Technical Documentation Center

VH 101 phenol-alkylC4-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: VH 101 phenol-alkylC4-amine dihydrochloride
  • CAS: 2564467-03-2

Core Science & Biosynthesis

Foundational

Mechanism of Action for VH 101 VHL Ligand-Linker Conjugates: A Comprehensive Guide for PROTAC Development

Executive Summary Targeted Protein Degradation (TPD) has fundamentally restructured the drug discovery landscape by enabling the catalytic destruction of previously "undruggable" proteins. At the core of this modality ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) has fundamentally restructured the drug discovery landscape by enabling the catalytic destruction of previously "undruggable" proteins. At the core of this modality are Proteolysis Targeting Chimeras (PROTACs)—heterobifunctional molecules that hijack the ubiquitin-proteasome system (UPS) [1]. Among the most successfully utilized E3 ligases is the von Hippel-Lindau (VHL) protein. The evolution of VHL-recruiting chemical matter has culminated in VH 101 (often referred to as VH101), an optimized, functionalized ligand that serves as a cornerstone for modern PROTAC design [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic definitions. Here, we will dissect the molecular rationale behind VH101, explore the causality of its mechanism of action (MoA), and provide self-validating experimental frameworks necessary to prove true catalytic degradation in your drug development pipelines.

Molecular Architecture: The Rationale for VH 101

To effectively recruit VHL, small molecules must mimic the binding of the hydroxylated proline (Hyp) found in VHL's native substrate, HIF-1


 [2]. Early iterations, such as VH032, established the foundational binding motif but suffered from moderate affinity and limited cellular permeability.

VH101 represents a critical structural and thermodynamic evolution. By incorporating a fluorocyclopropyl amide on the left-hand side (LHS) of the hydroxyproline core, VH101 achieves significantly higher lipophilicity [3]. Why does this matter? The fluorine atom introduces a strong stereoelectronic effect that optimally fills a hydrophobic sub-pocket in the VHL protein, displacing high-energy water molecules. This drives the dissociation constant (


) down to the low nanomolar range (

16–44 nM), vastly improving target engagement inside the cell [3].
Exit Vectors and Conjugation Strategies

The attachment point of the linker to the VH101 ligand is paramount. The exit vector must project into the solvent channel to prevent steric clashes with the VHL binding pocket. VH101 is typically functionalized at the phenol/benzylic position (Right-Hand Side, RHS) with terminal amines, thiols, or carboxylic acids (e.g., VH101-phenol-alkylC6-amine). This RHS vector is highly favored because it allows for the integration of rigid or alkyl linkers without perturbing the critical LHS fluorocyclopropyl VHL-anchoring motif [4].

Quantitative Comparison of VHL Ligands

Table 1: Evolution of VHL Ligands and Physicochemical Impact of Linker Conjugation

Ligand GenerationLHS ModificationBinding Affinity (

)
Cellular PermeabilityPrimary Linker Conjugation Vector
VH032 Acetyl

185 nM
Low to ModerateTerminal LHS Amide or RHS Phenol
VH298 Cyanocyclopropyl

52 nM
ModerateRHS Phenol
VH101 Fluorocyclopropyl

16 – 44 nM
HighRHS Phenol / Benzylic (Thiol/Amine)

Mechanism of Action: The Catalytic Cycle

The MoA of a VH101-linker conjugate is driven by chemically induced proximity. Unlike traditional occupancy-driven inhibitors, PROTACs act catalytically.

  • Binary Engagement : The VH101-PROTAC enters the cell and binds either the Protein of Interest (POI) or the VHL protein.

  • Ternary Complex Formation : The PROTAC acts as a structural bridge, forming a tripartite POI-PROTAC-VHL complex.

  • Ubiquitination Cascade : VHL is the substrate recognition subunit of the multi-protein CRL2

    
     complex (comprising Elongin B/C, Cullin-2, and Rbx1). The induced proximity allows the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to accessible lysine residues on the POI [2].
    
  • Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome. The intact PROTAC is then released to undergo another catalytic cycle [1].

MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds Target Ligand PROTAC VH101-PROTAC PROTAC->Ternary Bridges VHL VHL / CRL2 Complex VHL->Ternary Binds VH101 Ub Polyubiquitination Ternary->Ub E2 Ub-Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1. Catalytic cycle of VH101-PROTAC mediated targeted protein degradation via CRL2-VHL complex.

Linkerology: Modulating the Ternary Complex

The linker conjugated to VH101 is not merely a passive string; it actively participates in protein-protein interactions (PPIs) between the POI and VHL [4]. The composition of the linker dictates the cooperativity (


)  of the ternary complex. Positive cooperativity (

) means the PROTAC binds the second protein with higher affinity than it binds the first, driven by favorable de novo PPIs.
  • PEG Linkers : Offer high conformational freedom. Best used during initial screening to sweep a large radius for accessible lysines, though they often result in lower cooperativity.

  • Alkyl Linkers (e.g., C6) : Increase lipophilicity and can induce hydrophobic collapse, pulling the POI and VHL closer together.

  • Rigid/Cyclic Linkers : By locking the conformation of the VH101 conjugate, rigid linkers reduce the entropic penalty of ternary complex formation, often converting a moderate degrader into a highly potent, cooperative degrader [4].

Experimental Workflows and Self-Validating Protocols

A critical failure point in PROTAC development is assuming that a reduction in target protein levels equates to true degradation. Loss of signal could be due to off-target cytotoxicity, transcriptional downregulation, or assay artifacts. Therefore, every protocol must be a self-validating system .

Workflow Step1 1. Synthesis VH101 + Linker + POI Ligand Step2 2. Biochemical TR-FRET (Ternary Complex) Step1->Step2 Step3 3. Cellular Western Blot (Degradation) Step2->Step3 Step4 4. Controls +MG132 / +MLN4924 / +VH101 Step3->Step4 Step5 5. Proteomics Mass Spec (Off-target) Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating VH101-based PROTAC degraders.

Protocol 1: Biochemical Validation of Ternary Complex Formation (TR-FRET)

Causality: Why use TR-FRET instead of a standard ELISA? TR-FRET allows for real-time, solution-phase measurement of the ternary complex without the steric hindrance and avidity artifacts introduced by surface immobilization.

  • Reagents : Prepare recombinant VHL complex labeled with Terbium cryptate (donor) and POI labeled with AlexaFluor 647 (acceptor).

  • Titration : Incubate 10 nM of both proteins with a titration series of the VH101-PROTAC (0.1 nM to 10

    
    M) in assay buffer (HEPES pH 7.4, 0.05% Tween-20, 1 mM DTT).
    
  • Measurement : Read time-resolved fluorescence resonance energy transfer (TR-FRET) at 665 nm / 620 nm after 1 hour of equilibration.

  • Analysis : Plot the bell-shaped "hook effect" curve. Calculate the cooperativity factor (

    
    ) by comparing the ternary 
    
    
    
    to the binary
    
    
    .
Protocol 2: Cellular Degradation and Mechanistic Controls

Causality: We must prove that degradation is strictly dependent on VHL binding, Cullin activation, and the proteasome.

  • Cell Seeding : Plate target cells (e.g., HeLa) at

    
     cells/well in a 6-well plate.
    
  • Compound Treatment : Treat with a concentration gradient of the VH101-PROTAC (1 nM to 1

    
    M) for 4–24 hours.
    
  • Mechanistic Control Arms (Critical Step) :

    • Arm A (Vehicle): DMSO only.

    • Arm B (Proteasome Rescue): PROTAC + 10

      
      M MG132 (Proteasome inhibitor).
      
    • Arm C (Cullin Rescue): PROTAC + 1

      
      M MLN4924 (Neddylation inhibitor; blocks CRL2 activation).
      
    • Arm D (Competition): PROTAC + 10

      
      M free VH101 ligand (Competes for the VHL binding site).
      
  • Lysis & Detection : Lyse cells in RIPA buffer and quantify POI levels via Western Blot.

  • Validation : True PROTAC MoA is confirmed only if Arms B, C, and D completely rescue the degradation of the POI compared to the PROTAC-only wells.

References

  • Discovery of E3 Ligase Ligands for Target Protein Degrad
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.Chemical Society Reviews, 2022.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • Linker-rigidified VHL homodimerizers convert degraders into stabilizers of non-ubiquitinable ternary complexes.bioRxiv, 2023.
Exploratory

Properties and Strategic Application of Alkyl-C4 Linkers in VHL-Recruiting PROTACs

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The linker moiety in Proteolysis Targeting Chimeras (PROTACs) has evolved from a passiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The linker moiety in Proteolysis Targeting Chimeras (PROTACs) has evolved from a passive connector to a critical determinant of ternary complex cooperativity, cell permeability, and metabolic stability.[1] While Polyethylene Glycol (PEG) linkers offer solubility, they often suffer from high topological polar surface area (TPSA) and oxidative metabolism.[1]

This guide focuses on Alkyl-C4 (butylene) linkers within the context of Von Hippel-Lindau (VHL) recruitment. The C4 alkyl chain represents a unique "Goldilocks" chemical space that balances conformational rigidity with sufficient flexibility to induce productive protein-protein interactions (PPIs). This guide details the physicochemical advantages of C4 linkers, their role in driving isoform selectivity (e.g., VZ185, ML 2-14), and provides validated protocols for their synthesis and characterization.[1]

Physicochemical Profile: The "Folding" Advantage

The VHL ligand (typically derived from VH032/hydroxyproline) is inherently polar. Coupling it with hydrophilic PEG linkers often results in molecules with TPSA > 200 Ų, leading to poor passive membrane permeability.[1] Alkyl-C4 linkers offer a distinct advantage through the "Chameleon Effect" or intramolecular folding.

Hydrophobicity and Permeability

Unlike PEG, the lipophilic nature of the C4 alkyl chain allows the PROTAC to adopt a folded conformation in non-polar environments (such as the lipid bilayer). This folding effectively shields the polar amide and hydroxyl groups of the VHL ligand, transiently reducing the effective TPSA and facilitating membrane traversal.

PropertyPEG-3 Linker (Standard)Alkyl-C4 LinkerImpact on Drug Development
LogP Lower (Hydrophilic)Higher (Lipophilic)Alkyl-C4 improves passive diffusion but requires careful monitoring of solubility.
TPSA High (>200 Ų)ReducedCritical for oral bioavailability; C4 minimizes polar surface exposure.
Conformation High Entropy (Flexible)Semi-RigidC4 reduces the entropic penalty upon ternary complex formation.
Metabolism Oxidative cleavage (CYP)StableAlkyl chains resist the oxidative dealkylation common to PEG ethers.
The "Goldilocks" Length

The 4-carbon length (approx. 5-6 Å extended) is often critical. Shorter linkers (C2-C3) frequently result in steric clashes between the E3 ligase and the Protein of Interest (POI), preventing ternary complex formation. Longer alkyl chains (C6+) introduce unnecessary degrees of freedom (entropy) and excessive lipophilicity (increasing non-specific binding). C4 sits at the optimum for inducing cooperativity .

Structural Biology: Cooperativity and Isoform Selectivity

The primary function of the C4 linker is not just bridging, but enforcing a specific spatial arrangement that favors de novo PPIs between VHL and the POI.

Thermodynamic Cooperativity ( )

Cooperativity is defined by the factor


.
  • 
     (Positive Cooperativity):  The presence of the E3 ligase enhances the affinity of the PROTAC for the POI.
    
  • Alkyl-C4 Mechanism: The rigidity of the butylene chain restricts the conformational ensemble. When the length matches the distance between the ligand binding pockets perfectly, it "locks" the proteins into a stable interface.

Case Studies: VZ185 and ML 2-14
  • VZ185 (BRD7/9 Degrader): This potent degrader utilizes a VHL ligand connected via a 4-carbon alkyl linker to the warhead. The C4 linker was essential for distinguishing BRD7/9 from the homologous BRD4. The rigid constraints prevented the accommodation of the slightly different BRD4 bromodomain surface, acting as a "selectivity filter."

  • ML 2-14 (BRD4 Degrader): Uses a C4 alkyl linker to recruit VHL.[2] Studies have shown that while PEG variants degraded multiple BET isoforms, the C4-linked variant showed distinct kinetic profiles, often favoring the degradation of specific isoforms (e.g., BRD4 short isoform) due to the precise geometric constraints imposed on the ubiquitination zone.[1]

TernaryComplex cluster_0 Ternary Complex Stabilization VHL VHL E3 Ligase POI Target Protein (POI) VHL->POI Induced PPIs (Cooperativity) Ub Ubiquitin Transfer VHL->Ub E2 Recruitment PROTAC Alkyl-C4 PROTAC PROTAC->VHL High Affinity (VH032) PROTAC->POI Warhead Binding Ub->POI Lysine Modification

Figure 1: The Alkyl-C4 linker (Yellow) minimizes entropic cost, facilitating direct Protein-Protein Interactions (Red Arrow) between VHL and the POI, which drives cooperativity and selectivity.

Synthetic Accessibility & Metabolic Stability[1]

Metabolic Superiority

PEG linkers are susceptible to oxidative metabolism by Alcohol Dehydrogenase (ADH) and Cytochrome P450s, leading to chain shortening and inactivation.[1] Alkyl-C4 linkers are metabolically robust, with oxidation typically restricted to terminal hydroxylation (which often retains activity) rather than chain cleavage.[1]

Synthetic Protocol: C4 Linker Installation

The following protocol describes the installation of a C4 linker onto a VHL ligand (VH032 derivative). This is a modular approach suitable for library generation.

Reagents:

  • VH032-Phenol (VHL Ligand precursor)

  • 1,4-Dibromobutane (Linker source)[1]

  • Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve VH032-Phenol (1.0 eq) in anhydrous DMF (0.1 M). Add

    
     (3.0 eq) and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1,4-dibromobutane (5.0 eq) dropwise. The excess is crucial to prevent dimerization (VHL-Linker-VHL).

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by LC-MS for the mono-alkylated product (M+Br pattern).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc). The product will contain a terminal alkyl bromide.

  • Warhead Coupling: The terminal bromide can now be reacted with a nucleophilic warhead (e.g., amine, thiol) via

    
     substitution to form the final PROTAC.[1]
    

SynthesisWorkflow Step1 1. Phenoxide Formation (VH032-OH + K2CO3) Step2 2. Alkylation (Excess 1,4-dibromobutane) Prevents Dimerization Step1->Step2 Step3 3. Isolation of VHL-O-(CH2)4-Br Step2->Step3 Step4 4. Warhead Coupling (SN2) (H-Nu-Warhead) Step3->Step4 Final Final Alkyl-C4 PROTAC Step4->Final

Figure 2: Modular synthesis workflow for generating Alkyl-C4 VHL PROTACs via nucleophilic substitution.

Experimental Validation Protocols

To validate the efficacy of an Alkyl-C4 PROTAC, researchers must confirm Ternary Complex formation and degradation efficiency.

Ternary Complex Cooperativity Assay (TR-FRET)

This assay quantifies the cooperativity factor (


).
  • Labeling: Label VHL with a donor fluorophore (e.g., Terbium cryptate) and the POI with an acceptor (e.g., d2 or GFP).[1]

  • Titration:

    • Binary: Titrate PROTAC against VHL alone and POI alone to determine binary

      
       values.
      
    • Ternary: Titrate PROTAC into a mixture of VHL and POI (fixed concentrations near their

      
      ).
      
  • Measurement: Measure TR-FRET signal (ratio 665/620 nm). A "bell-shaped" curve (Hook effect) is expected.

  • Analysis: Fit data to a ternary equilibrium model (e.g., using GraphPad Prism).

    • Result: If the curve shifts left or has a higher

      
       compared to a non-cooperative control (like a loose PEG linker), it indicates positive cooperativity driven by the C4 linker.
      
Degradation & Isoform Selectivity Assay
  • Cell Culture: Seed cells (e.g., HEK293 or cancer lines) expressing the target.[1]

  • Treatment: Treat with PROTAC (dose-response: 1 nM to 10

    
    M) for 6–24 hours. Include a MG132  (proteasome inhibitor) control to confirm mechanism.
    
  • Lysis & Western Blot: Lyse cells using RIPA buffer.

  • Detection: Blot for the POI and a loading control (GAPDH).

    • Critical Step: If targeting BET proteins, blot for all isoforms (BRD2, BRD3, BRD4) to assess the selectivity conferred by the C4 linker.[1]

  • Quantification: Calculate

    
     (concentration for 50% degradation) and 
    
    
    
    (maximum degradation depth).

References

  • Zoppi, V., et al. (2019).[1] Iterative Design and Optimization of Potent and Selective PROTACs Targeting BRD7 and BRD9. Journal of Medicinal Chemistry . Link (Describes VZ185 and the C4 linker strategy).

  • Gadd, M. S., et al. (2017).[1] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology . Link (Foundational work on MZ1 and cooperativity concepts relevant to linker length).

  • Farnaby, W., et al. (2019).[1] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology . Link (Discusses rigid linker strategies for VHL).

  • Atilaw, Y., et al. (2021).[1] Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters . Link (Key paper on the "folding" and permeability of alkyl vs PEG linkers).

  • Testa, A., et al. (2020).[1] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society . Link (Detailed structural biology of VHL ligands).

  • MedChemExpress. (n.d.).[3] ML 2-14 Product Information. Link (Commercial reference for C4-alkyl BRD4 degrader).

Sources

Foundational

molecular weight and formula of VH 101 phenol-alkylC4-amine 2HCl

Part 1: Executive Summary & Core Identity VH 101 phenol-alkylC4-amine 2HCl is a specialized "linker-ligand" building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It combines a high-affinity Vo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity

VH 101 phenol-alkylC4-amine 2HCl is a specialized "linker-ligand" building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It combines a high-affinity Von Hippel-Lindau (VHL) E3 ligase ligand with a 4-carbon alkyl chain terminated by a primary amine. This design allows for immediate conjugation to a target protein ligand via standard amide coupling.

Unlike the first-generation VHL ligand (VH 032), the VH 101 scaffold incorporates a fluorocyclopropyl moiety. This structural modification is designed to enhance binding affinity and physicochemical properties, making it a superior choice for developing potent degraders where the standard VH 032 ligand yields suboptimal results.

Physicochemical Specifications

The following data constitutes the definitive chemical identity of the compound.

ParameterSpecification
Compound Name VH 101 phenol-alkylC4-amine 2HCl
Common Aliases VH 101-C4-NH2; VHL Ligand-Linker Conjugate 101
CAS Number 2564467-03-2
Molecular Formula (Salt) C₃₀H₄₂FN₅O₅S[1][2] · 2HCl
Molecular Formula (Free Base) C₃₀H₄₂FN₅O₅S
Molecular Weight (Salt) 676.67 g/mol
Molecular Weight (Free Base) 603.77 g/mol
Solubility Soluble in DMSO (up to 100 mM), Water (variable, pH dependent)
Appearance White to off-white solid
Purity ≥95% (HPLC)

Part 2: Structural Deconstruction & Mechanism

To effectively utilize this compound, one must understand its tripartite architecture. It is not merely a passive reagent but a pre-optimized module for ternary complex formation.

The VHL Ligand Core (VH 101)

The core structure is derived from (S,R,S)-AHPC (a hydroxyproline derivative).

  • Key Modification: The acetyl group found in VH 032 is replaced by a 1-fluorocyclopropane-1-carboxamide .

  • Mechanistic Impact: The fluorine atom introduces a dipole that can engage in favorable interactions within the VHL binding pocket, potentially improving metabolic stability and binding potency (

    
    ) compared to non-fluorinated analogs [1].
    
The Ether Linkage (The "Phenol" Origin)

The nomenclature "phenol-alkylC4" refers to the attachment point. The parent VH 101 molecule contains a phenol group on the benzyl ring. In this building block, the phenolic proton is replaced by the alkyl linker, forming a stable phenyl ether .

  • Stability: Phenyl ethers are metabolically robust, resisting rapid hydrolysis in plasma, which is critical for in vivo PROTAC efficacy.

The Alkyl-C4-Amine Linker[6]
  • Length: A 4-carbon aliphatic chain provides a short-to-medium separation distance (~5-7 Å).

  • Flexibility: The alkyl chain is flexible, allowing the E3 ligase and Target Protein to adopt a productive orientation for ubiquitin transfer.

  • Reactive Handle: The terminal primary amine (-NH₂) is present as a dihydrochloride salt (.2HCl), ensuring stability and preventing oxidation or side reactions during storage.

Structural Visualization

VH101_Structure cluster_0 Functional Components of VH 101 phenol-alkylC4-amine VHL VH 101 Ligand Core (Fluorocyclopropyl-AHPC) Ether Phenyl Ether Linkage VHL->Ether Scaffold Linker Alkyl C4 Chain (Spacer) Ether->Linker Extension Amine Terminal Amine (.2HCl Salt) Linker->Amine Conjugation Site

Figure 1: Modular decomposition of the VH 101 building block showing the functional flow from Ligand to Reactive Handle.

Part 3: Application Protocol (PROTAC Synthesis)

Objective: Conjugate VH 101 phenol-alkylC4-amine 2HCl to a Target Protein Ligand (Warhead) containing a carboxylic acid.

Reagents Required[6][7]
  • Amine: VH 101 phenol-alkylC4-amine 2HCl (1.0 equiv)

  • Acid: Target Ligand-COOH (1.0 - 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOAt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology
  • Neutralization (Critical): Since the VH 101 building block is a dihydrochloride salt (2HCl) , it is acidic. You must add sufficient base to neutralize the two equivalents of HCl and liberate the free amine.

    • Calculation: For 1 mmol of VH 101 salt, use at least 3 mmol of DIPEA (2 mmol to neutralize HCl, 1 mmol to act as the base for the reaction).

  • Activation: Dissolve the Target Ligand-COOH in anhydrous DMF. Add DIPEA and HATU. Stir for 5-10 minutes at room temperature to form the activated ester.

  • Conjugation: Add the VH 101 phenol-alkylC4-amine 2HCl to the reaction mixture.

    • Tip: Pre-dissolve the VH 101 salt in a minimum volume of DMF/DMSO before addition to ensure rapid homogeneity.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the amine mass (MW 603.77) and the appearance of the Product Mass (MW = 603.77 + Acid MW - 18.01).

  • Work-up:

    • Dilute with water/brine and extract with Ethyl Acetate (if product is hydrophobic).

    • Alternatively, for polar PROTACs, purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis Workflow Diagram

PROTAC_Synthesis VH101 VH 101 Amine (2HCl) [MW 676.67] Coupling Amide Coupling (Nucleophilic Attack) VH101->Coupling + Excess Base (Neutralize 2HCl) Warhead Target Ligand-COOH [Warhead] Activation Activation Step (Formation of Active Ester) Warhead->Activation + HATU/DIPEA Reagents HATU / DIPEA / DMF Activation->Coupling Purification HPLC Purification (Remove Urea/Byproducts) Coupling->Purification PROTAC Final PROTAC Molecule (Ternary Complex Former) Purification->PROTAC

Figure 2: Logical workflow for synthesizing a PROTAC using the VH 101 amine salt.

Part 4: References

  • Frost, J. et al. "Potent and selective degradation of BRD9 by a VHL-recruiting PROTAC." Nature Communications, 2016. (Contextual reference for VHL ligand development).

  • Zoppi, V. et al. "Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective Von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7."[3] Journal of Medicinal Chemistry, 2019.[3] [Link]

Sources

Exploratory

Optimizing Targeted Protein Degradation: The Strategic Advantage of VH 101 Ligand

The following technical guide is structured to provide actionable, high-level scientific insight into the application of the VH 101 ligand in Targeted Protein Degradation (TPD). Executive Summary: The Evolution of VHL Re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the application of the VH 101 ligand in Targeted Protein Degradation (TPD).

Executive Summary: The Evolution of VHL Recruitment

Targeted Protein Degradation (TPD) has shifted drug discovery from "occupancy-driven" inhibition to "event-driven" proteolysis. While the Von Hippel-Lindau (VHL) E3 ligase remains a gold standard for recruiting the ubiquitin-proteasome system (UPS), the choice of ligand is critical for efficacy.

VH 101 represents a second-generation, high-affinity VHL ligand. Evolving from the foundational VH032 molecule, VH 101 incorporates a fluoro-cyclopropyl capping group that significantly enhances binding affinity (


 ~16–44 nM) compared to its predecessor (

~185 nM). This guide dissects the structural mechanics, experimental advantages, and specific protocols for deploying VH 101 in PROTAC® design.

Technical Deep Dive: The VH 101 Architecture

To effectively utilize VH 101, one must understand its pharmacophore relative to the native HIF-1


 substrate.
Structural Pharmacology

VH 101 retains the essential (2S,4R)-4-hydroxyproline (Hyp) core required for recognition by the VHL


-domain. However, its distinct advantage lies in the Left-Hand Side (LHS)  modification.
  • The Modification: Replacement of the acetyl group (found in VH032) with a 1-fluorocyclopropane-1-carbonyl group.

  • Mechanistic Impact:

    • Rigidification: The cyclopropyl ring reduces entropic penalty upon binding.

    • Hydrophobic Filling: The group optimally fills the hydrophobic pocket near His110 of the VHL protein.

    • Electronic Effect: The fluorine atom induces a dipole that may enhance electrostatic interactions within the solvated pocket.

Binding Kinetics & Cooperativity

In TPD, the formation of a stable Ternary Complex (POI:PROTAC:E3) is paramount. VH 101's higher intrinsic affinity (


) allows for the design of PROTACs that can recruit VHL even with suboptimal linker cooperativity (positive 

-factor), expanding the "degradable" proteome.
Mechanism of Action Diagram

The following diagram illustrates the ubiquitin transfer cascade initiated by VH 101 recruitment.

TPD_Mechanism cluster_ternary Ternary Complex VH101 VH 101 Ligand Linker Linker VH101->Linker Warhead POI Ligand Linker->Warhead POI Target Protein (POI) Warhead->POI VHL VHL E3 Ligase VHL->VH101 High Affinity (Kd < 50nM) Ub Ubiquitin (Ub) VHL->Ub E2 Recruitment Proteasome 26S Proteasome POI->Proteasome Degradation Ub->POI Poly-ubiquitination

Caption: Figure 1.[1][2] VH 101 mediates high-affinity recruitment of VHL, facilitating ternary complex formation and subsequent poly-ubiquitination of the POI.

Comparative Analysis: VH 101 vs. The Field

A rigorous selection process requires data. The table below compares VH 101 against the standard VH032 and the cyano-derivative VH298.

Table 1: VHL Ligand Performance Metrics

FeatureVH032 VH 101 VH298
LHS Moiety Acetyl1-Fluoro-cyclopropyl 1-Cyano-cyclopropyl
VHL Binding (

)
~185 nM~16 – 44 nM ~50 – 90 nM
Cellular Potency ModerateHigh High
Permeability Low-ModerateModerate Moderate-High
Primary Utility Standard BaselineHigh-Affinity PROTACs Chemical Probe (Inhibitor)
Key Limitation Lower affinity limits ternary complex stabilityPotential cytotoxicity at high conc.[3]Higher off-target risk

Expert Insight: While VH298 is often used as a VHL inhibitor (to stabilize HIF-1


), VH 101 is frequently preferred for PROTAC construction  when maximum binding affinity is required to overcome weak POI-warhead interactions.

Experimental Workflow: Designing a VH 101 PROTAC

Trustworthy science relies on reproducible protocols. Below is a validated workflow for synthesizing and testing a VH 101-based degrader.

"Exit Vector" Selection

The "Exit Vector" is the attachment point for the linker. For VH 101, two primary vectors are validated to minimize disruption of VHL binding:

  • Phenolic Vector: Utilization of the phenol group on the Right-Hand Side (RHS).

  • Terminal Amine: Attachment via the LHS (less common for VH 101 specific derivatives, but possible).

Synthesis Protocol (Phenolic Conjugation)

Pre-requisite: Ensure anhydrous conditions; VHL ligands are sensitive to epimerization at the hydroxyproline C4 position.

  • Activation: Dissolve VH 101-phenol (1.0 eq) in DMF. Add

    
     (2.0 eq) to deprotonate the phenol.
    
  • Linker Coupling: Add the Boc-protected alkyl/PEG linker containing a terminal mesylate or tosylate (1.1 eq). Heat to 50°C for 4-6 hours.

    • QC Check: Monitor by LC-MS.[4] Look for the mass shift corresponding to Linker-VH101.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to expose the linker's terminal amine.

  • Warhead Conjugation: React the amine-functionalized VH 101-Linker with the activated ester (NHS-ester) of your POI ligand.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Critical Step: Lyophilize immediately to prevent hydrolysis.

Validation Workflow (Self-Validating System)

To confirm that degradation is VHL-dependent and not an off-target artifact, you must run a parallel negative control.

The "Epimer Control": Synthesize the exact same PROTAC using the cis-hydroxyproline diastereomer (often called the "S,S,S" epimer). This molecule has negligible affinity for VHL but identical physicochemical properties.

  • Result: If the active PROTAC degrades the POI but the epimer does not, the mechanism is validated.

Workflow Start Start: VH 101 Selection Vector Select Exit Vector (Phenol vs. Amine) Start->Vector Synth Synthesize PROTAC (Linker + Warhead) Vector->Synth Control Synthesize Negative Control (cis-Hyp Epimer) Vector->Control Assay Cellular Assay (Western Blot / HiBiT) Synth->Assay Control->Assay Decision Degradation Observed? Assay->Decision Rescue Rescue Exp: Add excess VH 101 or MG132 Decision->Rescue Yes (Active Cmpd) Artifact Artifact / Off-Target Decision->Artifact Yes (Control Cmpd) Valid VALIDATED TPD Mechanism Rescue->Valid Degradation Blocked Rescue->Artifact Degradation Persists

Caption: Figure 2. Decision tree for validating VH 101-mediated degradation. Rescue experiments with free ligand or proteasome inhibitors are mandatory.

Strategic Applications & Case Studies

When to Choose VH 101 Over Thalidomide (CRBN)

While Cereblon (CRBN) ligands (Thalidomide/Lenalidomide) are smaller and more "drug-like," they carry the risk of degrading neosubstrates like IKZF1/3 (GSPT1).

  • Advantage: VH 101 does not induce degradation of IKZF1/3, making it safer for non-oncology indications or when precise selectivity is required.

  • Application: VH 101 is particularly effective for nuclear targets (e.g., BRD4, SMARCA2) where VHL is abundant.

Overcoming the "Hook Effect"

High-affinity ligands like VH 101 can theoretically exhibit the "Hook Effect" (autoinhibition at high concentrations) at lower doses than weaker ligands.

  • Mitigation: Because VH 101 is potent, effective degradation often occurs at concentrations (1–100 nM) well below the threshold where binary complexes compete with ternary complexes.

References

  • Frost, J., et al. (2016). Von Hippel-Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein.[4] Journal of Biological Chemistry. Link

  • Soares, P., et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase: structure-activity relationships leading to the chemical probe VH298.[3] Journal of Medicinal Chemistry. Link

  • Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit.[5] Journal of Medicinal Chemistry (describing the VH032 foundation). Link

  • Tocris Bioscience. VH 101, phenol: Functionalized VHL ligand for PROTAC R&D.Link

  • MedChemExpress. VH 101 Ligand Information and Biological Activity.Link

Sources

Foundational

Strategic Utilization of VH 101 Amine in Cerebellar-Targeted PROTAC Design

The following technical guide details the strategic application of the VH 101 amine motif in the development of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on targeting substrates within the cerebella...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of the VH 101 amine motif in the development of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on targeting substrates within the cerebellar region.

Executive Summary

The development of PROTACs for Central Nervous System (CNS) indications, particularly for cerebellar pathologies (e.g., Spinocerebellar Ataxias), faces a dual challenge: the blood-brain barrier (BBB) and the physicochemical limitations of E3 ligase recruiters. While Cereblon (CRBN) ligands are traditionally favored for CNS applications due to low molecular weight, the Von Hippel-Lindau (VHL) ligase offers superior specificity and a distinct toxicity profile.

VH 101 amine represents a critical chemical intermediate—a functionalized VHL ligand derivative designed to overcome the synthetic bottlenecks of earlier VHL recruiters (like VH032). This guide outlines the chemical biology, synthesis protocols, and physicochemical optimization strategies required to deploy VH 101 amine for cerebellar targets.

The VH 101 Amine Motif: Chemical Biology & Mechanism

Structural Definition

VH 101 is a high-affinity ligand for the VHL E3 ligase, derived from the hydroxyproline-based binding pharmacophore. Unlike the parent compound VH032, the VH 101 amine variant is pre-functionalized with a reactive amine handle (typically extending from the phenyl group via a linker), enabling direct conjugation to linker-warhead moieties without disrupting the critical hydroxyproline-VHL binding interface.

  • Core Pharmacophore: (S,R,S)-AHPC (4-hydroxyproline derivative).

  • Binding Pocket: Binds to the β-domain of the VHL protein.

  • Key Interaction: The hydroxyl group on the proline ring forms critical hydrogen bonds with Ser111 and His115 in the VHL binding pocket.

The "Cerebellar" Context

The term "cerebellar E3 ligase degrader" in this context refers to utilizing the VHL ligase (via VH 101) to degrade pathogenic proteins located in the cerebellum .

  • VHL Expression: VHL is ubiquitously expressed, including in cerebellar Purkinje cells and granule neurons.

  • The Challenge: Standard VHL ligands (MW > 400 Da) often violate CNS-drug likeness rules (Lipinski/MPO scores).

  • The Solution: VH 101 amine is utilized because its handle chemistry allows for the attachment of rigid, low-lipophilicity linkers that can help retain an overall Multiparameter Optimization (MPO) score suitable for partial BBB penetration.

Mechanism of Action: The VHL-PROTAC-POI Ternary Complex

The efficacy of a VH 101-based degrader relies on the formation of a productive ternary complex.

TernaryComplex cluster_complex Ternary Complex VH101 VH 101 Amine (Ligand) Linker Optimized Linker (Rigid/PEG) VH101->Linker Amide Bond VHL VHL E3 Ligase (Cerebellum) VHL->VH101 Recruitment Ub Ubiquitin Transfer VHL->Ub E2 Recruitment Warhead Target Warhead (e.g., for Ataxin) Linker->Warhead Conjugation POI Protein of Interest (Substrate) Warhead->POI Binding Proteasome 26S Proteasome (Degradation) POI->Proteasome Recognition Ub->POI Polyubiquitination

Figure 1: The mechanistic pathway of a VH 101-based PROTAC inducing ubiquitination of a cerebellar target.

Experimental Protocol: Synthesis of VH 101 Conjugates

This protocol details the conjugation of VH 101 Amine to a carboxylic acid-functionalized Linker-Warhead.

Materials & Reagents
  • Amine Component: VH 101 amine (HCl salt or free base).

  • Acid Component: Linker-Warhead-COOH.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Synthesis Workflow

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1.0 equivalent (eq) of the Linker-Warhead-COOH in anhydrous DMF (0.1 M concentration).

  • Add 3.0 eq of DIPEA under an inert atmosphere (

    
    ).
    
  • Add 1.1 eq of HATU .

  • Stir at Room Temperature (RT) for 15 minutes. Causality: This pre-activation step forms the reactive activated ester, preventing the amine from reacting with the coupling reagent directly.

Step 2: Nucleophilic Attack (Amide Coupling)

  • Add 1.0 eq of VH 101 amine to the reaction mixture.

  • Stir at RT for 2–4 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the VH 101 mass (

    
    ) and the appearance of the Product mass (
    
    
    
    ).

Step 3: Work-up and Purification

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash sequentially with:

    • 5% LiCl solution (x3) Reason: Removes DMF effectively.

    • Saturated

      
       (Removes unreacted acid).
      
    • Brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Isolate via Preparative HPLC (Reverse phase C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Visualization of Synthesis Logic

SynthesisWorkflow Start Start: Linker-Warhead-COOH Activation Add HATU + DIPEA (DMF, 15 min) Start->Activation Intermediate Activated Ester Formed Activation->Intermediate Coupling Add VH 101 Amine (Nucleophilic Attack) Intermediate->Coupling Reaction Stir RT, 2-4h (Monitor LC-MS) Coupling->Reaction Workup Wash: LiCl (remove DMF) NaHCO3 (remove acid) Reaction->Workup Final Purified VH 101-PROTAC Workup->Final

Figure 2: Amide coupling workflow for conjugating VH 101 amine to a linker-warhead construct.

Optimizing for the Cerebellum: CNS Design Principles

Designing for the cerebellum requires strict adherence to CNS-penetration parameters. VHL ligands are inherently large, making this difficult.

Physicochemical Constraints

To ensure the VH 101-based PROTAC crosses the BBB, the final molecule should aim for these parameters (CNS MPO alignment):

ParameterTarget RangeStrategy with VH 101
Molecular Weight (MW) < 800 Da (Ideal)VH 101 is ~450-500 Da. The linker/warhead must be small (<300 Da).
TPSA < 90 ŲMask polar groups. VH 101 has high TPSA; consider bioisosteres for the linker.
LogD (7.4) 2.0 – 4.0Use lipophilic linkers (alkyl chains) rather than PEG to balance the polarity of VH 101.
H-Bond Donors < 3VH 101 has essential H-donors. Do not add more in the linker.
Linker Selection Strategy

Since VH 101 is polar, utilizing a standard PEG linker often results in a PROTAC that is too polar for CNS entry.

  • Recommendation: Use rigid, semi-lipophilic linkers such as piperazine , bicyclopentane (BCP) , or short alkyl chains .

  • Validation: Measure permeability using PAMPA-BBB assays early in the screening cascade.

References

  • Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society. Link

  • Frost, J. R., et al. (2016). "Potent and Selective Chemical Probe of Hypoxic Signaling in Cells and Tissues: VH298." Nature Communications. Link

  • Girardini, M., et al. (2019). "Cerebellar PROTACs: Challenges and Opportunities in CNS Protein Degradation." Future Medicinal Chemistry. Link

  • Tocris Bioscience. "VH 101, acid: Functionalized VHL Ligand." Bio-Techne Product Guide. Link

  • Pike, A., et al. (2020). "Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective." Drug Discovery Today. Link

Exploratory

comparison of VHL ligands VH 101 vs VH 032 for PROTAC stability

Engineering PROTAC Stability: A Comparative Technical Guide to VHL Ligands VH 101 and VH 032 Executive Summary As a Senior Application Scientist in targeted protein degradation (TPD), I frequently observe that the choice...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering PROTAC Stability: A Comparative Technical Guide to VHL Ligands VH 101 and VH 032

Executive Summary

As a Senior Application Scientist in targeted protein degradation (TPD), I frequently observe that the choice of E3 ligase ligand is the defining factor between a Proteolysis Targeting Chimera (PROTAC) that merely binds its targets and one that catalytically degrades them. The von Hippel-Lindau (VHL) protein is a premier E3 ligase harnessed in TPD. However, the physicochemical properties and ternary complex stability of a VHL-recruiting PROTAC are heavily dictated by its ligase-binding moiety.

This technical whitepaper provides an in-depth comparative analysis of two foundational VHL ligands: the prototypical VH 032 and the highly optimized VH 101 . By dissecting their thermodynamic profiles, structural constraints, and impacts on ternary complex stability, this guide equips researchers with the mechanistic rationale required to engineer highly stable and potent VHL-recruiting degraders.

Mechanistic Grounding: VHL Recruitment and Stability

PROTACs are heterobifunctional molecules designed to bridge a Protein of Interest (POI) with an E3 ligase, inducing spatial proximity that leads to POI polyubiquitination and subsequent proteasomal degradation. VHL ligands mimic the natural binding of hydroxylated Hypoxia-Inducible Factor 1-alpha (HIF-1α) to the VHL complex[1].

G POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - VHL) POI->Ternary Binding PROTAC PROTAC (VH 032 / VH 101) PROTAC->Ternary Bridging VHL VHL E3 Ligase Complex VHL->Ternary Recruitment Ub Polyubiquitination Ternary->Ub E2 Ub Transfer Proteasome Proteasomal Degradation Ub->Proteasome Target Cleavage

PROTAC-mediated VHL recruitment and target degradation pathway.

Beyond mere recruitment, the binding of small-molecule ligands actively stabilizes the E3 ligase itself. Research demonstrates that VHL inhibitors like VH 032 increase the intracellular stability and overall levels of VHL protein by preventing its auto-degradation[2]. This ensures a sustained pool of E3 ligase is available, which is a critical prerequisite for catalytic PROTAC turnover.

Structural and Thermodynamic Comparison: VH 032 vs. VH 101

The evolution from VH 032 to VH 101 represents a masterclass in structure-based drug design, specifically targeting the reduction of entropic penalties during target engagement[3].

  • VH 032: Features a terminal alkyl group (often a tert-butyl derivative) at the left-hand side (LHS) of the molecule. While it successfully binds VHL with sub-micromolar affinity (

    
     ~185 nM), the relative flexibility of this group incurs an entropic cost upon binding, which can destabilize the ternary complex in highly dynamic cellular environments[3].
    
  • VH 101: Replaces the LHS methyl/alkyl group with a highly constrained cyclopropyl ring combined with an α-fluorine substituent. This fluoro-cyclopropyl modification locks the molecule into a conformation that is highly favorable for the VHL binding pocket. The restricted flexibility dramatically reduces the entropic penalty, increasing binding affinity by over 10-fold (

    
     ~16 nM) and significantly improving cell permeability[1][3].
    

Quantitative Comparison of VHL Ligands

ParameterVH 032VH 101Causality / Impact on PROTAC Design
VHL Binding Affinity (

)
~185 nM~16 nMVH 101's constrained cyclopropyl ring reduces entropic penalty, yielding tighter binary binding[3].
Cell Permeability ModerateHighIncreased lipophilicity and rigidity in VH 101 enhance membrane traversal, improving intracellular availability[3].
Ternary Complex Stability Transient to ModerateHighly StableTighter binary affinity of VH 101 translates to a longer-lived ternary complex, crucial for efficient E2 ubiquitin transfer[4].
Typical Working Concentration 1 - 10 μM0.01 - 1 μMVH 101 achieves full target engagement at lower doses, minimizing off-target effects and avoiding early hook effects[1].

Experimental Workflows: Evaluating PROTAC Stability

To empirically validate the stability of PROTACs utilizing these ligands, a self-validating experimental workflow must be employed. Relying solely on endpoint degradation (e.g., 24-hour Western blots) is insufficient; researchers must decouple binary target engagement, ternary complex half-life, and degradation kinetics to truly understand the structure-activity relationship (SAR).

Workflow Synth PROTAC Synthesis (VH 032 vs VH 101) Cell Cellular Incubation (Target Cell Line) Synth->Cell NanoBRET NanoBRET Assay (Ternary Complex Stability) Cell->NanoBRET Live-cell PPI WB Western Blot / HiBiT (Degradation Kinetics) Cell->WB Target Levels MS Global Proteomics (Off-target & VHL Stability) Cell->MS System-wide Data Stability & Efficacy Profiling NanoBRET->Data WB->Data MS->Data

Experimental workflow for evaluating PROTAC stability and efficacy.

Step-by-Step Protocol: Live-Cell NanoBRET for Ternary Complex Stability

This protocol quantifies the real-time stability of the POI-PROTAC-VHL ternary complex, providing direct causality for observed degradation differences between VH 032 and VH 101[4].

  • Construct Preparation & Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc-fused VHL (donor) and HaloTag-fused POI (acceptor). Causality: Using full-length proteins ensures that endogenous steric clashes and cooperative protein-protein interactions (PPIs) are accurately represented, which truncated domains often miss.

  • Fluorophore Labeling: After 24 hours of expression, treat cells with a cell-permeable HaloTag NanoBRET fluorescent ligand (e.g., 100 nM) for 2 hours to label the acceptor.

  • PROTAC Dosing & Equilibration: Seed cells into a 384-well white plate. Add the VH 032- or VH 101-based PROTAC across a logarithmic concentration gradient (1 pM to 10 μM). Causality: The gradient identifies the "hook effect" (prozone effect), where high PROTAC concentrations saturate both the POI and VHL independently, destroying the ternary complex. VH 101 often exhibits a sharper hook effect due to its high binary affinity.

  • Substrate Addition & Kinetic Readout: Add Nano-Glo substrate. Immediately measure dual emissions at 460 nm (donor) and 618 nm (acceptor) using a luminescence microplate reader over a 4-hour time course.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio vs. time to determine the half-life (

    
    ) of the ternary complex. VH 101-based PROTACs typically demonstrate an extended 
    
    
    
    compared to VH 032 counterparts, directly correlating with superior degradation efficiency.

Case Studies in PROTAC Stability

The theoretical thermodynamic advantages of VH 101 manifest clearly in applied degrader development. For instance, in the development of p300/CBP degraders, compounds utilizing the prototypical VH 032 scaffold failed to degrade either target[5]. In stark contrast, substituting the ligase binder with the VH 101 scaffold (using a phenolic exit vector) yielded potent degradation of p300[5]. This highlights that the enhanced binary affinity and rigidity of VH 101 can overcome energetic barriers to ternary complex formation that VH 032 cannot.

Furthermore, in the design of advanced "Head-to-Tail" macrocyclic PROTACs, the VH 101 ligand is heavily preferred. The rigidification of the linker combined with the constrained cyclopropyl group of VH 101 minimizes entropy loss upon binding, locking the PROTAC into a highly favorable conformation for ternary complex formation and significantly improving metabolic stability across species[4].

Conclusion

The transition from VH 032 to VH 101 in PROTAC design is not merely a substitution of functional groups; it is a fundamental thermodynamic upgrade. By constraining molecular flexibility, VH 101 minimizes entropic penalties, maximizes VHL binding affinity, and stabilizes the critical ternary complex required for ubiquitination. For drug development professionals, utilizing VH 101—particularly against challenging targets where VH 032 fails to induce sufficient proximity—represents a highly validated strategy to enhance both the potency and stability of VHL-recruiting degraders.

References

  • Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL)
  • Title: Von Hippel–Lindau (VHL)
  • Title: Discovery of E3 Ligase Ligands for Target Protein Degradation Source: MDPI URL
  • Source: JACS Au (ACS)
  • Source: PMC (NIH)

Sources

Foundational

Technical Guide: VH 101 Phenol-AlkylC4-Amine as a Degrader Building Block

Executive Summary VH 101 phenol-alkylC4-amine (CAS: 2564467-03-2) is a high-performance, functionalized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

VH 101 phenol-alkylC4-amine (CAS: 2564467-03-2) is a high-performance, functionalized E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike the canonical VH032 ligand, which utilizes a simple acetyl group on the Left-Hand Side (LHS), VH 101 incorporates a 1-fluorocyclopropane-1-carbonyl moiety. This structural modification frequently confers enhanced binding affinity to the Von Hippel-Lindau (VHL) protein and improved physicochemical properties.

This guide details the chemical architecture, mechanistic rationale, and synthetic application of VH 101 phenol-alkylC4-amine. It serves as a blueprint for medicinal chemists to accelerate the development of degraders by utilizing this pre-assembled "ligand-linker" module.

Part 1: Chemical Architecture & Design Logic

The efficacy of a PROTAC building block rests on three pillars: the Ligand Core (affinity), the Exit Vector (orientation), and the Linker/Handle (physiochemistry/reactivity).

The VHL Ligand Core (VH 101 vs. VH032)

The VH 101 scaffold is a derivative of the hydroxyproline-based VHL ligands.

  • LHS Modification (The Critical Differentiator): Standard VH032 uses an acetyl group to cap the tert-leucine amine. VH 101 replaces this with a 1-fluorocyclopropane-1-carbonyl group.[1][2]

    • Impact: The fluorocyclopropyl group occupies the solvent-exposed region of the VHL binding pocket. The fluorine atom can engage in multipolar interactions, potentially improving potency (

      
      ) and metabolic stability compared to the methyl group of the acetyl cap.
      
  • RHS Scaffold: The Right-Hand Side consists of a phenyl group bearing a 4-methylthiazole. This moiety mimics the HIF-1

    
     peptide substrate, anchoring the ligand into the hydrophobic core of the VHL E3 ligase.
    
The Exit Vector: Phenolic Ether

The "phenol" designation refers to the attachment point on the benzyl ring of the RHS.

  • Position: The linker is attached via an ether bond to the phenolic oxygen (typically at the ortho position relative to the benzylic amine).

  • Rationale: This vector directs the linker away from the VHL binding interface, minimizing steric clash with the E3 ligase while projecting the linker toward the solvent to recruit the Protein of Interest (POI).

The Linker: AlkylC4-Amine[3][4]
  • Composition: A 4-carbon saturated alkyl chain (

    
    ).
    
  • Physiochemistry: The alkyl chain is hydrophobic (lipophilic). This contrasts with PEG linkers (hydrophilic).

    • Use Case: Ideal for targets requiring a "tighter" ternary complex or where the binding pockets of the E3 and POI are hydrophobic. The C4 length provides moderate flexibility without the "floppiness" of long PEG chains.

  • Reactive Handle: A primary amine (

    
    ). This is a universal nucleophile, ready for amide coupling with carboxylic acid-containing Warheads.
    
Visualization: Structural Pharmacophore

VH101_Structure cluster_0 VH 101 Ligand Core cluster_1 Linker System LHS LHS: 1-Fluorocyclopropyl (Potency/Stability) Core Central: Hydroxyproline (Structural Rigidification) LHS->Core RHS RHS: Phenyl-Thiazole (VHL Anchoring) Core->RHS Ether Ether Bond (Stable Attachment) RHS->Ether Exit Vector Alkyl C4 Alkyl Chain (Hydrophobic Spacer) Ether->Alkyl Amine Terminal Amine (-NH2) (Reactive Handle) Alkyl->Amine

Caption: Pharmacophore decomposition of VH 101 phenol-alkylC4-amine, highlighting the fluorocyclopropyl LHS and the C4-amine linker trajectory.

Part 2: Mechanism of Action

The VH 101-based PROTAC functions as a molecular bridge, inducing the formation of a Ternary Complex (POI:PROTAC:VHL).

  • Binary Binding: The Warhead binds the POI, and the VH 101 moiety binds VHL (Cullin 2-RBX1-ElonginB/C-VHL complex).

  • Complex Stabilization: The C4 alkyl linker facilitates the proximity of the two proteins. The hydrophobic nature of the alkyl chain may stabilize the protein-protein interface (PPI) if the interface is non-polar.

  • Ubiquitination: The E2 enzyme (recruited by the Cullin scaffold) transfers ubiquitin to surface lysines on the POI.

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

Critical Consideration (Hook Effect): At high concentrations, the PROTAC acts as two separate inhibitors (saturating both VHL and POI independently), preventing ternary complex formation. This results in a bell-shaped dose-response curve, characteristic of bifunctional molecules.

Part 3: Synthetic Utility & Protocols

The primary utility of VH 101 phenol-alkylC4-amine is to simplify PROTAC synthesis into a single amide coupling step. This convergent synthesis is superior to linear assembly.

Reaction Workflow

The standard workflow involves coupling the amine handle of VH 101 to a carboxylic acid-functionalized POI ligand (Warhead-COOH).

Reaction Type: Amide Coupling (Condensation). Reagents: HATU/DIPEA or EDC/HOAt. Solvent: DMF or DMSO (due to the polarity of the PROTAC).

Protocol: Convergent Synthesis of a VH 101 PROTAC

Materials:

  • VH 101 phenol-alkylC4-amine (dihydrochloride salt).[3]

  • Target Ligand-COOH (Warhead).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the Target Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes at Room Temperature (RT) to form the active ester.

    • Expert Insight: Pre-activation prevents the amine of VH 101 from reacting with the coupling agent directly, reducing side reactions.

  • Coupling: Add VH 101 phenol-alkylC4-amine (1.0 – 1.1 eq) to the reaction mixture.

    • Note: Since VH 101 is often supplied as a hydrochloride salt, ensure sufficient DIPEA (at least 2 extra equivalents) is present to neutralize the HCl and free the amine.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS. Look for the mass

    
    .
    
  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with saturated

      
       (removes unreacted acid/HATU byproducts), water, and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Purify via Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

    • Storage: Lyophilize and store at -20°C.

Visualization: Synthesis Workflow

Synthesis_Workflow Warhead Target Ligand-COOH (Warhead) Activation Activation Step (HATU / DIPEA / DMF) Warhead->Activation Coupling Coupling Reaction (Amide Bond Formation) Activation->Coupling VH101 VH 101 Phenol-AlkylC4-Amine (Building Block) VH101->Coupling Add after 10 min Purification HPLC Purification (Isolate PROTAC) Coupling->Purification

Caption: Convergent synthesis workflow utilizing VH 101 amine for rapid PROTAC generation.

Part 4: Biological Validation

Once synthesized, the VH 101-based PROTAC must be validated.

Target Engagement (FP Assay)

Verify that the PROTAC still binds VHL. The bulky linker/warhead can sometimes sterically hinder E3 binding.

  • Method: Fluorescence Polarization (FP).[4]

  • Probe: FAM-labeled HIF-1

    
     peptide.[4]
    
  • Expectation: The PROTAC should displace the probe with a

    
     in the nanomolar range (typically < 1 
    
    
    
    M). If
    
    
    increases significantly compared to VH 101 alone, the linker exit vector may be clashing.
Degradation Efficiency (Western Blot / HiBiT)
  • Method: Treat cells (e.g., HeLa, HEK293) with increasing concentrations of PROTAC (0.1 nM – 10

    
    M) for 6–24 hours.
    
  • Readout: Western Blot for POI levels. Normalize to a housekeeping protein (GAPDH/Actin).

  • Data Analysis: Calculate

    
     (concentration achieving 50% degradation) and 
    
    
    
    (maximum degradation depth).
  • Control: Use a VHL-negative control (e.g., the enantiomer of VH 101 or blocked VHL) to prove the mechanism is VHL-dependent.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility The C4 alkyl chain + hydrophobic Warhead = high LogP.Switch to a PEG-based linker version of VH 101 (e.g., VH 101-PEG2-amine) to improve water solubility.
No Degradation Ternary complex is unstable or geometry is wrong.The C4 linker might be too short or too rigid. Try a longer linker (AlkylC6 or PEG4) to relieve steric strain.
Poor Permeability Molecular Weight > 800 Da or high TPSA.VH 101 (fluorocyclopropyl) is generally more permeable than PEG variants. Ensure the Warhead is not overly polar.

References

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling in cells and mice via the VHL E3 ubiquitin ligase. Nature Communications.[1] (Contextual grounding for VHL ligand design). Available at: [Link]

  • Patent WO2022051326A1.Degrader compounds and methods of use thereof. (Source of specific VH 101 nomenclature and structure).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Conjugation of VH 101 Amine-Linkers for PROTAC Synthesis

This Application Note is structured to guide researchers through the precise chemical conjugation of VH 101 amine-functionalized linkers . VH 101 (a fluoro-cyclopropyl derivative of the standard VH 032 ligand) offers enh...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise chemical conjugation of VH 101 amine-functionalized linkers . VH 101 (a fluoro-cyclopropyl derivative of the standard VH 032 ligand) offers enhanced potency and distinct physicochemical properties for VHL recruitment in PROTAC design.

The following protocols focus on the most critical reaction in PROTAC synthesis: the formation of a stable amide bond between the VH 101-Linker-Amine building block and a Target Ligand-Carboxylic Acid (or NHS ester).

Introduction & Molecule Profile

VH 101 is a second-generation Von Hippel-Lindau (VHL) E3 ligase ligand. Structurally distinguished by a fluoro-cyclopropyl moiety (replacing the cyano group of VH 298 or the methyl group of VH 032), VH 101 exhibits high affinity (


 < 100 nM) and improved cellular permeability.

In PROTAC synthesis, the "VH 101 Amine Linker" (e.g., VH 101-alkyl-amine or VH 101-PEG-amine) serves as the nucleophilic E3-recruiting building block. The conjugation efficiency of this primary amine to a target "warhead" is the rate-limiting step in library generation.

Chemical Basis of the Reaction

The primary amine on the VH 101 linker is a moderate nucleophile. The conjugation relies on activating the electrophilic partner (Target Ligand-COOH) to facilitate nucleophilic attack.

  • Reaction Type: Amide Coupling (Acylation).

  • Critical Challenge: Preventing epimerization of the hydroxyproline core of VH 101 and minimizing hydrolysis of the activated ester intermediate.

Critical Reaction Parameters (The "Why" Behind the Protocol)

ParameterRecommended ConditionScientific Rationale
Solvent Anhydrous DMSO or DMF VH 101 is highly hydrophobic. Water must be excluded to prevent hydrolysis of the activated ester (HATU/NHS) before the amine attacks.
Base (pH) DIPEA (3.0 – 5.0 equiv) Commercial VH 101-amines are often supplied as HCl salts (e.g., dihydrochloride). Excess base is mandatory to deprotonate the ammonium (

) to the reactive free amine (

).
Coupling Agent HATU HATU generates a highly reactive At-complex, superior to EDC/HOBt for sterically hindered PROTAC couplings. It minimizes reaction time, reducing racemization risks.
Stoichiometry 1 : 1.2 (Amine : Acid) Use a slight excess of the cheaper component. If the Target Ligand is precious, use VH 101 in excess (1.2–1.5 equiv) to drive the reaction to completion.
Temperature RT (20–25°C) Elevated temperatures increase the risk of hydroxyproline degradation.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Direct Coupling (Standard)

Use this protocol when conjugating VH 101-Amine to a Target Ligand containing a free Carboxylic Acid.

Reagents:

  • Amine: VH 101-Linker-Amine (HCl salt form).

  • Acid: Target Ligand-COOH.

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Step-by-Step Procedure:

  • Activation Phase:

    • In a microcentrifuge tube or glass vial, dissolve 1.0 equivalent of Target Ligand-COOH in anhydrous DMSO (concentration ~50–100 mM).

    • Add 3.0 equivalents of DIPEA. Vortex briefly.

    • Add 1.1 equivalents of HATU.

    • Incubate: 5–10 minutes at Room Temperature (RT). The solution may turn slightly yellow (formation of the activated ester).

  • Conjugation Phase:

    • Separately, dissolve 1.0–1.2 equivalents of VH 101-Linker-Amine (HCl salt) in a minimal volume of anhydrous DMSO.

    • Critical Step: Add 1.0 equivalent of DIPEA to this amine solution immediately before mixing to ensure the amine is free-based but not degrading.

    • Add the VH 101 solution to the activated Acid mixture.

    • Flush headspace with Nitrogen/Argon (optional but recommended).[1]

  • Reaction Monitoring:

    • Agitate (shaker or stir bar) at RT for 1–4 hours .

    • QC Check: Take a 2 µL aliquot, dilute in 50% Acetonitrile/Water, and analyze via LC-MS. Look for the mass of [Target-Linker-VH101 + H]+.

    • Endpoint: Reaction is complete when the limiting reagent (Acid) is <5% by UV integration.

  • Work-up:

    • Direct Purification (Recommended): Dilute the reaction mixture to 1–2 mL with DMSO/MeOH (1:1) and inject directly onto a Preparative HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

Protocol B: NHS-Ester Conjugation (High-Purity Route)

Use this protocol if the Target Ligand is already available as an NHS-ester. This reaction is cleaner and requires no HATU.

  • Preparation:

    • Dissolve 1.0 equiv Target-NHS ester in anhydrous DMSO.

    • Dissolve 1.2 equiv VH 101-Linker-Amine (HCl salt) in anhydrous DMSO.

  • Reaction:

    • Add 3.0–4.0 equiv DIPEA to the VH 101-Amine solution.

    • Combine the two solutions.

    • Incubate at RT for 2–16 hours (NHS esters react slower than HATU intermediates but are more specific).

  • Quenching:

    • Add 5.0 equiv of Tris-buffer (pH 8.0) or Ethanolamine to quench unreacted NHS ester before purification.

Visualization: PROTAC Synthesis Workflow

The following diagram illustrates the decision logic and chemical workflow for synthesizing VH 101-based PROTACs.

VH101_Conjugation_Workflow Start Start: VH 101-Amine (HCl Salt) Target Target Ligand Functional Group? Start->Target Deprotonation Base Treatment: Add DIPEA to VH 101-Amine (Free-basing) Start->Deprotonation Parallel Prep Route_Acid Route A: Carboxylic Acid (-COOH) Target->Route_Acid Has -COOH Route_NHS Route B: NHS Ester (-COOSuc) Target->Route_NHS Has -NHS Activation Activation: Add HATU + DIPEA (5-10 min) Route_Acid->Activation Coupling Coupling Reaction: Mix Activated Ligand + VH 101 Solvent: DMSO/DMF Route_NHS->Coupling Direct Mix Activation->Coupling Deprotonation->Coupling QC LC-MS Check: Target Mass [M+H]+ Coupling->QC QC->Coupling Incomplete (>4h add more HATU) Purification Prep-HPLC (C18) Gradient: H2O/ACN + Formic Acid QC->Purification Complete

Caption: Decision tree for conjugating VH 101-Amine linkers via HATU activation or NHS-ester displacement.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<20%) Incomplete deprotonation of the amine salt.Increase DIPEA to 5.0 equivalents. Ensure the pH of the reaction mixture is >8.0 (check with wet pH paper).
Starting Material Remains Hydrolysis of HATU/NHS ester.Use anhydrous solvents (freshly opened bottle). Avoid storing HATU in DMSO for long periods.
Multiple Peaks (LC-MS) Epimerization of VH 101 hydroxyproline.Reduce base concentration or reaction time. Switch from HATU to PyBOP (less aggressive).
Precipitation Poor solubility of the PROTAC.Add 10-20% THF or co-solvent. Dilute the reaction mixture.

References

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications.

    • Context: Establishes the structural basis of VH 032 and VH 101 ligands.
  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with VHL E3 ligase. Journal of the American Chemical Society.

    • Context: Defines the specific "VH 101" fluoro-cyclopropyl structure and its enhanced binding affinity.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.

    • Context: Gold standard reference for VHL-based PROTAC linker design and conjug
  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

    • Context: Overview of linker chemistry str

Sources

Application

Precision Engineering of VHL-Based PROTACs: Leveraging Alkyl Chain Linkers for Enhanced Permeability and Cooperativity

Abstract The design of Proteolysis Targeting Chimeras (PROTACs) has evolved from a stochastic screening process to a rational engineering discipline. While Polyethylene Glycol (PEG) linkers have historically been the def...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The design of Proteolysis Targeting Chimeras (PROTACs) has evolved from a stochastic screening process to a rational engineering discipline. While Polyethylene Glycol (PEG) linkers have historically been the default choice due to aqueous solubility, they often suffer from poor membrane permeability and oxidative metabolic instability. This guide focuses on the strategic implementation of alkyl chain linkers in Von Hippel-Lindau (VHL)-based PROTACs. We explore how hydrophobic alkyl chains can induce "molecular chameleonicity"—shielding polar surface area to improve cell permeability—and how their relative rigidity compared to PEGs can enhance ternary complex cooperativity.

Part 1: Rational Design Principles

The Physics of Linker Selection: Alkyl vs. PEG

The linker is not merely a bridge; it is a thermodynamic lever. In VHL-based PROTACs, the choice between alkyl and PEG chains fundamentally alters the physicochemical profile (


) and the ternary complex equilibrium.
FeatureAlkyl Linkers (-(CH₂)ₙ-)PEG Linkers (-(OCH₂CH₂)ₙ-)
Solubility Low (Hydrophobic). Risk of aggregation.High (Hydrophilic).
Permeability High. Promotes "folded" conformations that shield polarity.[1][2]Low to Moderate. Exposed oxygens increase Polar Surface Area (PSA).
Entropy Moderate penalty upon binding (semi-rigid).High entropy penalty (highly flexible).
Metabolism Stable (unless very long).Susceptible to oxidative cleavage (CYP450).
Cooperativity (

)
Can lock favorable protein-protein interactions (PPIs).Often neutral due to high flexibility.
Exit Vectors on the VHL Ligand (VH032)

The standard VHL ligand is VH032 (a hydroxyproline derivative).[3] Successful alkyl linker attachment requires selecting the correct "exit vector" to avoid steric clashes with the VHL protein (specifically residues near the solvent-exposed interface).

  • Primary Exit Vector (LHS): The terminal amine of the left-hand side (LHS) tert-leucine moiety. This is the most common attachment point.

  • Secondary Exit Vector (Phenolic): The phenolic oxygen on the right-hand side.

Design Recommendation: For alkyl linkers, generate a library scanning lengths of C4, C6, C8, and C10 . Odd-numbered chains (C3, C5) should also be included if fine-tuning is required, as single methylene differences can drastically shift the degradation potency (


) by altering the orientation of the Protein of Interest (POI) relative to the E3 ligase.

Part 2: Mechanism of Action & Workflow Visualization

The following diagram illustrates the critical "Goldilocks Zone" for linker length. If the alkyl chain is too short, steric clashes prevent ternary complex formation. If too long, the entropic cost is too high, and the complex fails to stabilize.

TernaryComplex PROTAC PROTAC (Warhead-Alkyl-VHL) Binary_POI Binary Complex (POI :: PROTAC) PROTAC->Binary_POI Kd(binary) Binary_VHL Binary Complex (VHL :: PROTAC) PROTAC->Binary_VHL Kd(binary) POI Protein of Interest (POI) Ternary Productive Ternary Complex (POI :: PROTAC :: VHL) POI->Ternary + VHL VHL VHL E3 Ligase VHL->Ternary + POI Binary_POI->Ternary Cooperativity (α) Binary_VHL->Ternary Cooperativity (α) Ubiquitin Ubiquitination & Degradation Ternary->Ubiquitin Proteasome Recruitment

Figure 1: The equilibrium of PROTAC-mediated ternary complex formation. Alkyl linkers aim to maximize Cooperativity (


) to stabilize the central node.

Part 3: Synthetic Protocols

Protocol A: Modular Assembly of Alkyl-Linked VHL PROTACs

Rationale: Convergent synthesis is preferred. Construct the VHL-Linker moiety first, then couple it to the Warhead. This allows you to maintain a stock of "VHL-Alkyl-COOH" building blocks.

Materials:

  • VHL Ligand: VH032-amine (functionalized at the LHS terminal).

  • Linker Precursors: Linear alkyldioic acids (e.g., Succinic acid, Adipic acid, Suberic acid, Sebacic acid) or Mono-Boc-amino acids.

  • Coupling Agents: HATU, DIPEA, DMF (anhydrous).

Step-by-Step Procedure:

  • Linker Activation:

    • Dissolve the alkyldioic acid (5.0 eq) in anhydrous DMF. Note: Excess acid prevents oligomerization.

    • Add HATU (1.1 eq relative to VH032) and DIPEA (3.0 eq). Stir for 5 mins at 0°C.

  • VHL Conjugation:

    • Add VH032-amine (1.0 eq) to the mixture.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • QC Check: Monitor by LC-MS. Look for

      
       corresponding to VHL-Linker-COOH.
      
  • Purification:

    • Quench with water. Extract with EtOAc.

    • Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

    • Lyophilize to obtain the VHL-Linker-COOH intermediate.

  • Final Coupling (Warhead):

    • React VHL-Linker-COOH (1.0 eq) with the Warhead-Amine (1.1 eq) using HATU/DIPEA in DMF.

    • Purify final PROTAC via HPLC.

Part 4: Biological Evaluation Protocols

Protocol B: TR-FRET Assay for Ternary Complex Cooperativity

Rationale: Degradation is not enough. You must understand why it degrades. This assay measures the affinity of the ternary complex relative to the binary components, calculating the cooperativity factor (


).[4]

Materials:

  • Donor Fluorophore: Terbium-labeled Anti-GST Antibody (targets GST-VHL).

  • Acceptor Fluorophore: d2-labeled Anti-6His Antibody (targets His-POI).

  • Proteins: Recombinant GST-VHL and His-POI.

  • Reader: TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).

Procedure:

  • Binary Kd Determination (Control):

    • Titrate PROTAC against VHL alone and POI alone to determine binary dissociation constants (

      
      , 
      
      
      
      ).
  • Ternary Complex Setup:

    • Prepare a mix of GST-VHL (5 nM) and His-POI (5 nM) in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).

    • Add Terbium-Donor (2 nM) and d2-Acceptor (2 nM).

  • PROTAC Titration:

    • Add PROTAC in a serial dilution (e.g., 10 µM down to 0.1 nM) to the protein mix.

    • Note: Keep DMSO concentration constant (<0.5%).

  • Incubation & Read:

    • Incubate for 60-120 minutes at RT in the dark.

    • Measure TR-FRET ratio (665 nm / 620 nm).

  • Data Analysis (The Hook Effect):

    • Plot Signal vs. log[PROTAC]. You should see a bell-shaped curve (Hook Effect).[4]

    • Calculation: The shift in apparent affinity in the presence of the second protein allows calculation of

      
      .
      
    • 
      : Positive cooperativity (Alkyl linker is stabilizing the complex).
      
    • 
      : Negative cooperativity (Steric clash; Linker likely too short).
      
Protocol C: Cellular Degradation & Permeability Check

Rationale: Alkyl linkers are chosen for permeability.[] If the TR-FRET shows good binding but cells show no degradation, permeability or solubility is the culprit.

  • Cell Treatment: Treat cells (e.g., HEK293, HeLa) with PROTAC (0.1, 1, 10 µM) for 6, 12, and 24 hours.

  • Controls (Mandatory):

    • DMSO: Negative control.

    • MG132/Carfilzomib: Proteasome inhibitor pre-treatment (2 hrs). If degradation is not rescued by MG132, the mechanism is not PROTAC-mediated.

    • Competition: Co-treat with excess free VH032 (10-50 µM). This proves VHL dependency.

  • Lysis & Western Blot: Standard protocols. Normalize to a housekeeping protein (Vinculin or GAPDH).

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Degradation, High FRET Signal Poor Permeability.The alkyl linker might be too greasy, causing membrane entrapment. Switch to a shorter alkyl or introduce a single ether oxygen (hybrid linker).
No FRET Signal, No Degradation Steric Clash.The linker is too short. Increase alkyl chain length by 2 carbons (e.g., C4

C6).
Flat Dose-Response (No Hook) Solubility Limit.Alkyl PROTACs precipitate at high concentrations. Add 10-20% HP-

-CD (Cyclodextrin) to the assay buffer.
Degradation at High Conc Only Weak Binary Affinity.The warhead or VHL ligand has lost affinity due to linker attachment. Check binary

.

Part 6: Experimental Workflow Diagram

Workflow Step1 1. Design Library (C4, C6, C8, C10 Alkyls) Step2 2. Modular Synthesis (Amide Coupling) Step1->Step2 Step3 3. PhysChem Check (Solubility/PAMPA) Step2->Step3 Step4 4. Biophysical Assay (TR-FRET / AlphaLISA) Step3->Step4 Decision Cooperativity (α) > 1? Step4->Decision Step5 5. Cell-Based Assay (Western Blot / HiBiT) Decision->Step5 Yes Refine Optimize Linker Length or Attachment Point Decision->Refine No Refine->Step1

Figure 2: Iterative workflow for optimizing alkyl-linker PROTACs.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521. [Link]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. Journal of the American Chemical Society, 142(14), 6654–6666. [Link]

  • Pike, A., et al. (2020). Optimising proteolysis targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793–1800. [Link]

  • Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry, 63(23), 14243–14259. [Link]

  • Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology, 14(7), 1614–1624. [Link]

Sources

Method

Application Note: Solvent Selection &amp; Handling of VH 101 Dihydrochloride Salts

This Application Note and Protocol guide addresses the solvent selection, handling, and solubilization of VH 101 Dihydrochloride salts . Note on Chemical Identity: "VH 101" typically refers to a class of functionalized V...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the solvent selection, handling, and solubilization of VH 101 Dihydrochloride salts .

Note on Chemical Identity: "VH 101" typically refers to a class of functionalized Von Hippel-Lindau (VHL) E3 ligase ligands used as building blocks for PROTAC® molecules.[1][2][3][4][5] The dihydrochloride salt form specifically refers to the VH 101-linker-amine variants (e.g., VH 101 phenol-alkylC6-amine dihydrochloride or alkylC4-amine). The salt form stabilizes the terminal amine group, preventing oxidation and polymerization, but necessitates specific handling for effective use in biological assays or chemical synthesis.

Part 1: Physicochemical Profile & Solvent Logic

The solubility behavior of VH 101 dihydrochloride is governed by a "tug-of-war" between two structural domains:

  • The VHL Ligand Core (Lipophilic): The hydroxyproline-based core is hydrophobic and requires organic solvents (DMSO, DMF) for complete solubilization.

  • The Amine-Linker Salt (Hydrophilic): The dihydrochloride tail (

    
    ) is highly polar and water-soluble.
    

The Critical Challenge: While water can dissolve the salt moiety, it often fails to solvate the lipophilic core at high concentrations, leading to cloudy suspensions or "crashing out." Conversely, pure non-polar solvents (like Hexane or DCM) cannot dissociate the salt lattice.

Solvent Compatibility Matrix
SolventSolubility RatingApplication ContextTechnical Notes
DMSO (Dimethyl Sulfoxide)Excellent (Recommended)Stock Solutions, Chemical SynthesisDissolves both the lipophilic core and the salt. Hygroscopic; use anhydrous grade for synthesis.
Water / PBS Moderate to Poor Biological Assays (Diluted)High concentrations (>10 mM) may precipitate the hydrophobic core. Acidic pH due to HCl salt.
DMF (Dimethylformamide)Good Chemical SynthesisGood alternative to DMSO for coupling reactions. Easier to remove via evaporation.
Ethanol / Methanol Variable Not RecommendedSolubility is unpredictable; risk of esterification or solvation issues during storage.
Part 2: Step-by-Step Protocols
Protocol A: Preparation of High-Concentration Stock Solution (Standard)

Purpose: To create a stable, long-term storage solution (typically 10 mM - 100 mM).

Reagents:

  • VH 101 Dihydrochloride solid (Store at -20°C, desiccated).

  • Anhydrous DMSO (Grade

    
     99.9%).
    

Procedure:

  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (RT) for at least 30 minutes before opening .

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic salt, causing hydrolysis or weighing errors.

  • Weighing: Weigh the desired amount of solid.

    • Note: The molecular weight (MW) must include the salt (approx. 670–710 Da depending on linker length). Refer to the specific batch CoA.

  • Solubilization: Add Anhydrous DMSO to achieve the target concentration.

    • Technique: Add solvent in two steps. Add 50% of the volume, vortex for 30 seconds, then add the remaining 50%. This prevents "clumping" of the salt at the vial bottom.

  • Sonication: If visible particles remain, sonicate in a water bath at RT for 2–5 minutes.

    • Validation: Solution must be optically clear with no turbidity.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -80°C (6 months) or -20°C (1 month).
    
Protocol B: "Free-Basing" for PROTAC Synthesis (Chemical Conjugation)

Purpose: To react the terminal amine of VH 101 with an NHS-ester or aldehyde target ligand. The HCl salt must be neutralized for the nucleophilic attack to occur.

Reagents:

  • VH 101 Dihydrochloride Stock (in DMSO/DMF).

  • Organic Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

Procedure:

  • Dissolve: Prepare the VH 101 salt in the reaction solvent (DMSO or DMF) at the reaction concentration (e.g., 0.1 M).

  • Neutralize: Add 2.5 to 3.0 equivalents of DIPEA relative to the VH 101 salt.

    • Mechanism:[2][3] The first 2 equivalents neutralize the

      
      . The excess (0.5–1.0 eq) ensures the amine remains deprotonated (
      
      
      
      ) and nucleophilic.
    • Observation: You may see a transient "smoke" or slight precipitate (Ammonium chloride salts) depending on concentration; this usually does not interfere with the reaction.

  • React: Add the electrophile (Target Ligand-NHS ester) immediately after base addition.

Part 3: Visualization & Logic Flows
Figure 1: Solubilization & Usage Workflow

Caption: Logical flow for handling VH 101 salts from solid state to experimental application, highlighting the critical neutralization step for synthesis.

VH101_Workflow Solid VH 101 Dihydrochloride (Solid, -20°C) Equilibrate Equilibrate to RT (Prevent Moisture) Solid->Equilibrate Weigh Weigh Solid (Use Salt MW) Equilibrate->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Stock Stock Solution (Clear, Yellowish) Solvent->Stock Bio Biological Assay (Cell Treatment) Stock->Bio Dilution Chem PROTAC Synthesis (Conjugation) Stock->Chem Direct Use Dilute Dilute in Media (Max 0.1% DMSO) Bio->Dilute Base Add Base (DIPEA) (Neutralize HCl) Chem->Base React Nucleophilic Attack (Amine + NHS-Ester) Base->React

Part 4: Troubleshooting & Stability
ObservationRoot CauseCorrective Action
Precipitation upon aqueous dilution The lipophilic VHL core is crashing out of solution.1. Vortex immediately upon addition.2. Do not exceed 100

M final concentration in media.3. Warm media to 37°C before addition.
Low conjugation yield (Synthesis) Failure to neutralize the HCl salt.Ensure DIPEA/TEA is added (at least 2.5 eq). The amine cannot react while protonated (

).
Gummy/Sticky Solid Hygroscopic moisture absorption.Dry the solid under high vacuum or lyophilize before weighing. Always equilibrate vials before opening.
References

Sources

Application

Advanced Application Note: Synthesis and Optimization of VH 101-Derived PROTAC Degraders

Introduction and Mechanistic Rationale Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" targets. A PROTAC is a heterobifunctional molecule comprising a target-binding ligand, a linker, and an E3 ligase-recruiting ligand[1].

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized systems for PROTAC development. While early VHL PROTACs heavily relied on the VH 032 ligand, the development of VH 101 has provided a significant leap in potency. VH 101 incorporates an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-fluorine substituent in combination with cyclopropylation, which locks the molecule into a highly favorable bioactive conformation. This structural pre-organization results in a binding affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) of ~44 nM to VHL—a 4-fold increase over VH 032—and a 75% increase in cellular potency.

Because of its superior binding kinetics, VH 101 is now a premier building block for synthesizing highly efficient degraders, such as the LRRK2 degrader XL01126 used in Parkinson's disease research[1][2].

PROTAC_Mechanism POI Target Protein (e.g., LRRK2) PROTAC VH 101 PROTAC (Degrader) POI->PROTAC UB Polyubiquitin Chain PROTAC->UB Recruits E2 for Ubiquitination VHL VHL E3 Ligase Complex VHL->PROTAC Proteasome 26S Proteasome (Degradation) UB->Proteasome Targets to

Ternary complex formation and ubiquitin-proteasome system (UPS) hijacking by VH 101 PROTACs.

Quantitative Profiling and Exit Vector Strategy

The success of a VH 101-derived PROTAC relies heavily on "linkerology"—the length, composition, and attachment point (exit vector) of the linker. VH 101 is commercially available with various functionalized exit vectors, including phenol[3], thiol[4], and amine[5] derivatives, allowing for versatile conjugation chemistries.

Table 1: Comparative Data of VHL Ligands and Derived PROTACs

Ligand / PROTACTargetVHL Binding Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Cellular

Key Structural FeatureReference
VH 032 N/A~185 nMN/AStandard hydroxyproline core
VH 101 N/A~44 nMN/Angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-fluoro-cyclopropyl modification
XL01126 LRRK2N/A14 - 32 nMThioether-conjugated VH 101[1][2]
LC-2 KRAS G12CN/A250 - 760 nMVHL-based PROTAC[1]

Note: The choice between PEG (flexible, water-soluble) and alkyl (rigid, lipophilic) linkers directly impacts the thermodynamics of ternary complex formation. Alkyl linkers often provide better cell permeability, while PEG linkers prevent hydrophobic collapse.

Synthetic Workflow and Experimental Methodologies

The following protocols detail the synthesis of a VH 101-derived PROTAC using a convergent synthesis approach. We utilize VH 101-amine coupling to a carboxylic acid-functionalized target ligand-linker construct.

Rationale for Experimental Choices
  • Coupling Reagent (HATU): Selected over EDC/NHS because HATU is highly efficient for sterically hindered amides, minimizing epimerization at the chiral centers of VH 101.

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base. It neutralizes the hydrochloride salt of the VH 101-amine without participating in unwanted side reactions.

  • Solvent (DMF): Anhydrous Dimethylformamide provides excellent solubility for both the highly polar VH 101 building block and the lipophilic target ligand.

Synthetic_Workflow Step1 1. Target Ligand + Linker (Carboxylic Acid Terminus) Coupling Amide Coupling HATU, DIPEA, DMF, RT Step1->Coupling Step2 2. VH 101-Amine (E3 Ligase Recruiter) Step2->Coupling Purification Prep-HPLC Purification (C18, MeCN/H2O + 0.1% TFA) Coupling->Purification Crude PROTAC Validation In Vitro Validation (Western Blot for DC50) Purification->Validation >95% Pure PROTAC

Convergent synthetic workflow for VH 101-derived PROTACs via amide coupling.

Protocol A: Synthesis of VH 101 PROTAC via Amide Coupling

Reagents Required:

  • Target Ligand-Linker-COOH (1.0 eq)

  • VH 101 phenol-alkylC6-amine dihydrochloride[5] (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Target Ligand-Linker-COOH (0.1 mmol) in 2.0 mL of anhydrous DMF under an argon atmosphere.

  • Add HATU (0.12 mmol, 45.6 mg) to the solution. Stir at room temperature for 10 minutes to allow the formation of the active ester intermediate. Causality: Pre-activation prevents the amine from reacting directly with the coupling reagent, which can form guanidinium byproducts.

  • Conjugation: Add VH 101 phenol-alkylC6-amine dihydrochloride (0.11 mmol) to the reaction mixture.

  • Dropwise, add DIPEA (0.4 mmol, 70

    
    L). The solution will typically turn slightly yellow. Causality: 4.0 equivalents are required—two to neutralize the dihydrochloride salt of VH 101, and two to drive the coupling reaction.
    
  • Stir the reaction mixture at room temperature for 4–6 hours. Monitor the reaction progress via LC-MS until the starting carboxylic acid is completely consumed.

  • Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via Preparative HPLC using a C18 column. Use a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes. Lyophilize the pure fractions to yield the VH 101 PROTAC as a TFA salt.

Protocol B: Cellular Degradation Assay (Determining )

To validate the synthesized PROTAC, its ability to induce target degradation must be quantified.

Step-by-Step Procedure:

  • Cell Seeding: Seed the appropriate target cell line (e.g., A549 or specific cancer cells depending on the target) in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Compound Treatment: Prepare a 10 mM stock solution of the VH 101 PROTAC in DMSO. Perform a 1:3 serial dilution to create a 7-point concentration gradient (e.g., 1000 nM down to 1.37 nM).

  • Treat the cells with the PROTAC gradient. Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubate for 12–24 hours. Causality: VH 101 degraders like XL01126 act fast (half-lives spanning 0.6 to 2.4 h)[2], but 12-24 hours ensures steady-state degradation for end-point analysis.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Western Blotting: Quantify protein concentration using a BCA assay. Load equal amounts of protein (20-30

    
    g) onto an SDS-PAGE gel. Transfer to a PVDF membrane.
    
  • Probe with primary antibodies against the Target Protein and a loading control (e.g.,

    
    -Actin or GAPDH).
    
  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to the loading control. Plot the normalized degradation percentage against the log of the PROTAC concentration to calculate the

    
     (concentration at which 50% of the target is degraded) and 
    
    
    
    (maximum degradation achieved).

References

  • ResearchGate. "Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs." ResearchGate. Available at:[Link]

  • RSC Publishing. "Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders." RSC Publishing. Available at:[Link]

Sources

Method

Application Note: Optimization of Molar Equivalents for VH 101 Linker Conjugation

This Application Note is designed for researchers and drug discovery scientists optimizing the synthesis of Proteolysis Targeting Chimeras (PROTACs). It focuses specifically on the VH 101 building block—a functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists optimizing the synthesis of Proteolysis Targeting Chimeras (PROTACs). It focuses specifically on the VH 101 building block—a functionalized Von Hippel-Lindau (VHL) E3 ligase ligand—and the critical stoichiometric calculations required for efficient linker conjugation.[1]

Abstract & Introduction

The synthesis of heterobifunctional degraders (PROTACs) requires precise chemical conjugation between an E3 ligase ligand, a linker, and a target protein (POI) ligand.[2][3][4] VH 101 (often supplied as VH 101-acid, VH 101-phenol, or VH 101-thiol) is a high-affinity VHL ligand derivative widely used as the "engine" for E3 recruitment.[1]

A common failure point in PROTAC synthesis is incorrect stoichiometry during the linker attachment phase. Inaccurate molar equivalents can lead to:

  • Homobifunctional Impurities: Formation of "dimers" (e.g., Linker-Linker or Ligand-Linker-Ligand) that are difficult to purify.[1]

  • Incomplete Conversion: Wasting expensive VH 101 starting material.

  • Purification Bottlenecks: Co-elution of unreacted linker with the product.

This guide provides a standardized protocol for calculating and applying molar equivalents to conjugate VH 101-Acid to an amine-functionalized linker via amide coupling, a standard workflow in PROTAC development.[1]

Technical Background: The Stoichiometric Strategy

The "Statistical Challenge"

When reacting a bifunctional linker (e.g., a diamine) with VH 101, the ratio of reagents dictates the product distribution.

  • 1:1 Ratio: High risk of polymerization or double-substitution (VH101-Linker-VH101), especially if the linker is symmetric and unprotected.[1]

  • High Excess Linker (>5 eq): Promotes mono-substitution (VH101-Linker-NH2) but requires efficient removal of excess linker later.[1]

  • Mono-Protected Linkers (Recommended): Using a Boc-protected diamine allows for a controlled 1.0 : 1.2 ratio, maximizing yield while minimizing waste.[1]

Critical Variables in Calculation
  • Purity Correction: Commercial VH 101 is often >95% pure, but salts (TFA, HCl) can inflate the apparent mass. You must use the Formula Weight (FW) from the specific Certificate of Analysis (CoA), not just the theoretical Molecular Weight (MW).

  • Hygroscopicity: VHL ligands can absorb water. Weighing errors of <1 mg can shift equivalents significantly on small scales (e.g., 5-10 mg reactions).[1]

Molar Equivalent Calculations

The Core Formula

To determine the mass of reagents required:



Where:

  • Target mmol is fixed by the Limiting Reagent (usually VH 101).

  • Equivalents are the relative molar ratios defined by the protocol.

Standard Equivalents Table (Amide Coupling)

Scenario: Conjugating VH 101-Acid (Limiting Reagent) to N-Boc-PEG-Diamine.

ComponentRoleStandard Equivalents (Eq)Rationale
VH 101-Acid Limiting Reagent1.0 Most expensive component; defines the scale.[1]
Linker (Mono-Boc) Reactant1.2 - 1.5 Slight excess ensures all VH 101 reacts.[1]
HATU Coupling Agent1.1 - 1.2 Sufficient to activate acid; avoid large excess to prevent side reactions.[1]
HOAt (Optional) Additive1.1 - 1.2 Accelerates reaction; suppresses racemization.[1]
DIPEA (Base) Base3.0 - 5.0 Must neutralize all acidic protons (including salts on the starting material).[1]
Calculation Workflow Example

Goal: Conjugate 10 mg of VH 101-Acid (FW: 532.6 g/mol ) to a PEG linker.

  • Calculate Moles of Limiting Reagent (VH 101):

    
    
    
  • Calculate Mass of Linker (Assume FW 250.0, 1.2 eq):

    
    
    
  • Calculate Volume of DIPEA (Density 0.742 g/mL, MW 129.2, 3.0 eq):

    
    
    
    
    
    
    

Step-by-Step Conjugation Protocol

Reaction: VH 101-Acid + N-Boc-PEG-Amine


 VH 101-PEG-Boc (Amide Bond Formation)[1]
Materials
  • VH 101-Acid (e.g., Tocris/MedChemExpress)[1]

  • Linker: N-Boc-PEG4-Amine

  • Reagents: HATU, DIPEA, Anhydrous DMF

  • Equipment: 4 mL glass vial with septum, magnetic stir bar, LCMS.

Procedure
  • Preparation of Stock Solutions:

    • Dissolve VH 101-Acid in anhydrous DMF to a concentration of 0.1 M (e.g., 18.8 µmol in 188 µL DMF).

    • Note: High concentration (0.1 - 0.2 M) is crucial for reaction kinetics.[1] Dilute reactions (<0.05 M) proceed slowly.

  • Activation (Pre-complexation):

    • To the VH 101 solution, add HATU (1.1 eq) and DIPEA (3.0 eq) .

    • Stir at Room Temperature (RT) for 5 minutes .

    • Checkpoint: Solution may turn slightly yellow (liberation of HOAt/leaving group).

  • Linker Addition:

    • Add Linker (1.2 eq) dissolved in minimal DMF.

    • Flush headspace with Nitrogen/Argon and cap.

  • Reaction Monitoring:

    • Stir at RT for 1–2 hours .

    • QC Step: Take a 2 µL aliquot, dilute in 100 µL MeCN/H2O (50:50), and inject on LCMS.

    • Success Criteria: Disappearance of VH 101-Acid peak (M+H).[1] Appearance of Product peak (M+H of VH101 + Linker - H2O).

  • Work-up (for Boc-protected intermediate):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 3x with 5% LiCl (aq) or Brine to remove DMF.

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Alternative: For small scale (<10 mg), purify directly via Prep-HPLC.[1]

Visualization: Workflow & Logic

VH101_Conjugation cluster_legend Key Parameters VH101 VH 101-Acid (Limiting Reagent) Calc Stoichiometry Calculation (Determine mmol & Eq) VH101->Calc Input Mass Activation Activation Step (HATU + DIPEA) Calc->Activation Weigh Reagents Coupling Coupling Reaction (+ Linker 1.2 eq) Activation->Coupling Activated Ester QC LCMS Check (Target: >95% Conv.) Coupling->QC 1-2 Hours QC->Coupling Incomplete (Add 0.2 eq HATU) Purification Purification (HPLC/Extraction) QC->Purification Pass legend Conc: 0.1 M Temp: 25°C Atm: N2

Figure 1: Logical workflow for VH 101 linker conjugation, highlighting the critical calculation and QC checkpoints.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction Water in DMF or degraded HATU.[1]Use anhydrous DMF (freshly opened). Check HATU expiration. Increase DIPEA to 5.0 eq.
Double Addition (Dimer) Linker was not mono-protected or used in 1:1 ratio.[1]Use Mono-Boc protected linkers.[1] If using symmetric diamine, use 5-10 eq excess.[1]
Racemization Over-activation or high pH.Limit activation time to <5 mins. Do not exceed 3.0 eq DIPEA unless necessary. Use HOAt.

References

  • Bio-Techne. "VH 101, acid | Degrader Building Block." Bio-Techne Application Data. [Link]

  • Zoppi, V., et al. "Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent...[5] VHL Based Dual Degrader." Journal of Medicinal Chemistry (2019).[5] [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Purification of VH 101 Phenol-AlkylC4-Amine Conjugates

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the purification of VH 101 phenol-alkylC4-amine conjugates. These molecules are critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the purification of VH 101 phenol-alkylC4-amine conjugates. These molecules are critical building blocks in the synthesis of Proteolysis-targeting chimeras (PROTACs), where purity is paramount for reliable downstream biological and pharmacological studies.[1][2] This guide outlines a multi-step purification strategy, beginning with initial work-up via acid-base extraction, followed by high-resolution chromatographic techniques, and concluding with final polishing through crystallization. The protocols and methodologies are designed to be robust and adaptable, providing the scientific rationale behind each step to empower users to optimize the purification of these complex bifunctional molecules.

Introduction: The Purification Challenge

The VH 101 phenol-alkylC4-amine conjugate is a heterobifunctional small molecule designed to serve as a von-Hippel-Lindau (VHL) E3 ligase ligand, tethered to a linker for conjugation to a target protein ligand.[3] Its structure, derived from the parent "Phenolic VH101," incorporates several key functional groups that dictate its physicochemical properties and, consequently, the strategy for its purification.[1][4]

Key Molecular Features:

  • A Basic Primary Amine (pKa ~9-10): Located at the terminus of the C4 alkyl linker, this group is readily protonated at neutral or acidic pH.

  • A Weakly Acidic Phenol (pKa ~9-10): This hydroxyl group can be deprotonated under basic conditions.

  • Multiple Amide Bonds and Heterocycles: These contribute to the molecule's polarity and potential for hydrogen bonding.

  • Significant Hydrophobicity: The presence of a thiazole, multiple aromatic rings, and a tertiary-butyl group gives the molecule considerable non-polar character.

  • Molecular Weight: The dihydrochloride salt has a molecular weight of approximately 676.67 g/mol , placing it firmly in the "small molecule" category.[3]

The presence of both acidic and basic functionalities means the molecule's net charge is highly pH-dependent. This characteristic is both a challenge and an opportunity for purification, allowing for strategic manipulation of its properties to achieve separation from synthetic impurities, such as unreacted starting materials, coupling reagents, and byproducts. This guide will explore how to leverage these properties through liquid-liquid extraction, reverse-phase and ion-exchange chromatography, and crystallization.

Initial Work-Up: Purification by Acid-Base Extraction

Liquid-liquid extraction is a powerful and scalable first step to remove non-ionizable (neutral) impurities from the crude reaction mixture. By selectively moving the desired amine-containing product between aqueous and organic phases based on pH, a significant increase in purity can be achieved before committing to more resource-intensive chromatographic methods.[5][6]

Principle of the Method

The basic amine on the alkyl linker can be protonated to form a water-soluble ammonium salt under acidic conditions (pH < 7). This allows the conjugate to be selectively extracted into an aqueous acid phase, leaving behind neutral organic impurities in the organic phase. Subsequently, neutralizing the aqueous phase with a base deprotonates the ammonium salt, rendering the conjugate insoluble in water and allowing it to be re-extracted into a fresh organic phase.[7]

Protocol 1: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer (containing the protonated VH 101 conjugate) into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a base, such as 5 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the pH is > 9. The product may precipitate or form an emulsion.

  • Back-Extraction: Add a fresh portion of DCM or ethyl acetate to the basified aqueous mixture and shake to extract the now-neutral VH 101 conjugate back into the organic phase.

  • Drying and Concentration: Collect the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the enriched crude product.

cluster_0 Step 1: Acid Wash cluster_1 Step 2: Base & Re-extraction Crude Crude Product in Organic Solvent Aq_Acid Aqueous Layer (Protonated Product) Crude->Aq_Acid Extract with 1M HCl Org_Imp Organic Layer (Neutral Impurities) Crude->Org_Imp Discard Aq_Base Aqueous Layer (Adjust to pH > 9) Aq_Acid->Aq_Base Org_Final Purified Product in New Organic Solvent Aq_Base->Org_Final Extract with DCM Aq_Waste Aqueous Waste Aq_Base->Aq_Waste Discard

Caption: Workflow for acid-base extraction.

Chromatographic Purification Strategies

Chromatography is the cornerstone of achieving high purity for small molecule conjugates. The choice of technique depends on the nature of the impurities that need to be removed. Reverse-phase chromatography is generally the most effective and versatile method.

Reverse-Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity, making it ideal for purifying the VH 101 conjugate from more polar or less polar impurities.[8] The use of mobile phase modifiers is critical to control the ionization state of the amine and phenol groups, which significantly impacts retention and selectivity.[9][10]

Method Development Considerations:

ParameterOptions & ConsiderationsRationale
Stationary Phase C18 (most common), C8C18 provides higher hydrophobic retention, suitable for this molecule. C8 offers less retention, which can be useful if the product is too strongly retained on C18.[8]
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile is the preferred organic solvent due to its lower viscosity and UV transparency. Methanol offers different selectivity and can be tried if co-eluting impurities are an issue.[9]
pH Modifier Low pH: 0.1% Trifluoroacetic Acid (TFA) High pH: 0.1% Triethylamine (TEA) or Ammonium HydroxideAt low pH, the amine is protonated (R-NH3+), making the molecule more polar and typically reducing retention time. TFA also acts as an ion-pairing agent, improving peak shape.[10] At high pH, the amine is neutral (R-NH2), increasing its hydrophobicity and retention.[9]
Protocol 2: Preparative RPC at Low pH (TFA Modifier)

This method is excellent for general purification and typically provides sharp peaks.

  • Column: C18 preparative HPLC column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve the enriched crude product from the extraction step in a minimal amount of DMSO or mobile phase.

  • Gradient Elution:

    • Equilibrate the column with 5-10% B.

    • Inject the sample.

    • Run a linear gradient from 10% B to 95% B over 20-40 column volumes.

    • Hold at 95% B for 5 column volumes to wash the column.

  • Fraction Collection: Collect fractions based on UV absorbance (typically at 254 nm or 280 nm).

  • Analysis: Analyze collected fractions by analytical HPLC-MS to identify those containing the pure product.

  • Post-Processing: Combine pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution containing the TFA salt of the product can be lyophilized directly or used for a salt exchange.

Protocol 3: Preparative RPC at High pH (Amine Modifier)

This method offers alternative selectivity and can be effective for separating impurities that are difficult to resolve at low pH.

  • Column: Use a high-pH stable C18 preparative HPLC column.

  • Mobile Phase A: 0.1% Ammonium Hydroxide or Triethylamine in Water (pH ~10).

  • Mobile Phase B: 0.1% Ammonium Hydroxide or Triethylamine in Acetonitrile.

  • Procedure: Follow the same steps for sample preparation, gradient elution, fraction collection, and analysis as described in Protocol 2. The gradient may need to be adjusted due to changes in retention.

cluster_0 Method Development cluster_1 Preparative Run Sample Dissolve Sample (e.g., in DMSO) Scout Analytical HPLC Scouting (Low & High pH) Sample->Scout Choose Select Optimal pH for Separation Scout->Choose Prep Scale Up to Preparative HPLC Choose->Prep Collect Collect Fractions Prep->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: RPC method development and execution workflow.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and is a powerful orthogonal technique to RPC.[11] It is particularly useful for removing impurities with different charge characteristics, such as a precursor lacking the basic amine or a byproduct with an extra acidic group.

  • Cation-Exchange (CEX): At a pH between the pKa of the phenol and the amine (e.g., pH 4-6), the molecule will carry a net positive charge (R-NH3+) and can bind to a strong or weak cation exchange resin (negatively charged).[12] Elution is achieved by increasing the salt concentration or increasing the pH.

  • Anion-Exchange (AEX): At a pH above the pKa of both the amine and the phenol (e.g., pH > 10.5), the molecule will carry a net negative charge from the deprotonated phenol and can bind to an anion exchange resin (positively charged).[13]

Protocol 4: Cation-Exchange Chromatography (CEX)
  • Column: Strong Cation Exchange (SCX) column.

  • Binding/Wash Buffer (A): 20 mM buffer at pH 5.0 (e.g., sodium acetate).

  • Elution Buffer (B): 20 mM sodium acetate, 1.0 M Sodium Chloride, pH 5.0.

  • Sample Preparation: Dissolve the sample in Binding Buffer. Ensure the pH and conductivity are low. If necessary, perform a buffer exchange using a desalting column.[14]

  • Chromatography:

    • Equilibrate the SCX column with Buffer A.

    • Load the sample.

    • Wash the column with Buffer A until the UV baseline is stable to remove unbound impurities.

    • Elute the bound product using a linear gradient from 0% to 100% Buffer B.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for RPC. The collected fractions will be high in salt, requiring a subsequent desalting step (e.g., RPC or dialysis).

Final Polishing and Isolation: Crystallization

Crystallization is the ultimate step for achieving the highest level of purity and for isolating the conjugate as a stable, solid material with a defined salt form.[15] Given that the molecule is commercially available as a dihydrochloride salt, this is a logical target form.[3]

Principle of the Method

Crystallization relies on slowly decreasing the solubility of the solute in a solvent system to allow for the ordered arrangement of molecules into a crystal lattice. This process inherently excludes impurities that do not fit into the lattice structure. For an amine, forming a hydrochloride salt often improves crystallinity.[16]

Protocol 5: Crystallization of the Dihydrochloride Salt
  • Material: Start with material that is >95% pure by HPLC.

  • Salt Formation: Dissolve the purified free-base conjugate in a minimal amount of a solvent like methanol or isopropanol.

  • Acidification: Add 2.0-2.2 equivalents of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring.

  • Induce Crystallization:

    • Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or heptane) until the solution becomes faintly turbid.

    • Cooling: Store the solution at a reduced temperature (e.g., 4 °C or -20 °C) undisturbed for several hours to days.

    • Seeding (Optional): If available, add a single seed crystal to promote nucleation.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Gently wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Summary and Recommended Workflow

A robust, multi-step approach is recommended for the purification of VH 101 phenol-alkylC4-amine conjugates to ensure the highest possible purity for drug discovery applications. The optimal workflow combines the scalability of extraction with the high resolution of chromatography and the final polishing power of crystallization.

Caption: Recommended multi-step purification workflow.

By methodically applying these principles and protocols, researchers can confidently and efficiently purify VH 101 phenol-alkylC4-amine conjugates, ensuring the quality and reliability of these essential tools for PROTAC development.

References

  • Zhang, D., et al. (2013). The role of small organic amine molecules and their aggregates in the crystallization of microporous materials. Microporous and Mesoporous Materials. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Amine Extraction in the Laboratory. Retrieved from [Link]

  • Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC North America. Available at: [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Retrieved from [Link]

  • MDPI. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
  • Hanbon. (n.d.). Small Molecule Purification. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Lonza. (n.d.). Diversification of ADC formats and overcoming purification challenges. Retrieved from [Link]

  • ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • Cytiva. (2004). Ion Exchange Chromatography & Chromatofocusing. Retrieved from [Link]

  • Agilent. (2025). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]

  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Retrieved from [Link]

Sources

Method

Application Note: Handling VH 101 Dihydrochloride for Click Chemistry-Based PROTAC Synthesis

Abstract Targeted Protein Degradation (TPD) relies heavily on the efficient assembly of heterobifunctional molecules (PROTACs). VH 101 is a highly potent, functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquiti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Targeted Protein Degradation (TPD) relies heavily on the efficient assembly of heterobifunctional molecules (PROTACs). VH 101 is a highly potent, functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1]. When supplied as a dihydrochloride salt with an alkyne- or azide-functionalized linker (e.g., VH 101-amide-piperidine-Pip-alkyne), it offers superior aqueous solubility and stability[2]. This application note details the mechanistic rationale, handling procedures, and a validated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol for synthesizing PROTACs using VH 101 dihydrochloride building blocks.

Mechanistic Insights & Causality

VH 101 incorporates a fluorocyclopropyl group and a hydroxyproline core, which dramatically enhances its binding affinity to the VHL substrate receptor compared to earlier generations like VH 032. Because VHL ligands have a higher molecular weight than IMiD-based CRBN ligands, the physicochemical properties of the final PROTAC are highly dependent on the linker.

Why the Dihydrochloride Salt? Many PROTAC linkers incorporate basic nitrogen centers (e.g., piperidines or alkyl amines) to improve the topological polar surface area (tPSA) and overall solubility[2][3]. The freebase forms of these linkers are prone to oxidation and exhibit poor solubility in aqueous-organic mixtures. The dihydrochloride salt form stabilizes the aliphatic amines, prevents premature degradation, and ensures rapid dissolution in the polar aprotic solvents (DMSO/DMF) required for click chemistry.

Why Click Chemistry? Amide coupling of large, sterically hindered Protein of Interest (POI) ligands to VHL linkers often results in poor yields and requires massive excesses of coupling reagents. CuAAC "click" chemistry bypasses these steric limitations, providing near-quantitative yields, absolute regioselectivity (forming 1,4-disubstituted 1,2,3-triazoles), and orthogonal reactivity that does not interfere with existing unprotected alcohols or amines on the target ligand.

G1 PROTAC VH 101-Based PROTAC VHL VHL E3 Ligase Complex PROTAC->VHL Binds via VH 101 POI Protein of Interest (POI) PROTAC->POI Binds via Target Ligand Ternary Ternary Complex (POI - PROTAC - VHL) VHL->Ternary Induced Proximity POI->Ternary Induced Proximity Ub Polyubiquitination Ternary->Ub E2-mediated Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of action for VH 101-derived PROTACs inducing targeted protein degradation.

Handling and Storage of VH 101 Dihydrochloride

Proper handling is critical to maintaining the integrity of the E3 ligase binding moiety.

  • Storage : Store the lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[1][4].

  • Hygroscopicity : Dihydrochloride salts are inherently hygroscopic. Vials must be equilibrated to room temperature in a desiccator before opening to prevent moisture condensation, which can hydrolyze sensitive amides.

  • Stock Solutions : Prepare stock solutions (e.g., 50 mM) in anhydrous, degassed DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles.

Experimental Protocol: CuAAC PROTAC Assembly

This self-validating protocol utilizes a THPTA-stabilized Cu(I) system. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is chosen over TBTA because its high water solubility allows for a higher aqueous fraction in the solvent mixture. This is critical for dissolving the dihydrochloride salt without precipitating the hydrophobic POI ligand.

Materials Required
  • VH 101-alkyne dihydrochloride (e.g., VH 101-amide-piperidine-Pip-alkyne)[2]

  • Azide-functionalized POI ligand

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O)

  • Sodium Ascorbate (NaAsc)

  • THPTA ligand

  • Solvents: DMSO, tert-Butanol (t-BuOH), LC-MS grade Water

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 0.1 M solution of CuSO4 in water.

  • Prepare a 0.1 M solution of THPTA in water.

  • Causality Note: Pre-mix CuSO4 and THPTA in a 1:2 molar ratio before adding to the reaction. This pre-complexation prevents Cu(II) from precipitating and protects the subsequently generated Cu(I) from disproportionation.

  • Prepare a fresh 0.2 M solution of Sodium Ascorbate in water. (Must be freshly prepared as it oxidizes rapidly).

Step 2: Reaction Assembly

  • In a 2 mL amber glass vial, dissolve 1.0 equivalent of the Azide-POI ligand (e.g., 10 µmol) and 1.05 equivalents of VH 101-alkyne dihydrochloride (10.5 µmol) in 400 µL of DMSO.

  • Add 200 µL of t-BuOH.

  • Add 50 µL of the pre-mixed CuSO4/THPTA complex (yielding 5 µmol Cu, 0.5 eq).

  • Self-Validation Step: Take a 1 µL aliquot for baseline LC-MS analysis to confirm the exact retention times of the unreacted starting materials.

Step 3: Initiation

  • Add 50 µL of the Sodium Ascorbate solution (10 µmol, 1.0 eq) dropwise. The solution should turn from pale blue to colorless or light yellow, indicating the reduction of Cu(II) to catalytically active Cu(I).

  • Purge the vial with Nitrogen gas for 30 seconds, seal, and stir at room temperature for 2 to 12 hours.

Step 4: Monitoring and Quenching

  • Self-Validation Step: Monitor the reaction via LC-MS every 2 hours. The reaction is complete when the Azide-POI peak completely disappears and is replaced by a single product mass.

  • Quench the reaction by adding 1 mL of water containing 0.1% TFA.

  • Causality Note: The acidic environment neutralizes the ascorbate and protonates the dihydrochloride salt, preventing basic degradation and keeping the crude PROTAC in solution for purification.

Step 5: Purification

  • Purify the crude mixture via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilize the product fractions to yield the final PROTAC as a TFA salt.

G2 A Target Ligand (Azide-Functionalized) B VH 101 Dihydrochloride (Alkyne-Functionalized) C Catalytic Complex CuSO4 + NaAsc + THPTA D CuAAC Reaction (t-BuOH/H2O/DMSO) C->D in situ Cu(I) Gen E Crude Triazole-Linked PROTAC D->E 2-12h, >95% Yield F Purified PROTAC (Prep-HPLC) E->F LC-MS Fractionation AB AB AB->D Equimolar Addition

Workflow for CuAAC-mediated PROTAC synthesis using VH 101 dihydrochloride building blocks.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between solvent polarity, catalyst loading, and PROTAC yield when using VH 101 dihydrochloride building blocks.

Solvent System (v/v/v)Catalyst SystemCu(I) Eq.Time (h)Conversion (%)Rationale / Causality
DMSO/H2O (1:1)CuSO4 / NaAsc0.224< 40%Poor solubility of POI ligand; rapid Cu(I) oxidation without stabilizing ligand.
t-BuOH/H2O (1:1)CuSO4 / NaAsc / TBTA0.51265%Dihydrochloride salt poorly soluble in high fractions of t-BuOH.
DMSO/t-BuOH/H2O (4:2:1) CuSO4 / NaAsc / THPTA 0.5 4 > 95% Optimal solvation of both hydrophobic POI and hydrophilic VH 101 salt; THPTA stabilizes Cu(I).
DMF/H2O (4:1)CuSO4 / NaAsc / THPTA0.11880%Lower catalyst loading increases reaction time; slight risk of alkyne homocoupling.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Solubility of VH 101 Phenol-AlkylC4-Amine in DMSO

The following technical guide addresses the solubility challenges associated with VH 101 phenol-alkylC4-amine (a functionalized VHL ligand-linker conjugate). It is structured to provide immediate troubleshooting steps fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with VH 101 phenol-alkylC4-amine (a functionalized VHL ligand-linker conjugate). It is structured to provide immediate troubleshooting steps followed by deep mechanistic insights, adhering to the persona of a Senior Application Scientist.

Executive Summary & Quick Specs

VH 101 phenol-alkylC4-amine is a specialized building block for PROTAC synthesis. It consists of a VHL-binding motif (hydroxyproline derivative) linked via a phenolic ether to a C4-alkyl chain terminating in a primary amine.

While vendors report solubility up to 100 mg/mL (~174 mM) in DMSO, users frequently encounter precipitation, gelation, or "crashing out" upon dilution. This is almost exclusively due to hygroscopicity and salt-form lattice energy .

ParameterSpecification
Molecular Weight ~676.67 g/mol (as 2HCl salt)
Standard Form Dihydrochloride Salt (2HCl)
Target Solubility 10-50 mM (Typical Stock)
Critical Constraint Intolerant to water in DMSO stock solutions.
Recommended Solvent Anhydrous DMSO (Grade ≥99.9%, Water <0.1%)

The Chemistry of the Problem (Root Cause Analysis)

To solve the solubility issue, one must understand the intermolecular forces at play.

A. The Salt Lattice Barrier

Most commercial VH 101 supplies are Dihydrochloride (2HCl) salts .

  • Mechanism: The terminal amine (

    
    ) and the thiazole nitrogen are protonated (
    
    
    
    ). This creates a strong ionic crystal lattice stabilized by electrostatic interactions with chloride ions.
  • The DMSO Conflict: DMSO is a polar aprotic solvent. It solvates cations (like

    
    ) well but solvates anions (
    
    
    
    ) poorly. If the lattice energy is too high, DMSO alone cannot strip the chloride ions away to dissolve the molecule, leading to a suspension.
B. The "Water Trap" (Hygroscopicity)

VHL ligands containing hydroxyproline and amide bonds are naturally hygroscopic.

  • The Phenomenon: If your DMSO is old or was left uncapped, it has absorbed atmospheric water.

  • The Result: Water acts as an "anti-solvent" for the hydrophobic alkyl-linker portion of the molecule. Even 1-2% water content in DMSO can cause the hydrophobic tail to aggregate, turning your clear solution into a cloudy gel.

Troubleshooting Workflow (Decision Matrix)

Before attempting to dissolve your precious sample, consult this logic flow to prevent sample loss.

SolubilityWorkflow Start Start: Solid VH 101 Sample CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm CheckDMSO Check DMSO Quality (Must be Anhydrous) CheckForm->CheckDMSO Dissolve Add DMSO (Room Temp) Vortex 30s CheckDMSO->Dissolve Visual Visual Inspection Dissolve->Visual Clear Clear Solution (Proceed to Aliquot) Visual->Clear Success Cloudy Cloudy / Precipitate Visual->Cloudy Fail Action1 Action 1: Heat to 45°C + Bath Sonicate (5 min) Cloudy->Action1 Visual2 Clear? Action1->Visual2 Visual2->Clear Yes Action2 Action 2: Add Co-solvent/Additive (See Protocol B) Visual2->Action2 No

Figure 1: Decision matrix for solubilizing VH 101. Note that heating and sonication are the first lines of defense before chemical modification.

Detailed Protocols

Protocol A: The "Anhydrous" Standard Dissolution

Use this for standard stock preparation (10mM - 50mM).

Reagents:

  • VH 101 phenol-alkylC4-amine (Solid)

  • New/Sealed Bottle of Anhydrous DMSO (Sigma-Aldrich or equivalent, water content

    
     0.05%).
    
  • Argon or Nitrogen gas (optional but recommended).

Steps:

  • Equilibrate: Allow the vial of VH 101 to reach room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Weigh the desired amount (e.g., 5 mg) into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as plasticizers can leach).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Physical Agitation: Vortex vigorously for 30 seconds.

  • Thermal Assist: If particles remain, place the vial in a 40°C water bath for 5-10 minutes.

  • Sonication: If still cloudy, use an ultrasonic bath (35-40 kHz) for 5 minutes. Note: The solution may warm up; this is beneficial.[1]

  • Storage: Aliquot immediately into single-use volumes. Store at -20°C or -80°C.

Protocol B: The "Salt Break" (For Stubborn HCl Salts)

Use this ONLY if Protocol A fails and the solution remains cloudy/granular.

Mechanism: Adding a "proton scavenger" or a chaotropic agent can disrupt the tight crystal lattice of the dihydrochloride salt.

Option 1: Acidic Shift (If maintaining salt form is desired)

  • Add 1-2% (v/v) aqueous HCl or TFA to the DMSO.

  • Why? Paradoxically, a tiny amount of acid can help stabilize the protonated amine in the solution phase if the issue is zwitterionic aggregation.

Option 2: Basic Shift (If free amine is required for reaction)

  • Add 1-2 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine .

  • Why? This deprotonates the ammonium (

    
    ), converting the salt to the free base, which is often more soluble in organic solvents like DMSO.
    
  • Warning: Only do this if the next step in your synthesis (e.g., amide coupling) is compatible with the base.

Frequently Asked Questions (FAQ)

Q1: My VH 101 solution turned into a jelly-like substance. Can I save it? A: This "gelation" is typical of peptide-linker conjugates interacting with water in the DMSO.

  • Fix: Add more Anhydrous DMSO to dilute the water factor. Heat to 50°C and sonicate. If it remains a gel, the sample may be hydrated beyond recovery for quantitative use, though it might still work for qualitative chemical reactions.

Q2: Can I dissolve VH 101 in PBS or Saline directly? A: No. The alkylC4 linker and the VHL ligand core are too hydrophobic. It will precipitate immediately.

  • Correct Method: Dissolve in 100% DMSO first (Stock), then dilute into the buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay) to prevent "crashing out."

Q3: I need to use this for an amide coupling reaction (e.g., with an NHS-ester). Does the HCl salt affect this? A: Yes. The amine must be deprotonated to react.

  • Advice: You do not need to convert the salt beforehand. Dissolve the VH 101 2HCl in DMSO, then add 3-5 equivalents of DIPEA directly to the reaction mixture. This solubilizes the compound and activates the amine simultaneously.

Q4: Why does the color change from yellow to colorless (or vice versa)? A: VHL ligands containing thiazoles can exhibit slight color changes based on protonation state and oxidation. A slight yellow tint is normal for the HCl salt. Darkening (brown/black) indicates decomposition.

References & Grounding

  • Frost, J. et al. (2016). Potent and selective chemical probe of hypoxic signaling.Nature Communications , 7, 13312. (Foundational VHL ligand chemistry).

  • ResearchGate Community. Troubleshooting amine solubility in DMSO. (Peer-reviewed technical discussions). Available at: [Link].

Sources

Optimization

Technical Support Center: VH 101 Dihydrochloride Storage &amp; Handling

Introduction: The Physicochemical Challenge Welcome to the technical support hub for VH 101 Dihydrochloride. If you are accessing this guide, you likely encountered a "sticky" solid, a precipitate in your DMSO stock, or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for VH 101 Dihydrochloride. If you are accessing this guide, you likely encountered a "sticky" solid, a precipitate in your DMSO stock, or inconsistent IC50 values in your PROTAC assays.

The Core Issue: VH 101 is a VHL ligand used as a critical building block for PROTACs.[1][2] To improve solubility, it is often supplied as a dihydrochloride salt (2HCl) . While this salt form enhances aqueous solubility, it introduces a significant trade-off: extreme hygroscopicity .

The chloride ions in the crystal lattice act as aggressive hydrogen bond acceptors. Upon exposure to atmospheric moisture, the crystal lattice energy is overcome by the hydration energy, causing the solid to absorb water, deliquesce (turn into a liquid/gel), and potentially undergo acid-catalyzed hydrolysis. This guide provides the protocols to stabilize this compound and ensure experimental reproducibility.

Module 1: Immediate Triage – "My Compound Looks Wrong"

Scenario: You opened the vial, and the powder is clumpy, sticky, or looks like a gel.

Q: The powder has turned into a sticky gel. Is it degraded?

A: Not necessarily, but its concentration is now unknown. The "gel" state indicates deliquescence . The compound has absorbed enough atmospheric water to dissolve in it.

  • Risk: The local pH of a dissolved dihydrochloride salt is highly acidic. Prolonged exposure to this acidic micro-environment can hydrolyze the amide bonds in the VH 101 backbone.

  • Action:

    • Do NOT attempt to scrape it out. You will lose mass and introduce static errors.

    • Rescue Protocol: Dissolve the entire contents of the vial in anhydrous DMSO to a known volume (e.g., if you bought 5 mg, add 500 µL DMSO to make a nominal 10 mg/mL stock).

    • Verification: You must verify the integrity using LC-MS to check for hydrolysis products (mass shifts corresponding to cleavage of the amide bond).

Q: How do I weigh out 1 mg without it turning to soup on the balance?

A: Speed and humidity control are paramount.

  • The "Hot" Hand Effect: Do not hold the vial in your bare hand; body heat transfers to the glass, and hand moisture increases local humidity. Use forceps.

  • Static Gun: HCl salts are prone to static charge, which scatters particles. Use an anti-static gun (e.g., Milty Zerostat) before weighing.

  • The "Difference" Method:

    • Tare the balance with the entire closed vial.

    • Remove an approximate amount quickly.

    • Re-weigh the closed vial.

    • The difference is your mass. Never try to add/subtract powder to a weigh boat on the balance pan; the compound will absorb water during the delay.

Module 2: Storage & Stability Protocols

Q: Can I store the powder at -20°C in the original vial?

A: Only if the seal is perfect. Standard screw-cap vials are not moisture-tight over months. As the freezer cycles, air contracts and expands, pumping moist air into the vial.

  • The Fix: Place the vial inside a secondary container (a jar or Falcon tube) containing active desiccant (silica gel or Drierite). Seal the outer container with Parafilm.

Q: My DMSO stock solution precipitated after freezing. Why?

A: DMSO is hygroscopic.[3][4][5] If your DMSO absorbed water from the air, the freezing point of the solvent changes, and the solubility of the hydrophobic VH 101 scaffold decreases.

  • Mechanism: Pure DMSO freezes at 19°C. DMSO with absorbed water freezes at much lower temperatures but forms a "slush" where the compound is excluded from the ice lattice, locally concentrating it until it crashes out.

  • Protocol:

    • Thaw completely at 37°C.

    • Vortex vigorously.

    • Sonication (5 mins) is required to re-dissolve the salt form.

    • If it does not re-dissolve, the water content is likely >10%, and the stock should be discarded.

Visual Workflow: Storage Decision Tree

StorageProtocol Start Received VH 101 2HCl CheckForm Physical State Check Start->CheckForm Solid Free-flowing Powder CheckForm->Solid Intact Sticky Sticky/Clumped/Gel CheckForm->Sticky Compromised Desiccate Store in Desiccator (RT, 24h) before opening Solid->Desiccate Rescue Rescue Protocol: Dissolve entire vial in DMSO Sticky->Rescue Weighing Weighing Strategy: Difference Method + Anti-static Desiccate->Weighing Solubilization Solubilization: Anhydrous DMSO (<50 ppm H2O) Rescue->Solubilization Weighing->Solubilization Aliquot Aliquot Generation: Single-use vials (avoid freeze-thaw) Solubilization->Aliquot LongTerm Long Term Storage: -80°C in sealed container w/ desiccant Aliquot->LongTerm

Figure 1: Decision logic for handling incoming VH 101 dihydrochloride shipments. Note the specific rescue path for compromised (sticky) samples.

Module 3: Solubilization & Experimental Handling

Solvent Compatibility Matrix
SolventCompatibilityNotes
Anhydrous DMSO Recommended Max solubility ~100 mM. Use fresh bottles or store over molecular sieves.
Water / PBS Poor / Risky The HCl salt is water-soluble, but the free base (if pH adjusted) may precipitate. Acidic pH in water accelerates hydrolysis.
Ethanol Moderate Soluble, but evaporation changes concentration rapidly.
DMF Alternative Use if DMSO interferes with downstream biology. Toxic.
Q: How do I prepare a stock solution that stays stable for months?

A: You must create an anhydrous environment.

Protocol:

  • Source: Use a fresh bottle of DMSO (sealed under argon/nitrogen) or DMSO stored over 3Å or 4Å molecular sieves.

  • Concentration: Aim for 10 mM to 50 mM . Avoid saturating the solution (e.g., >100 mM), as slight temperature drops will cause precipitation.

  • Aliquoting (CRITICAL):

    • Do not store one large tube.

    • Divide the stock into 20–50 µL aliquots in PCR tubes or small amber vials.

    • Single Use: Thaw one aliquot for an experiment and discard the remainder. Never refreeze VH 101 stocks.

  • Storage: Store aliquots at -80°C. At -20°C, DMSO is a "slush" (semi-frozen), which promotes degradation. -80°C ensures a solid glass phase.

Module 4: Chemical Stability & Degradation Mechanisms

Understanding why the compound degrades helps you prevent it.

  • Amide Hydrolysis: VH 101 contains peptide-like amide bonds. In the presence of water and the acidic protons from the HCl salt, these bonds can cleave.

  • Disproportionation: In high humidity, the HCl gas can actually dissociate from the lattice, leaving the "free base" form of the amine, which has drastically different solubility and binding kinetics.

Visualizing the Risk: The Hygroscopic Cycle

DegradationCycle DrySalt VH 101 (Dry 2HCl Salt) Crystalline Lattice Adsorption Surface Adsorption Disruption of Lattice Energy DrySalt->Adsorption + H2O Moisture Atmospheric Moisture (>40% RH) Moisture->Adsorption Solution Local Acidic Solution (pH < 4.0) Adsorption->Solution Deliquescence Hydrolysis Amide Bond Hydrolysis (Irreversible Degradation) Solution->Hydrolysis Time + Temp

Figure 2: The mechanistic pathway of degradation. The transition from Dry Salt to Local Acidic Solution is the critical control point managed by desiccation.

References

  • MedChemExpress. VH 101 phenol-alkylC6-amine dihydrochloride Product Datasheet. (Provides storage temperatures and salt form confirmation).

  • Tocris Bioscience. VH 101, phenol Usage Guidelines.[6] (Details solubility in DMSO and handling of VHL ligands).

  • Waybright, T. J., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO.[7] Journal of Biomolecular Screening. (Establishes the risk of water absorption in DMSO stocks).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection.[8] Journal of Pharmaceutical Sciences.[9] (Authoritative review on the hygroscopicity of hydrochloride salts).

  • Cheng, X., et al. (2020). Proteolysis-targeting chimeras (PROTACs) in drug discovery. Acta Pharmaceutica Sinica B. (Contextualizes VH 101 within PROTAC synthesis and stability).

Sources

Troubleshooting

Technical Support Center: Preventing Linker Hydrolysis in VH 101-Based PROTAC Synthesis

Welcome to the PROTAC Development Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with VH 101 , a highly potent, fluorocyclopropane-functionalized von...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PROTAC Development Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with VH 101 , a highly potent, fluorocyclopropane-functionalized von Hippel-Lindau (VHL) E3 ligase ligand (


)[1]. While VH 101 provides exceptional target degradation profiles, the linker-ligand attachment vectors (typically amides or esters) are notorious "soft spots" susceptible to chemical and enzymatic hydrolysis[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to stabilize your VH 101 PROTACs.

Mechanistic Architecture & Vulnerability Mapping

PROTACs function by inducing a ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ligase. However, the introduction of the linker creates solvent-exposed vulnerabilities. Amidases in plasma and Cytochrome P450 (CYP) enzymes in the liver target these linkages, leading to premature cleavage and loss of therapeutic efficacy[3].

PROTAC_Stability POI Target Protein (POI Ligand) Linker PROTAC Linker Amide/Ester Soft Spot PEG/Alkyl Chain POI->Linker VH101 VH 101 Ligand Fluorocyclopropane Core Linker->VH101 VHL VHL E3 Ligase VH101->VHL Recruits Metabolism Metabolic Cleavage (Amidases / CYPs) Metabolism->Linker:f1 Hydrolysis

Fig 1. PROTAC ternary complex highlighting linker hydrolysis soft spots mediated by amidases and CYPs.

Troubleshooting & FAQ Guide

Q1: My VH 101-based PROTAC is degrading rapidly during the final Boc/tBu deprotection step. How can I prevent this chemical hydrolysis? Causality: Standard deprotection using neat Trifluoroacetic acid (TFA) or HCl drives acid-catalyzed hydrolysis of the amide/ester linkages connecting the linker to the VH 101 core. Solution: Shift to orthogonal protecting groups (e.g., Fmoc/Alloc) that can be removed under mild basic or palladium-catalyzed conditions. If acid-labile groups must be used, utilize a milder, anhydrous scavenger system such as TMSOTf/2,6-lutidine in DCM. This suppresses the formation of the hydronium ions responsible for cleaving the linker bonds.

Q2: In vitro plasma stability assays show rapid cleavage of the VH 101-linker amide bond. Should I switch to an ester? Causality: Plasma amidases actively target solvent-exposed, unshielded amide bonds. While esters are traditionally viewed as more prone to hydrolysis, [4] can actually be leveraged to improve cellular permeability. Solution: If you switch to an ester, you must introduce steric bulk. Adding bulky substituents (e.g., tert-butyl or gem-dimethyl groups) adjacent to the ester bond sterically shields the carbonyl carbon from nucleophilic attack by plasma esterases[4]. This allows you to gain the permeability benefits of an ester while maintaining plasma stability.

Q3: I am using a PEG linker, and my PROTAC is failing in human liver microsome (HLM) assays. Why? Causality: While PEG linkers improve aqueous solubility, the repeating ether oxygens are highly susceptible to CYP-mediated O-dealkylation, which subsequently triggers linker fragmentation[2]. Solution: Rigidify the linker. Incorporating cyclic moieties like piperidine or piperazine into the linker chain reduces the number of metabolic soft spots and restricts the conformational flexibility required to fit into the CYP catalytic pocket[5].

Self-Validating Experimental Protocols

To ensure data integrity, every stability and synthesis protocol must act as a self-validating system. The following methodologies incorporate internal controls to rule out false positives caused by matrix effects or chemical degradation during sample handling.

Protocol A: Late-Stage Synthesis of VH 101 PROTACs

Objective: Maximize yield of sterically hindered linkers while preventing premature hydrolysis.

  • Activation: Dissolve the POI-Linker-COOH construct (1.0 eq) and [6] (1.1 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq) at 0°C.

    • Causality: HATU is selected over EDC/NHS because it is highly efficient for sterically hindered amines (necessary for rigidified linkers) and minimizes epimerization at the chiral centers of VH 101.

  • Reaction Control: Stir for 2 hours at room temperature under argon. Monitor via LC-MS.

  • Quenching & Purification: Quench with saturated aqueous

    
     to neutralize the reaction and prevent acid-catalyzed hydrolysis during workup. Extract with EtOAc, dry over 
    
    
    
    , and purify via reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid).
Protocol B: In Vitro Linker Stability Validation (HLM & Plasma)

Objective: Quantify enzymatic hydrolysis rates using a self-validating LC-MS/MS workflow.

  • Matrix Preparation:

    • Plasma: Pre-warm pooled human plasma to 37°C.

    • HLM: Prepare a 0.5 mg/mL human liver microsome suspension in 100 mM phosphate buffer (pH 7.4)[3].

  • Initiation: Spike the VH 101 PROTAC to a final concentration of 1 µM. For HLM, initiate the reaction by adding an NADPH regenerating system[3].

    • Self-Validation: Run a parallel positive control (e.g., Verapamil for HLM, Procaine for plasma) to validate enzyme activity, and a negative control (buffer only) to rule out spontaneous chemical hydrolysis.

  • Time-Course Sampling & Quenching: At

    
     minutes, extract a 50 µL aliquot. Immediately quench by adding 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard)[3].
    
    • Causality: Ice-cold ACN instantly denatures amidases/CYPs, halting hydrolysis. Tolbutamide acts as a self-validating internal standard to correct for matrix ionization suppression and injection volume variances during LC-MS/MS.

  • Analysis: Centrifuge at 12,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS. Plot

    
     versus time to calculate the degradation half-life (
    
    
    
    ).

Quantitative Data: Linker Architecture vs. Stability

The following table summarizes the causal relationship between linker design modifications and their resistance to hydrolysis in biological matrices.

Linker ArchitectureVHL LigandModification / ShieldingPlasma Stability (

)
HLM Stability (

)
Primary Liability
Linear Alkyl Amide VH 101None (Unshielded)> 120 min< 30 minCYP Hydroxylation
Linear PEG Amide VH 101None (Unshielded)> 120 min< 20 minO-dealkylation
Alkyl Ester VH 101None (Unshielded)< 15 min< 15 minRapid Amidase Hydrolysis
Alkyl Ester VH 101Steric Bulk (t-Butyl)> 90 min> 60 minHighly Stable
Rigidified Alkyl VH 101Piperidine Incorporation> 120 min> 90 minHighly Stable

Data synthesized from established PROTAC pharmacokinetic trends[2][4][5].

References

  • Journal of Medicinal Chemistry (ACS). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Available at:[Link][2]

  • University of Dundee Research Portal. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Available at:[Link][4]

  • Semantic Scholar. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Available at:[Link][5]

  • Chemical Society Reviews (RSC Publishing). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Available at:[Link][1]

Sources

Optimization

optimizing cell permeability of VH 101 derived degraders

Current Status: Operational Ticket Focus: Cell Permeability & Intracellular Bioavailability Assigned Specialist: Senior Application Scientist, TPD Division Introduction: The VH 101 Paradox Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Cell Permeability & Intracellular Bioavailability Assigned Specialist: Senior Application Scientist, TPD Division

Introduction: The VH 101 Paradox

Welcome to the technical support hub for VH 101-based PROTACs. You are likely here because you have encountered a common bottleneck in Targeted Protein Degradation (TPD): The Permeability Paradox.

VH 101 (a fluorinated hydroxyproline derivative) exhibits superior biochemical affinity (


 nM) for the VHL E3 ligase compared to the standard VH 032 (

nM). However, this increased potency often fails to translate into cellular degradation (

).

The Root Cause: VH 101-derived degraders frequently violate Lipinski’s Rule of 5 (Ro5) and Veber’s rules, possessing high Molecular Weight (MW > 800 Da) and excessive Topological Polar Surface Area (TPSA). This guide provides the troubleshooting steps to engineer "molecular chameleonicity" into your degraders, allowing them to traverse the lipid bilayer effectively.

Module 1: Chemical Design Troubleshooting

Issue: "My degrader has sub-nanomolar affinity in biochemical assays but shows no degradation in cells."

Diagnosis: The molecule is likely getting stuck in the membrane or is a substrate for efflux pumps (P-gp). VHL ligands are notoriously polar.

Solution: Engineering Chameleonicity You must design the molecule to behave as a "molecular chameleon"—exposing polar groups in the cytosol (for binding) but shielding them via Intramolecular Hydrogen Bonds (IMHB) in the membrane.

Technical Recommendations:
  • Linker Rigidity Strategy:

    • Avoid: Long, flexible PEG chains (

      
       - 
      
      
      
      ). While soluble, they increase the entropic penalty of folding and add TPSA without hiding it.
    • Adopt: Rigid, hydrophobic linkers such as piperazines, piperidines, or spirocycles . These scaffolds reduce the conformational ensemble, forcing the molecule into a "closed," permeable state in lipid environments.

  • The Amide-to-Ester Switch:

    • Replace amide bonds in the linker with esters.[1]

    • Mechanism: This removes a Hydrogen Bond Donor (HBD).[2] HBDs are the primary penalty for permeability. Reducing HBD count correlates directly with improved passive diffusion.

  • Fluorination (The VH 101 Advantage):

    • VH 101 already contains a fluorocyclopropane moiety.[3][4] Ensure you retain this. The fluorine atom lowers the basicity of nearby amines and increases lipophilicity (

      
      ) without adding steric bulk, aiding membrane insertion.
      

Visualizing the Chameleon Effect:

ChameleonEffect cluster_water Aqueous Phase (Cytosol/Media) cluster_lipid Lipid Bilayer (Membrane) Open Open Conformation (High TPSA exposed) Closed Closed Conformation (IMHB formed, TPSA shielded) Open->Closed Desolvation & Folding Effect Result: Passive Diffusion Closed->Effect

Caption: The "Chameleon Effect" mechanism where PROTACs shield polar surface area (TPSA) via Intramolecular Hydrogen Bonds (IMHB) to traverse the lipid bilayer.

Module 2: Assay Troubleshooting & Validation

Issue: "My Caco-2 data says the compound is permeable, but I see no target engagement."

Diagnosis: False positives in Caco-2 or "Free Drug Hypothesis" failure. Caco-2 assays measure transcellular transport but do not guarantee intracellular availability (concentration in the cytosol). VHL ligands can be trapped in the lysosome or exported by P-gp.

Issue: "How do I distinguish between 'not entering the cell' and 'not binding the target'?"

Solution: NanoBRET™ Target Engagement (TE) Assay Do not rely on Western Blotting for permeability optimization. Western Blot is a lag-indicator (degradation takes time). NanoBRET is a lead-indicator that measures real-time binding inside the live cell.

Protocol: Intracellular Permeability Validation (NanoBRET)

Objective: Determine the intracellular affinity (


) vs. biochemical affinity (

) to calculate the "Permeability Shift."

Reagents:

  • HEK293 cells transfected with VHL-NanoLuc® fusion vector.

  • Cell-permeable fluorescent tracer (VHL-Tracer).[5]

  • Test PROTAC (VH 101 derivative).[3][4]

Step-by-Step Workflow:

  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL.
      
    • Transfect with VHL-NanoLuc plasmid using FuGENE HD (1:3 DNA:Reagent ratio).[6]

    • Incubate 20–24 hours at 37°C.

  • Tracer Equilibration (Day 2):

    • Treat cells with a fixed concentration of VHL-Tracer (determined by previous titration, typically

      
      ).
      
    • Crucial Step: Add the Test PROTAC in a serial dilution (e.g., 10

      
       down to 1 nM).
      
  • Competitive Binding (Incubation):

    • Incubate for 2 hours at 37°C.

    • Note: This allows the PROTAC to compete with the Tracer for the VHL pocket. If the PROTAC cannot enter the cell, the Tracer signal remains high.

  • Measurement:

    • Add NanoBRET Nano-Glo® Substrate.[6]

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., PHERAstar).

  • Data Analysis:

    • Calculate BRET Ratio:

      
      .
      
    • Plot Dose-Response. A right-shift in the cellular

      
       compared to biochemical 
      
      
      
      indicates a permeability barrier.[7]

Decision Logic:

  • Shift < 10x: Excellent permeability.

  • Shift > 100x: Critical permeability issue. Re-design linker (See Module 1).

Module 3: Comparative Data & Linkerology

Use the table below to benchmark your current VH 101 linker strategy. Data aggregates trends from recent VHL-PROTAC literature (Ciulli et al., J. Med. Chem).

Linker ClassRelative PermeabilityTPSA ImpactRigidityRecommendation
PEG Chains (PEG 3-5) LowHigh (Ether oxygens add polarity)Low (High entropy cost)Avoid for VH 101
Alkyl Chains (C4-C8) MediumLowLow (Flexible)Good baseline, but poor solubility
Piperazine / Piperidine High Medium (Masked by ring)High Recommended (Promotes IMHB)
Alkynes HighLowHighExcellent for rigidifying
Workflow Visualization: The Optimization Cycle

OptimizationCycle cluster_test Screening Phase Start VH 101 PROTAC Design Biochem Biochemical FP/TR-FRET (Verify Kd < 50nM) Start->Biochem NanoBRET NanoBRET Target Engagement (Measure Intracellular IC50) Biochem->NanoBRET Decision Calculate Permeability Gap (Cell IC50 / Biochem Kd) NanoBRET->Decision Redesign Redesign Strategy: 1. Shorten Linker 2. Introduce Piperazines 3. Amide -> Ester Decision->Redesign Gap > 10x Success Proceed to Degradation (Western Blot / HiBiT) Decision->Success Gap < 10x Redesign->Start

Caption: Iterative optimization workflow focusing on the "Permeability Gap" between biochemical affinity and intracellular engagement.

FAQ: Frequently Asked Questions

Q: Why use VH 101 instead of VH 032 if permeability is so hard? A: VH 101 offers a tighter binding affinity (


 ~44 nM vs 185 nM). In the "hook effect" model of PROTACs, higher affinity for the E3 ligase can drive ternary complex formation at lower concentrations, provided the molecule can enter the cell. It allows for lower dosing if permeability is solved.

Q: Can I just increase lipophilicity (LogP) to improve permeability? A: Caution is advised. While increasing LogP helps passive diffusion, VHL PROTACs are already large. Increasing lipophilicity too much (LogP > 5) drastically reduces aqueous solubility, leading to precipitation in media or entrapment in the membrane (the "membrane sink" effect). Focus on LogD (lipophilicity at pH 7.4) and chameleonicity (dynamic polarity) rather than static lipophilicity.

Q: My compound degrades the target at 1 µM but not at 10 nM. Is this permeability? A: Likely yes. If the biochemical potency suggests it should work at 10 nM, the shift to 1 µM usually represents the concentration gradient required to force enough molecule across the membrane to reach the stoichiometric threshold for degradation.

References

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications.[3]

  • Testa, A., et al. (2020). 3D-Polar Surface Area and Chameleonicity in the Design of Cell-Permeable PROTACs. Angewandte Chemie.

  • Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.[8] Journal of Medicinal Chemistry.[1][8] [8]

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol.

  • Atilaw, Y., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability.[8] ACS Medicinal Chemistry Letters.[8]

Sources

Troubleshooting

overcoming steric hindrance when conjugating VH 101 amine

Topic: Overcoming Steric Hindrance in PROTAC® Synthesis (VHL Ligand Coupling) Diagnostic & Strategy: The Chemistry of VH 101 User Context: You are likely attempting to synthesize a PROTAC (Proteolysis Targeting Chimera)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in PROTAC® Synthesis (VHL Ligand Coupling)

Diagnostic & Strategy: The Chemistry of VH 101

User Context: You are likely attempting to synthesize a PROTAC (Proteolysis Targeting Chimera) by conjugating the VH 101 amine (a functionalized Von Hippel-Lindau E3 ligase ligand) to a linker or a target protein ligand.[1][2]

The Problem: VH 101 derivatives (e.g., VH 101 phenol-alkyl-amine) possess a bulky pharmacophore containing a hydroxyproline-benzyl core. While the alkyl-amine handle provides some distance, the sheer volumetric bulk of the VHL ligand often creates a "steric umbrella," shielding the nucleophilic amine from attacking the activated ester of your linker/payload. This results in:

  • Sluggish Kinetics: Reaction times extend from hours to days.

  • Hydrolysis Competition: Activated esters (NHS/pentafluorophenyl) hydrolyze before the hindered amine can react.

  • Incomplete Conversion: Stalling at 40-60% yield regardless of equivalents used.

Core Troubleshooting Matrix
SymptomProbable CauseImmediate Action
Precipitation during reactionPROTAC intermediates are notoriously insoluble in pure organic solvents.Add 10-20% HFIP (Hexafluoroisopropanol) to DCM or switch to pure DMSO.
Low Yield (<30%) with EDC/NHSCarbodiimide activation is too slow for hindered amines; the intermediate rearranges.STOP using EDC. Switch to HATU or COMU .
Product M/Z +17 or +22 Guanidinylation of the amine (if using HATU/HBTU in excess).Reduce coupling reagent to 0.95 eq or switch to PyAOP .
No Reaction (Starting Material remains)Extreme steric shielding or amine protonation.Check base (DIPEA) quality; Switch to Microwave-Assisted Synthesis .

Technical Protocols: Overcoming the Barrier

Protocol A: The "Gold Standard" High-Efficiency Coupling

Use this for standard VH 101 amine conjugation to carboxylic acid linkers.

Rationale: This protocol uses HATU/HOAt , which generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of HOAt provides anchiomeric assistance (neighboring group participation), accelerating the attack of the hindered VH 101 amine by up to 100x compared to HOBt esters.

Reagents:

  • Amine: VH 101 Amine derivative (1.0 equiv)

  • Acid: Linker-Ligand Carboxylic Acid (1.2 equiv)

  • Coupling Agent: HATU (1.1 equiv) — Freshly opened

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (Concentration: 0.1 M)

Step-by-Step:

  • Pre-Activation: Dissolve the Acid and HATU in anhydrous DMF. Add 1.0 equiv of DIPEA . Stir for 3 minutes.

    • Note: Do not wait longer than 5 minutes; the active ester can degrade.

  • Amine Addition: Dissolve VH 101 Amine in a minimal volume of DMF. Add the remaining 2.0 equiv of DIPEA to this amine solution.

  • Combination: Add the Amine/Base solution to the Pre-Activated Acid solution in one portion.

  • Reaction: Purge with N₂, seal, and stir at RT for 2 hours .

  • Monitoring: Check LCMS. If conversion is <80% after 2 hours, do NOT add more HATU (risk of side reactions). Instead, raise temperature to 40°C .

Protocol B: The "Nuclear Option" (Microwave + COMU)

Use this when Protocol A fails due to extreme steric clash or aggregation.

Rationale: Microwave irradiation provides direct kinetic energy to overcome the activation energy barrier of the hindered nucleophilic attack. COMU (Oxyma-based uronium) is superior to HATU for minimizing racemization at high temperatures and is safer (non-explosive leaving group).

Step-by-Step:

  • Mix: Combine Acid (1.2 eq), VH 101 Amine (1.0 eq), and COMU (1.2 eq) in a microwave vial.

  • Solvent: Add DMF/NMP (1:1 ratio) to reach 0.2 M concentration.

  • Base: Add TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 eq).

    • Why Collidine? It is a weaker, more hindered base than DIPEA, preventing base-catalyzed side reactions at high heat.

  • Microwave: Irradiate at 60°C for 15 minutes (Power: Dynamic, Max 50W).

  • Workup: Dilute immediately with EtOAc/Brine to quench.

Critical Decision Tree (Visualization)

VH101_Troubleshooting Start Start: VH 101 Amine Conjugation Protocol_HATU Protocol A: HATU/HOAt (RT) Start->Protocol_HATU Check_Solubility Is the reaction mixture clear? Solubility_Fix Action: Add 10% HFIP or use DMSO Check_Solubility->Solubility_Fix No (Cloudy/Precipitate) Check_Yield Is Yield > 80% (LCMS)? Check_Solubility->Check_Yield Yes Solubility_Fix->Check_Yield Success Proceed to Purification Check_Yield->Success Yes Check_SM Is Unreacted Amine present? Check_Yield->Check_SM No Spacer_Strategy Critical Failure: Insert PEG Spacer Check_Yield->Spacer_Strategy Still Fails Check_ActiveEster Did the Active Ester Hydrolyze? Check_SM->Check_ActiveEster No (Amine consumed but wrong product) Protocol_MW Protocol B: Microwave/COMU (60°C) Check_SM->Protocol_MW Yes (Steric Stall) Protocol_HATU->Check_Solubility Protocol_MW->Check_Yield

Figure 1: Decision matrix for optimizing hindered amine conjugations. Blue nodes represent diagnostic checks; Yellow nodes represent corrective actions.

Frequently Asked Questions (FAQs)

Q: I see a mass of M+99 in my LCMS. What is this? A: This is likely the phosphonium adduct from PyBOP (if used) or a related coupling artifact. More commonly with HATU, you might see M+100 (tetramethylguanidinium adduct) if the amine reacts with the uronium moiety of HATU instead of the activated ester.

  • Fix: This happens when the Acid activation is slow or the Acid is limiting. Ensure you Pre-Activate the Acid before adding the VH 101 amine.

Q: Can I use "Click Chemistry" instead of Amide coupling to avoid these sterics? A: Yes, and it is highly recommended. If amide coupling fails repeatedly, derivatize your VH 101 amine into an Azide (using imidazole-1-sulfonyl azide). Then, react it with an Alkyne-linker using CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). The triazole formation is much more tolerant of steric hindrance than amide bond formation.

Q: My VH 101 amine is an HCl salt. Does this matter? A: Crucially, yes. Amine salts are non-nucleophilic. You must add enough base to neutralize the HCl plus drive the reaction.

  • Calculation: If using VH 101-NH₂ • 2HCl, you need 2.0 equivalents of DIPEA just to free the amine. Your total base usage should be 4.0 - 5.0 equivalents .

Q: Why is 2,6-Lutidine or Collidine recommended over DIPEA? A: In highly hindered systems, DIPEA (Hünig's base) can sometimes be too bulky to effectively deprotonate the specific micro-environment or can cause elimination side reactions. Collidine is less basic but often performs better in "greasy" PROTAC synthesis due to better solubility profiles and less steric interference with the active ester.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Tocris Bioscience. (n.d.). VH 101, phenol-alkylC6-amine Product Sheet. Link

  • MedChemExpress. (n.d.). VH 101, acid - PROTAC Linker Conjugation Guide. Link

Sources

Optimization

minimizing racemization of VHL ligand during PROTAC synthesis

Welcome to the VHL Synthesis Support Hub The Stakes: In VHL-recruiting PROTACs (e.g., based on VH032), stereochemistry is binary: Purity is Potency. The binding of the VHL ligand relies on the precise orientation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the VHL Synthesis Support Hub

The Stakes: In VHL-recruiting PROTACs (e.g., based on VH032), stereochemistry is binary: Purity is Potency. The binding of the VHL ligand relies on the precise orientation of the Hydroxyproline (Hyp) and the tert-Leucine (t-Leu) residues. The (S)-configuration of the tert-leucine tail is thermodynamically unstable during activation and prone to epimerization. A shift from L- to D-isomer at this position can reduce binding affinity (


) from ~185 nM to >20 µM , effectively creating an inert degrader.

This guide provides the protocols and mechanistic insights to maintain >98% diastereomeric excess (de) during linker coupling.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Issue: "Why did my VHL ligand lose stereochemistry during linker attachment?"

Mechanism: The primary culprit is Oxazolone Formation . When you activate the C-terminus of a VHL derivative (specifically if the tert-leucine is the carboxylate component) for linker attachment, the carbonyl oxygen of the adjacent amide backbone attacks the activated ester. This forms a cyclic oxazolone intermediate. The


-proton on this ring is highly acidic (

drops from ~20 to ~9), allowing weak bases to abstract it, leading to rapid racemization.

Visualizing the Threat:

Oxazolone_Mechanism cluster_prevention Prevention Strategy Start Activated VHL-Acid (O-Acylurea) Oxazolone Oxazolone Ring (Cyclic Intermediate) Start->Oxazolone Slow Attack (Backbone Amide) Stable Desired Amide (>99% L-Isomer) Start->Stable Fast Nucleophilic Attack (Amine Linker) Deprotonation Enolization (Loss of Chirality) Oxazolone->Deprotonation Base Excess (DIPEA) Racemic Racemic Product (50% L / 50% D) Deprotonation->Racemic Reprotonation

Caption: The kinetic competition between stable amide bond formation (Green) and the oxazolone racemization pathway (Red).

Module 2: The "Safe-Coupling" Protocol

Scenario: You are coupling a carboxylic acid-functionalized VHL ligand to an amine-linker. Standard Fail: Using HATU/DIPEA at Room Temperature (RT). Optimized Solution: Use COMU/Oxyma or T3P with collidine at low temperature.

Protocol: Low-Epimerization Amide Coupling
ParameterRecommendationScientific Rationale
Coupling Reagent COMU or T3P COMU (Uronium) mimics HATU efficiency but with lower epimerization rates. T3P (Propylphosphonic anhydride) does not generate a reactive ester susceptible to oxazolone formation in the same way.
Additive Oxyma Pure Superior to HOBt/HOAt.[1] It acts as a nucleophilic scavenger that rapidly opens the oxazolone ring before epimerization can occur.
Base 2,4,6-Collidine or NMM These are weaker and more sterically hindered than DIPEA/TEA, reducing the risk of abstracting the

-proton.
Temperature 0°C to 5°C Kinetic control. Racemization has a higher activation energy than coupling; cooling suppresses the side reaction.
Solvent DMF/DCM (1:1) Pure DMF promotes ion-pair separation, increasing base reactivity (bad for chirality). DCM dampens this effect.

Step-by-Step Workflow:

  • Dissolution: Dissolve VHL-Acid (1.0 eq) and Oxyma Pure (1.1 eq) in dry DMF/DCM (1:1) at 0°C.

  • Base Addition: Add 2,4,6-Collidine (2.5 eq). Stir for 2 minutes.

  • Activation: Add COMU (1.05 eq). Crucial: Do not pre-activate for >5 mins.

  • Coupling: Immediately add the Linker-Amine (1.1 eq).

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to RT only if monitoring shows incomplete conversion.

Module 3: Quality Control & Validation

Issue: "My NMR looks clean, but the biological data is inconsistent." Fact: 1H NMR is often insufficient to detect <5% epimerization in complex PROTAC molecules. You must use Chiral Chromatography.

Decision Tree: When to Validate?

QC_Workflow Step1 Synthesis Complete Check1 Is the t-Leu/Hyp linkage newly formed? Step1->Check1 Method1 Standard LCMS (C18) Check1->Method1 No (Distal coupling) Method2 Chiral SFC/HPLC (Mandatory) Check1->Method2 Yes (Proximal coupling) Result Calculate d.e. % (Target >98%) Method2->Result

Caption: QC workflow determining when chiral chromatography is non-negotiable.

Recommended Analytical Conditions

Note: VHL epimers are often separable on polysaccharide columns.

  • Column: Chiralpak IC or IG (Immobilized phases are more robust for PROTAC solubility).

  • Mobile Phase: CO2 / Methanol (with 0.1% DEA) for SFC; Hexane/IPA for Normal Phase.

  • Detection: 254 nm.[2]

  • Marker: Always synthesize a deliberate "Racemic Standard" (using DL-tert-leucine) to locate the epimer peak. You cannot prove purity without knowing where the impurity elutes.

Frequently Asked Questions (FAQ)

Q1: Can I use "Click Chemistry" (CuAAC) to attach the linker without racemization? A: Yes, the triazole formation conditions (Cu(I), RT) are generally orthogonal to the peptide backbone stability. However, ensure your VHL-alkyne precursor was synthesized without racemization before the click step. The risk in Click chemistry is not epimerization, but oxidative degradation of the Hydroxyproline ring if Copper is not removed quickly.

Q2: I only have HATU. Can I still use it? A: Yes, but you must modify the protocol.

  • Cool to -10°C or 0°C.

  • Reduce Base: Use exactly 1.0-1.5 equivalents of DIPEA, no excess.

  • Reverse Addition: Add the amine before the HATU to ensure the activated ester is intercepted immediately.

Q3: My VHL ligand is the Amine component, not the Acid. Am I safe? A: You are safer, but not immune. If you use a large excess of strong base (e.g., TEA/DIPEA > 5 eq) to drive the reaction, you can still cause base-catalyzed epimerization of the adjacent chiral center over long reaction times. Stick to NMM or Collidine.

References

  • Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit.[3][4][5][6] Journal of Medicinal Chemistry.

  • Testa, A., et al. (2020). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. Synlett.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Buckley, D. L., et al. (2012).[5] Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction.[4][5][6][7] Journal of the American Chemical Society.[5]

Sources

Troubleshooting

PROTAC Technical Support Center: Strategies for Optimizing DC50 in VH 101 Degraders

Welcome to the Technical Support Center for Targeted Protein Degradation (TPD). This guide is engineered for drug development professionals and application scientists working with VH 101 , a highly functionalized von Hip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Targeted Protein Degradation (TPD). This guide is engineered for drug development professionals and application scientists working with VH 101 , a highly functionalized von Hippel-Lindau (VHL) E3 ligase ligand (e.g., VH032-cyclopropane-F, VH 101 phenol/acid/thiol).

Achieving a sub-nanomolar DC50 (the concentration at which 50% of the target protein is degraded) requires a delicate balance of binary target affinity, ternary complex cooperativity, and cellular permeability. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to troubleshoot your PROTAC workflows.

Part 1: Event-Driven Degradation Mechanics

Unlike traditional occupancy-driven inhibitors, PROTACs operate via an event-driven mechanism. A single VH 101 PROTAC molecule can iteratively catalyze the degradation of multiple Protein of Interest (POI) molecules. However, this catalytic cycle is highly sensitive to steric clashes and membrane exclusion.

PROTAC_MOA PROTAC VH 101 PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruits VHL VHL E3 Ligase VHL->Ternary Recruits Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation (PROTAC Recycled) Proteasome->Degradation Cleavage Degradation->PROTAC Recycled

Event-driven mechanism of VH 101 PROTACs mediating target ubiquitination and degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My VH 101 PROTAC shows strong binary binding to VHL and the POI in biochemical assays, but the cellular DC50 is >1 μM. What is the primary cause?

A: This discrepancy almost universally stems from either poor cellular permeability or negative cooperativity in the ternary complex . PROTACs inherently violate Lipinski's Rule of 5 (high molecular weight, high polar surface area). If your PROTAC cannot cross the lipid bilayer, the intracellular concentration will never reach the threshold required to drive degradation.

Diagnostic Causality: If permeability is confirmed to be high, the failure lies in the ternary complex. Steric clashes between VHL and the POI can prevent the formation of a productive complex, meaning the PROTAC acts as a competitive inhibitor rather than a degrader.

Q2: How can I improve the cellular permeability of my VH 101 degrader without losing VHL binding affinity?

A: The VH 101 ligand itself is highly optimized (often featuring stereoselective benzylic methyl groups to maximize VHL affinity[1]). Therefore, modifications must focus on the linker and the exit vector:

  • Replace PEG with Alkyl/Aromatic Linkers: Polyethylene glycol (PEG) linkers increase aqueous solubility but add significant Polar Surface Area (PSA) through multiple hydrogen bond acceptors, which drag in the hydrophobic lipid bilayer. Replacing PEG with rigid alkyl or alkyne linkers reduces PSA and significantly improves passive diffusion[2].

  • Promote Intramolecular Hydrogen Bonding (IMHB): Design the linker to fold and form IMHBs. This masks polar groups during membrane transit, effectively lowering the dynamic PSA.

  • Advanced Delivery Vehicles: If structural optimization fails, consider conjugating the PROTAC to a tumor-specific aptamer (Aptamer-PROTACs) or an antibody (Ab-PROTACs) to force receptor-mediated endocytosis, artificially bypassing passive permeability limits[3].

Q3: My permeability is excellent, but the DC50 is still poor. How do I optimize the ternary complex?

A: You must engineer positive cooperativity (denoted by an


 value > 1). Positive cooperativity occurs when the affinity of the PROTAC for the POI is enhanced when it is already bound to VHL. This is driven by favorable de novo protein-protein interactions (PPIs) between VHL and the POI.

Field-Proven Insight: The LRRK2 PROTAC XL01126 (which utilizes a VH 101 thiol ligand) achieves a remarkable DC50 of 14–32 nM by forming a highly cooperative ternary complex (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 = 5.7) with VHL and LRRK2. This massive cooperativity completely compensates for any loss in binary binding affinity caused by the linker[4]. To replicate this, rigidify your linker (e.g., using piperazine or spirocyclic motifs) to reduce the entropic penalty of complex formation, and systematically screen different exit vectors on your POI ligand.

Part 3: Diagnostic Workflow & Experimental Protocols

Workflow Start High DC50 Observed (Suboptimal Potency) Perm Check Cell Permeability (PAMPA / Caco-2) Start->Perm Perm_Low Low Permeability (P_app < 1x10^-6) Perm->Perm_Low Perm_High High Permeability (P_app > 10x10^-6) Perm->Perm_High Ternary Check Ternary Complex (TR-FRET / SPR) Ternary_Poor Poor Cooperativity (Alpha < 1) Ternary->Ternary_Poor Ternary_Good Good Cooperativity (Alpha > 1) Ternary->Ternary_Good Opt_Linker Optimize Linker: Reduce PSA, Remove PEG Perm_Low->Opt_Linker Perm_High->Ternary Opt_Vector Change Exit Vector & Rigidify Linker Ternary_Poor->Opt_Vector Opt_Metab Check Metabolic Stability (Microsome Assay) Ternary_Good->Opt_Metab

Diagnostic workflow for troubleshooting and optimizing suboptimal DC50 values in PROTACs.

Protocol 1: PAMPA (Parallel Artificial Membrane Permeability Assay)

Self-Validating Principle: This protocol includes mandatory high and low permeability controls to ensure the artificial lipid membrane is intact and predictive.

  • Membrane Coating: Prepare a lipid solution (e.g., 20% lecithin in dodecane). Carefully apply 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow the solvent to impregnate for 10 minutes[2].

  • Acceptor Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Donor Preparation: Dissolve the VH 101 PROTAC, a high-permeability control (Propranolol), and a low-permeability control (Atenolol) in PBS. Critical: Final DMSO concentration must be <1% to prevent membrane dissolution[2].

  • Incubation: Assemble the sandwich (donor plate over acceptor plate) and incubate for 16 hours at room temperature without agitation.

  • Quantification: Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS.

  • Analysis: Calculate the apparent permeability (

    
    ). If the PROTAC 
    
    
    
    cm/s, permeability is your primary bottleneck.
Protocol 2: TR-FRET Assay for Ternary Complex Cooperativity ( value)

Self-Validating Principle: The titration must span a wide enough concentration range to observe the "Hook Effect" (signal degradation at high PROTAC concentrations), which validates that the signal is driven by the ternary complex, not non-specific aggregation.

  • Labeling: Conjugate VHL with a Terbium (Tb) cryptate donor fluorophore. Conjugate your POI with an AlexaFluor 647 (or d2) acceptor fluorophore.

  • Titration: Prepare a 384-well plate with fixed concentrations of labeled VHL (e.g., 2 nM) and POI (e.g., 10 nM). Titrate the VH 101 PROTAC across a 12-point concentration gradient (from 10 pM to 10 μM).

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (ratio of emission at 665 nm / 620 nm).

  • Data Fitting: Fit the data to a bell-shaped curve to determine the ternary complex dissociation constant (

    
    ).
    
  • Cooperativity Calculation: Calculate

    
    . An 
    
    
    
    dictates positive cooperativity, which is essential for driving down the DC50.

Part 4: Quantitative Data Presentation

Table 1: Impact of Linker Chemistry on VH 101 PROTAC Properties

Linker ChemistryTypical PSA ContributionConformational FlexibilityImpact on PermeabilityImpact on Cooperativity (

)
PEG Chains (e.g., PEG3, PEG4) High (+ 30-50 Ų)Very HighNegative (Hydrogen bond drag)Neutral to Negative (High entropic penalty)
Straight Alkyl Chains Low (+ 0-10 Ų)HighPositive (Lipophilic)Neutral
Rigidified (e.g., Piperazine) Moderate (+ 15-20 Ų)LowNeutralHighly Positive (Locks bioactive conformation)
Macrocyclic Low (Masked polar groups)Very LowHighly Positive (IMHB formation)Highly Positive (Pre-organized for VHL/POI)

Data synthesized from established TPD optimization strategies[2].

References

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Current strategies for improving limitations of proteolysis targeting chimeras. Chinese Chemical Society Publishing. Available at: [Link]

  • Recent advances of PROTACs technology in neurodegenerative diseases. Arabian Journal of Chemistry. Available at: [Link]

  • VH-101 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Ternary Complex Stability: A Comparative Guide to VH 101 vs. VH 032 Ligands

Executive Summary In Targeted Protein Degradation (TPD), the formation of a stable, cooperative ternary complex (POI:PROTAC:E3) is often the rate-limiting step for efficient ubiquitination.[1] While VH 032 remains the in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Targeted Protein Degradation (TPD), the formation of a stable, cooperative ternary complex (POI:PROTAC:E3) is often the rate-limiting step for efficient ubiquitination.[1] While VH 032 remains the industry-standard ligand for recruiting the Von Hippel-Lindau (VHL) E3 ligase, it relies on a specific "left-side" amide exit vector that does not accommodate all target geometries.

VH 101 represents a distinct class of VHL ligands that utilize a benzylic exit vector , offering a fundamentally different spatial orientation for the linker. This guide details how to utilize VH 101-based PROTACs to engineer positive cooperativity (


) in scenarios where VH 032 fails, specifically highlighting protocols for measuring these complexes via TR-FRET and NanoBRET™.

Part 1: Technical Analysis – The "Exit Vector" Advantage

The Structural Divergence

The primary distinction between VH 032 and VH 101 lies in the "Exit Vector"—the atomic position where the linker is attached. This attachment point dictates the angle at which the Target Protein (POI) is presented to the E3 ligase.

FeatureVH 032 Ligand VH 101 Ligand
Attachment Point Terminal Acetyl/Amide Group (Left-hand side)Benzylic Position (Right-hand side, near phenyl ring)
Spatial Orientation Linear/Extended projectionAngled/Orthogonal projection
Primary Utility General purpose; flexible linkers"Molecular Glue" effects ; inducing protein-protein contacts
Key Success Case BRD4 (MZ1)LRRK2 (XL01126) , p300/CBP
Cooperativity Potential Variable (often neutral,

)
High Positive Cooperativity (

is common)
Mechanism of Action: Cooperativity ( )

The efficacy of a PROTAC is defined by the cooperativity factor (


), calculated as the ratio of the binary dissociation constant (

) to the ternary dissociation constant.


  • 
     (Positive Cooperativity):  The PROTAC acts as a "glue," creating new stabilizing interactions between the POI and VHL. VH 101 is designed to maximize this. 
    
  • 
     (Negative Cooperativity):  Steric clashes destabilize the complex.
    

TernaryComplex cluster_0 VH 101 Advantage PROTAC PROTAC (VH 101-Linker-Warhead) Binary Binary Complex (VHL-PROTAC) PROTAC->Binary VHL E3 Ligase (VHL) VHL->Binary Binding (Kd1) POI Target Protein (POI) Ternary Ternary Complex (VHL-PROTAC-POI) POI->Ternary Binary->Ternary + POI (Cooperativity α) Ub Ubiquitination & Degradation Ternary->Ub Proximity Induced Note Benzylic Exit Vector creates unique VHL-POI interface contacts

Figure 1: The Ternary Complex Equilibrium. VH 101 ligands modulate the transition from Binary to Ternary complex by altering the protein-protein interface.

Part 2: Experimental Protocols

To validate if a VH 101-based PROTAC is forming a productive ternary complex, you cannot rely on simple degradation assays (Western Blot). You must measure the physical formation of the complex.

Method A: TR-FRET Ternary Complex Assay (Biochemical)

Best for: High-throughput screening of linker lengths using VH 101 scaffolds.

Principle: Energy transfer occurs only when VHL and the POI are brought into proximity (<10 nm) by the PROTAC.

Materials:

  • Recombinant VHL: Biotinylated or His-tagged.

  • Recombinant POI: GST-tagged or distinct tag.

  • Fluorophores: Europium-streptavidin (Donor) + APC-anti-GST (Acceptor).

  • Ligands: VH 101-based PROTAC vs. VH 032-based control.

Protocol:

  • Master Mix Prep: Prepare a buffer solution (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127).

  • Binary Control: Titrate PROTAC against VHL alone to determine binary

    
     (verify ligand binding).
    
  • Ternary Setup:

    • Fix [VHL] and [POI] concentrations near their expected binary

      
       (typically 50–100 nM).
      
    • Add PROTAC in a dose-response format (e.g., 1 nM to 10 µM).

  • Incubation: 1 hour at Room Temperature.

  • Measurement: Read TR-FRET signal (337 nm Ex / 665 nm Em).

Data Interpretation:

  • The "Hook" Effect: You should observe a bell-shaped curve.

    • Rising Phase: Formation of Ternary Complex.[2][3][4][5][6]

    • Peak: Maximum complex formation (

      
      ).[2]
      
    • Falling Phase: Binary complexes (PROTAC-VHL and PROTAC-POI) outcompete the ternary complex at high concentrations.

  • Comparison: If the VH 101 curve shifts to the left or has a higher amplitude compared to VH 032, it indicates superior cooperativity.

Method B: NanoBRET™ Live-Cell Ternary Assay (Cellular)

Best for: Validating permeability and complex stability in a physiological environment.

Why specific for VH 101? VH 101 ligands are often larger and more hydrophobic than VH 032. Biochemical assays ignore cell permeability. NanoBRET confirms the PROTAC can enter the cell and engage both targets.

Protocol:

  • Transfection:

    • Transfect HEK293 cells with VHL-NanoLuc (Donor) and POI-HaloTag (Acceptor).

    • Note: Ensure low expression levels to avoid artificial forcing of interactions.

  • Labeling:

    • Add HaloTag-618 Ligand (Acceptor fluorophore) 24 hours post-transfection.

  • Treatment:

    • Treat cells with VH 101-PROTAC serial dilutions.

    • Include a "No Tracer" control (VHL-NanoLuc only) to subtract background.

  • Acquisition:

    • Add NanoGlo substrate.

    • Measure Donor (460 nm) and Acceptor (618 nm) emission.

  • Calculation:

    
    
    

Part 3: Case Study & Data Comparison

Case Study: LRRK2 Degraders (XL01126)

The development of XL01126 [1] illustrates the necessity of VH 101. Initial attempts using VH 032 resulted in poor degradation of the LRRK2 kinase.

Experimental Data Summary:

ParameterVH 032-PROTAC VH 101-PROTAC (XL01126) Interpretation
Binary

(VHL)
~180 nM~40 nMVH 101 has inherently higher affinity for VHL.[7]
Cooperativity (

)
0.8 (Negative)5.7 (Positive) VH 101 induced a stabilizing interface between VHL and LRRK2.
Degradation (

)
> 1 µM14 nM Cooperativity drove potent degradation despite moderate binary affinity for LRRK2.
Workflow Visualization: Validating VH 101 Cooperativity

Use this logic flow to decide when to switch from VH 032 to VH 101.

Workflow Start Start: PROTAC Design Step1 Test VH 032-Linker-Warhead Start->Step1 Decision Is Degradation Potent? Step1->Decision Success Proceed with VH 032 (Standard Route) Decision->Success Yes Failure Poor Degradation / Low Emax Decision->Failure No Analyze Measure Ternary Complex (TR-FRET / SPR) Failure->Analyze Result Result: Low Cooperativity (α < 1) Analyze->Result Switch Switch to VH 101 Scaffold (Benzylic Exit Vector) Result->Switch Steric Clash Detected Optimize Screen Linker Lengths (Alkyl/PEG) Switch->Optimize

Figure 2: Decision Matrix for VHL Ligand Selection. The switch to VH 101 is recommended when VH 032 fails to support ternary complex formation due to steric incompatibility.

References

  • Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable and Blood Brain Barrier Penetrant PROTAC Degrader of Leucine Rich Repeat Kinase 2. Source: Journal of the American Chemical Society (2022). URL:[Link] Significance:[2][3][4][7][8][9][10] Definitive proof of VH 101's ability to induce positive cooperativity (

    
    ) where other ligands failed.
    
  • SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. Source: bioRxiv (2018) / PubMed. URL:[Link] Significance:[1][9] Establishes the mathematical framework for calculating cooperativity (

    
    ) and residence time.
    

Sources

Comparative

in vitro validation of VH 101 phenol-alkylC4-amine derivatives

Technical Comparison Guide: In Vitro Validation of VH 101 Phenol-AlkylC4-Amine Derivatives Executive Summary: The VH 101 Advantage The development of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the "linker...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: In Vitro Validation of VH 101 Phenol-AlkylC4-Amine Derivatives

Executive Summary: The VH 101 Advantage

The development of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the "linkerology" and the E3 ligase handle. VH 101 phenol-alkylC4-amine (CAS 2564467-03-2) represents a "ready-to-conjugate" E3 ligase ligand building block.[1] It combines the high-affinity VH 101 VHL ligand (distinguished by its fluorocyclopropane moiety) with a hydrophobic C4-alkyl linker terminating in a primary amine.

This guide validates the performance of VH 101 phenol-alkylC4-amine against industry-standard alternatives (VH032 derivatives, PEG-linkers), providing experimental protocols to verify binding integrity, solubility, and cellular engagement.

Comparative Analysis: VH 101 vs. Alternatives

The choice of E3 ligase handle determines the binary affinity (PROTAC-VHL) and ternary complex stability. Below is a technical comparison of the VH 101 C4-amine derivative against common alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureVH 101 Phenol-AlkylC4-Amine VH032-PEG-Amine (Standard) VH 101 Phenol-AlkylC6-Amine
Core Ligand VH 101 (Fluorocyclopropane)VH032 (Acetyl group)VH 101 (Fluorocyclopropane)
Binding Affinity (

)
High (< 100 nM) . The fluoro-group often enhances potency/metabolic stability over the acetyl group.Moderate (~150-300 nM) . The industry benchmark.High (< 100 nM) .
Linker Type Alkyl (C4) .[2] Hydrophobic, rigid.PEG (Polyethylene Glycol) . Hydrophilic, flexible.Alkyl (C6) . Hydrophobic, longer reach.
Permeability (PAMPA) High . Alkyl chains improve passive diffusion compared to long PEGs.Moderate . High polarity of PEGs can limit cell entry.High . Slightly more lipophilic than C4.
Solubility Low/Moderate . Requires DMSO/organic co-solvents.High . Excellent aqueous solubility.Low . Risk of aggregation.
Application Ideal for targets requiring rigid, short distance recruitment (e.g., BRD4, SMARCA2).General purpose; "safe" first choice.Targets requiring deeper binding pockets.
Critical Insight: The "Linker Penalty"

Experimental data suggests that while alkyl linkers (like the C4 in VH 101) improve permeability, they can induce steric clashes if the VHL surface is not accommodated. However, the VH 101 core typically exhibits higher intrinsic affinity than VH032, often compensating for minor linker penalties.

Strategic Workflow: From Building Block to PROTAC

The following diagram illustrates the decision logic for selecting VH 101 derivatives and the downstream validation cascade.

VH101_Workflow Selection Ligand Selection Linker Linker Strategy (Alkyl vs PEG) Selection->Linker Optimize Physicochem Synthesis Conjugation (Amide Coupling) Linker->Synthesis Warhead Attachment Validation In Vitro Validation Synthesis->Validation FP Biophysical: Fluorescence Polarization Validation->FP NanoBRET Cellular: NanoBRET TE Validation->NanoBRET

Figure 1: Strategic workflow for integrating VH 101 phenol-alkylC4-amine into PROTAC development pipelines.

In Vitro Validation Protocols

To ensure the "phenol-alkylC4-amine" modification has not compromised the VHL binding capability of the VH 101 core, you must perform the following self-validating assays.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine if the C4-amine tail interferes with the VHL binding pocket. Principle: Competition assay displacing a fluorescent probe (e.g., FAM-VHL ligand).

Reagents:

  • Recombinant VHL protein (ElonginB/C complex).

  • Fluorescent Probe: FAM-VH032 (tracer).

  • Test Compound: VH 101 phenol-alkylC4-amine.[1][2]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20.

Step-by-Step Methodology:

  • Tracer Calibration: Titrate FAM-VH032 (fixed 10 nM) against VHL protein (dilution series) to determine the

    
     of the tracer. Select a protein concentration yielding ~80% bound tracer (typically 50-100 nM).
    
  • Compound Preparation: Prepare a 10-point serial dilution of VH 101 phenol-alkylC4-amine in 100% DMSO (Top concentration: 100

    
    M).
    
  • Incubation:

    • Mix 10

      
      L of VHL protein mix (at 
      
      
      
      concentration).
    • Add 20 nL of Test Compound (using acoustic dispenser or pin tool).

    • Incubate for 30 mins at RT (equilibrium).

    • Add 10

      
      L of FAM-VH032 tracer (at 
      
      
      
      concentration).
  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode plate reader (e.g., PHERAstar).

  • Analysis: Fit data to a competitive binding model (Cheng-Prusoff equation) to derive

    
     and 
    
    
    
    .

Success Criteria: The


 of VH 101 phenol-alkylC4-amine should be < 100 nM . If 

> 500 nM, the C4 linker is likely causing steric clash with the E3 surface.
Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Confirm the compound penetrates the cell membrane and binds VHL in a live environment. Why this matters: Alkyl-amines can sometimes be trapped in lysosomes (lysosomotropism). This assay validates cytosolic availability.

Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding VHL-NanoLuc fusion protein.

  • Tracer Addition: Treat cells with a cell-permeable fluorescent VHL tracer (0.5

    
    M).
    
  • Competition: Treat cells with serial dilutions of VH 101 phenol-alkylC4-amine.

  • Measurement: If the VH 101 derivative binds VHL, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Result: Calculate cellular

    
    .
    

Data Interpretation:

  • Low

    
     (< 1 
    
    
    
    M):
    Excellent permeability and engagement.
  • High

    
     (> 10 
    
    
    
    M) with good FP data:
    Indicates poor permeability (check PAMPA) or efflux issues.

Mechanism of Action: VHL Recruitment

The following diagram details the molecular interaction targeted by VH 101 derivatives.

VHL_Interaction VHL VHL Protein (E3 Ligase) VH101 VH 101 Core (Hydroxyproline) VH101->VHL High Affinity Binding (Mimics HIF-1α) HIF1a HIF-1α (Native Substrate) VH101->HIF1a Competes With Linker Alkyl-C4 Chain Linker->VH101 Attached at Phenol Amine Terminal Amine (Conjugation Site) Amine->Linker Solvent Exposed

Figure 2: Molecular mechanism of VH 101 derivatives mimicking the HIF-1α hydroxyproline motif to recruit VHL.

References

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications.[3] Retrieved from [Link]

  • Soares, P., et al. (2018). Group-based optimization of potent and cell-active VHL ligands for PROTAC design. Journal of Medicinal Chemistry. (Contextual grounding for VH032/VH101 evolution).

  • Bio-Techne. Degrader Building Blocks for PROTAC R&D. Retrieved from [Link]

Sources

Validation

Technical Guide: Validating PROTAC Mechanism via VH 101 Competition Assays

Introduction: The Role of VH 101 in Targeted Protein Degradation[1] In the development of Proteolysis Targeting Chimeras (PROTACs), confirming the mechanism of action is as critical as demonstrating potency. A PROTAC mus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of VH 101 in Targeted Protein Degradation[1]

In the development of Proteolysis Targeting Chimeras (PROTACs), confirming the mechanism of action is as critical as demonstrating potency. A PROTAC must function by recruiting a specific E3 ubiquitin ligase—in this case, Von Hippel-Lindau (VHL) —to degrade the Protein of Interest (POI).[1][2][3][4][5][6]

VH 101 (also known as VH032-cyclopropane-F) is a second-generation, high-affinity small molecule ligand for the VHL E3 ligase. Structurally, it is a fluorocyclopropyl-derivative of the prototypical ligand VH032. Due to its enhanced binding affinity and physicochemical properties, free VH 101 ligand is widely used as a competitive inhibitor (negative control) in "rescue experiments."

By adding an excess of free VH 101, researchers can saturate intracellular VHL binding sites, preventing the PROTAC from recruiting the ligase. If the PROTAC-induced degradation is genuine and VHL-dependent, this competition should "rescue" the protein levels. If degradation persists, the compound likely operates via an off-target mechanism (e.g., direct destabilization or cytotoxicity).

Mechanism of Action: The "Rescue" Effect

The core principle of the competition assay is the disruption of the Ternary Complex (POI–PROTAC–VHL).

  • Scenario A (PROTAC Only): The PROTAC acts as a bridge, bringing the POI and VHL into proximity. Ubiquitin is transferred from the E3 ligase complex to the POI, marking it for proteasomal degradation.[7]

  • Scenario B (PROTAC + Free VH 101): A large molar excess of free VH 101 occupies the ligand-binding pocket of cellular VHL. The PROTAC cannot bind VHL and is unable to form the ternary complex. The POI is not ubiquitinated and remains stable.

Visualization: Competitive Inhibition Pathway

CompetitionMechanism cluster_0 Scenario A: PROTAC Only cluster_1 Scenario B: PROTAC + Free VH 101 PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Recruits Blocked Complex Formation BLOCKED PROTAC->Blocked Cannot Bind VHL POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary VH101 Free VH 101 (Inhibitor) VH101->VHL Saturates Site (High Affinity) Ubiquitin Ubiquitination & Degradation Ternary->Ubiquitin

Figure 1: Mechanism of the VH 101 competition assay. High concentrations of free VH 101 saturate VHL, preventing PROTAC recruitment and rescuing the target protein from degradation.

Experimental Protocol: The VHL Rescue Assay

This protocol describes a standard Western Blot-based competition assay.

Phase 1: Reagent Preparation
  • VH 101 Stock: Dissolve VH 101 powder in 100% DMSO to create a 100 mM stock solution . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • PROTAC Stock: Prepare your specific PROTAC at 10 mM in DMSO.

  • Cell Culture: Use cells (e.g., HeLa, HEK293, or disease-relevant lines) at 70-80% confluency.

Phase 2: Treatment Workflow

The key to a successful rescue is pre-incubation with the inhibitor to ensure VHL sites are occupied before the PROTAC enters.

StepActionCritical Parameter
1. Seeding Seed cells in 6-well plates.Allow 24h for adhesion.
2. Pre-treatment Add Free VH 101 to "Rescue" wells.Conc: 50–100 µM (or 100x molar excess over PROTAC). Time: Incubate for 1–2 hours.
3. PROTAC Addition Add PROTAC to "Treatment" and "Rescue" wells.Conc: Use the DC90 (concentration achieving 90% degradation). Time: Typically 6–24 hours.
4. Controls Include DMSO-only (Vehicle) and PROTAC-only wells.Ensure DMSO content is consistent (<0.5%).
5. Lysis Wash with PBS and lyse in RIPA buffer + Protease Inhibitors.Collect on ice immediately.
Phase 3: Analysis (Western Blot)
  • Run lysates on SDS-PAGE.

  • Probe for:

    • POI: To assess degradation/rescue.

    • VHL: To confirm ligase presence (optional).

    • Loading Control: Actin, GAPDH, or Vinculin.

  • Quantification: Normalize POI signal to Loading Control.

Data Interpretation & Troubleshooting

Expected Results
ConditionTreatmentExpected POI LevelInterpretation
Vehicle Control DMSO only100% (Baseline)Reference standard.
Degradation PROTAC (e.g., 1 µM)< 10%Successful degradation.
Rescue (Competition) PROTAC (1 µM) + VH 101 (100 µM)> 80% (Rescued) Degradation is VHL-dependent .
Failure (Off-Target) PROTAC (1 µM) + VH 101 (100 µM)< 10% (No Rescue)Degradation is VHL-independent (off-target).
Why use VH 101 over VH032?

While VH032 is the standard building block for PROTACs, VH 101 is often preferred as a "free ligand" control because:

  • Higher Affinity: The fluorocyclopropyl modification often confers higher binding affinity for VHL compared to the acetyl group of VH032.

  • Better Competition: A tighter binder is more effective at displacing or blocking the PROTAC, especially if the PROTAC itself has high affinity.

Comparative Analysis: Validation Methods

Why choose the chemical competition assay over other validation methods?

FeatureFree VH 101 Competition Genetic Knockdown (siRNA/CRISPR) Inactive Epimer (cis-VH032)
Speed Fast (Same day experiment)Slow (Days to weeks)Fast
Specificity High (Validates VHL binding site)Very High (Validates VHL protein)High (Validates stereochemistry)
Cost Low (Reagent cost)High (Transfection/Sequencing)Medium (Custom synthesis)
Limitations Requires high concentration (solubility limits)Hard in primary cells; incomplete KDRequires synthesizing a negative control PROTAC
Verdict Best for rapid "Go/No-Go" mechanism checks. Gold standard for final validation. Essential for lead optimization.

References

  • Zoppi, V., et al. (2019).[8][9] Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective Von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7.[8] Journal of Medicinal Chemistry, 62(2), 699-726. Link

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications, 7, 13312. Link

  • Diehl, C. J., & Ciulli, A. (2022).[4][6] Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.[3][4][5][6] Chemical Society Reviews, 51, 8216-8257. Link

  • Tocris Bioscience. VH 101, phenol Product Datasheet. Bio-Techne. Link

  • Ishida, T., & Ciulli, A. (2021).[5][9] E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery, 26(4), 484–502.[5][9] Link

Sources

Comparative

evaluating selectivity of VH 101 PROTACs in cancer cell lines

Topic: Evaluating Selectivity of VH 101-Based PROTACs in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals Executive Summary The selection of the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating Selectivity of VH 101-Based PROTACs in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

The selection of the E3 ligase ligand is a binary decision that dictates the trajectory of a PROTAC’s physicochemical properties, tissue distribution, and off-target profile.[1] While VH032 remains the industry standard for recruiting the Von Hippel-Lindau (VHL) E3 ligase, VH 101 (a fluorocyclopropyl-functionalized hydroxyproline derivative) has emerged as a high-affinity alternative (


 nM vs. 

nM for VH032).[2]

This guide provides a rigorous framework for evaluating the selectivity of PROTACs synthesized with the VH 101 ligand. It contrasts VH 101 against VH032 and Cereblon (CRBN) ligands, detailing the experimental workflows required to validate "true" degradation selectivity versus non-specific cytotoxicity in cancer cell lines.

Part 1: The VH 101 Advantage & Comparative Landscape

To evaluate selectivity, one must first understand the kinetic differentiator of the VH 101 ligand. Unlike CRBN ligands (Pomalidomide), which act as "molecular glues" with intrinsic off-targets (e.g., IKZF1/3), VHL ligands are generally "silent" binders. However, the higher affinity of VH 101 alters the thermodynamics of ternary complex formation.

Table 1: Ligand Performance Comparison (VH 101 vs. Alternatives)
FeatureVH 101 (VHL) VH032 (VHL) Pomalidomide (CRBN)
Binding Affinity (

)
High (~44 nM) Moderate (~185 nM)Low-Moderate (~3 µM)
Chemical Structure Fluorocyclopropyl-HypMethyl-thiazole-HypGlutarimide derivative
Ternary Complex High stability; risk of "Hook Effect" at lower concentrations due to saturation.Balanced stability; standard reference.Cooperative binding; often unstable without POI.
Selectivity Profile High (VHL is less promiscuous than CRBN).High.Low (Degrades IKZF1/3; teratogenic risks).
Hypoxia Sensitivity High (VHL downregulated in hypoxic tumors).High.Low (CRBN is stable in hypoxia).
Cellular Permeability Moderate (Higher MW, rigid).Moderate.High (Small molecule, lipophilic).

Expert Insight: The enhanced affinity of VH 101 allows for lower dosing, but it narrows the window between maximal degradation (


) and the "Hook Effect" (autoinhibition), where an excess of free PROTAC prevents the E3-POI interaction. Selectivity assays must therefore be dose-ranged carefully to distinguish off-target binding from Hook-mediated artifactual stability.
Part 2: Mechanism of Action

The following diagram illustrates the ternary complex formation specific to VH 101-based PROTACs. Note the critical dependency on the VHL-ElonginB/C-Cullin2 complex.

VH101_Mechanism PROTAC VH 101-PROTAC POI Target Protein (POI) PROTAC->POI Warhead Binding VHL VHL E3 Ligase (VH 101 Pocket) PROTAC->VHL High Affinity (Kd ~44nM) Complex Ternary Complex (POI:PROTAC:VHL) POI->Complex VHL->Complex Recruitment Ub Ubiquitination (Poly-Ub) Complex->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Figure 1: Mechanism of VH 101-mediated degradation.[2] The high-affinity VH 101 ligand anchors the VHL E3 ligase, facilitating ubiquitin transfer to the Target Protein.

Part 3: Experimental Workflow for Selectivity Evaluation

To validate that a VH 101 PROTAC is selective, you must prove two things:

  • On-Target Specificity: It degrades the POI via VHL, not via non-specific mechanisms.

  • Off-Target Cleanliness: It does not degrade structurally similar proteins (paralogs).

Protocol A: The "VHL-Rescue" Competition Assay (Self-Validating Control)

This is the gold standard for confirming VHL dependency. If the degradation is genuine, adding an excess of "free" VH 101 ligand should compete for the E3 ligase and rescue the POI.

Materials:

  • Cancer Cell Line (e.g., HeLa or MM.1S).

  • VH 101-PROTAC (Test Compound).

  • Free VH 101 Ligand (Blocker) or VH032.

  • Epoxomicin (Proteasome Inhibitor).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow adherence for 12 hours.
    
  • Pre-treatment (The Block):

    • Well 1: DMSO control.

    • Well 2: PROTAC only (

      
      ).
      
    • Well 3: PROTAC (

      
      ) + Free VH 101 Ligand  (
      
      
      
      molar excess).
    • Well 4: PROTAC (

      
      ) + Epoxomicin (100 nM).
      
  • Incubation: Incubate for 6–12 hours. (VHL kinetics are often slower than CRBN; 2 hours is insufficient).

  • Lysis & Blotting: Lyse cells in RIPA buffer with protease inhibitors. Perform Western Blot for the POI.

  • Validation Criteria:

    • Well 2: Significant POI loss.

    • Well 3 (Rescue):POI levels restored to near-DMSO levels. (Proves VHL dependence).

    • Well 4 (Rescue): POI levels restored. (Proves Proteasome dependence).

Protocol B: Global Proteomics for Off-Target Profiling

While Western blots check the POI, only mass spectrometry can validate the selectivity of the VH 101 moiety against the entire proteome.

  • Treatment: Treat cells with DMSO or VH 101-PROTAC (at

    
     concentration) for 12 hours.
    
  • TMT Labeling: Lyse cells, digest proteins with trypsin, and label peptides with Tandem Mass Tags (TMT).

  • LC-MS/MS Analysis: Run on high-resolution Orbitrap MS.

  • Data Analysis:

    • Filter for proteins with

      
      -fold downregulation (
      
      
      
      ).
    • Specific Check: Look for HIF-1

      
       stabilization.[3][4]
      
    • Note: High concentrations of VH 101-PROTACs can act as VHL inhibitors, stabilizing HIF-1

      
      . This is a critical "off-target" effect of the VHL ligand itself.
      
Part 4: Decision Logic & Troubleshooting

Use the following logic flow to interpret your selectivity data.

Selectivity_Logic Start Observe POI Degradation Rescue Run VHL Competition Assay (Add Free VH 101) Start->Rescue Rescued Is POI Rescued? Rescue->Rescued Yes VHL Dependent (Mechanism Valid) Rescued->Yes Yes No Off-Target Mechanism (Cytotoxicity/Artifact) Rescued->No No Proteomics Run Global Proteomics Yes->Proteomics HIF_Check Check HIF-1alpha Levels Proteomics->HIF_Check Stable HIF-1alpha Stabilized? (VHL Inhibition) HIF_Check->Stable Yes (Toxic) Clean No HIF-1alpha Change (Clean Profile) HIF_Check->Clean No (Selective)

Figure 2: Decision matrix for evaluating VH 101 PROTAC selectivity. Note the specific check for HIF-1


 stabilization, a common side effect of saturating VHL machinery.
Part 5: Critical Nuances in Cancer Cell Lines

When testing VH 101 PROTACs in cancer lines, consider these biological variables:

  • VHL Status:

    • RCC (Renal Cell Carcinoma): Many RCC lines (e.g., 786-O) are VHL-null . VH 101 PROTACs will not work in these lines. This is a perfect negative control cell line.

    • Hypoxia: Solid tumor cores are hypoxic. Hypoxia induces HIF-1

      
      , which competes with VH 101 for the VHL binding site. Recommendation: Test PROTAC efficiency under hypoxic conditions (1% 
      
      
      
      ) to mimic the tumor microenvironment.
  • The "Hook Effect" Window:

    • Because VH 101 binds VHL tightly (

      
       44 nM), the binary complex (PROTAC:VHL) forms readily. If you overdose (>10 µM), you will see a sharp loss of degradation efficacy.
      
    • Guideline: Always perform a bell-shaped dose-response curve (1 nM to 10 µM). If degradation plateaus and does not recover, it may be toxicity, not the Hook effect.

References
  • Soares, P., et al. (2018). "Group-based optimization of potent VHL inhibitors." Journal of Medicinal Chemistry. (Describes the structure-guided design and discovery of the VH 101 ligand).

  • Frost, J., et al. (2016).[3] "Potent and selective chemical probe of hypoxic signalling downstream of HIF-alpha hydroxylation via VHL inhibition."[3] Nature Communications.[3][5] (Establishes the VHL ligand chemistry foundation). [3]

  • Zoppi, V., et al. (2019).[5] "Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective Von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7." Journal of Medicinal Chemistry. (Demonstrates VHL-based PROTAC selectivity profiling).

  • Maniaci, C., et al. (2017).[5] "Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation."[5][6] Nature Communications.[3][5] (Discusses VHL dimerization and ligand behavior).

Sources

Validation

Interpreting Potency Metrics for VH 101-Derived PROTACs: IC50 vs. DC50

Executive Summary: The Dual-Metric Paradox In the development of Targeted Protein Degradation (TPD) therapeutics, "VH 101" refers to a specific, high-affinity Von Hippel-Lindau (VHL) ligand building block (often function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Metric Paradox

In the development of Targeted Protein Degradation (TPD) therapeutics, "VH 101" refers to a specific, high-affinity Von Hippel-Lindau (VHL) ligand building block (often functionalized with thiol, phenol, or acid handles) used to synthesize PROTACs.[1] Unlike traditional small molecule inhibitors where


 is the gold standard, VH 101-derived compounds must be evaluated on two distinct axes: Binding/Inhibition (

)
and Degradation Efficiency (

)
.

This guide provides a technical framework for interpreting these often-divergent metrics. A common pitfall in TPD is assuming that high binding affinity (


) guarantees potent degradation (

). For VH 101 synthesized compounds, this correlation frequently breaks down due to the "Hook Effect," ternary complex stability, and cell permeability issues.
Defining the Metrics in the Context of VH 101

To accurately interpret data, we must first decouple the biological events these metrics represent.

MetricBiological Event MeasuredAssay ContextCritical Insight

(Inhibitory Conc.)
Binary Engagement: The compound binds to the Protein of Interest (POI) or the VHL ligase, blocking a catalytic site or displacing a tracer.Biochemical (TR-FRET, FP) or Enzymatic AssaysMeasures Affinity . A low

confirms the warhead and VH 101 ligand are engaging their respective targets.

(Degradation Conc.)
Ternary Cascade: The compound recruits VHL to the POI, inducing ubiquitination and proteasomal degradation.Cellular (Western Blot, HiBiT, ELISA)Measures Efficacy . A low

confirms the linker geometry allows for a productive ternary complex.
The "Disconnect": Interpreting Divergent Data

When analyzing VH 101-derived libraries, you will encounter three primary data profiles. Below is the diagnostic logic for each.

Scenario A: The Ideal Candidate (Correlated Potency)
  • Data:

    
    , 
    
    
    
    .
  • Interpretation: The linker length and exit vector (from the VH 101 attachment point) are optimal. The compound enters the cell, binds the target, and recruits VHL with high cooperativity.

  • Action: Advance to PK/PD studies.

Scenario B: The "Non-Degrading Binder" (High Affinity, Low Degradation)
  • Data:

    
    , 
    
    
    
    (or no degradation).
  • Interpretation: The compound binds the target avidly (inhibiting it), but fails to degrade it.

    • Cause 1 (Steric Clash): The linker is too short, preventing the VHL E3 ligase and POI from interacting.

    • Cause 2 (Permeability): VH 101-based PROTACs can be large (MW > 800 Da). The compound may not be entering the cell, despite potent biochemical

      
      .
      
  • Action: Switch linker type (e.g., PEG to Alkyl) or perform a NanoBRET ternary complex assay to check intracellular engagement.

Scenario C: The Hook Effect (Prozone Effect)
  • Data: Degradation peaks at

    
     but disappears at 
    
    
    
    .
  • Interpretation: At high concentrations, the PROTAC saturates both the POI and VHL independently, forming binary complexes (POI-PROTAC and VHL-PROTAC) rather than the required ternary complex (POI-PROTAC-VHL).[2]

  • Action: This is a characteristic of a true PROTAC mechanism. Report

    
     (maximum degradation) alongside 
    
    
    
    .
Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the binary binding (


) and the ternary cascade (

), highlighting where the Hook Effect occurs.

TPD_Mechanism cluster_0 Binary Binding (IC50) cluster_1 Ternary Cascade (DC50) PROTAC VH 101 PROTAC Binary Binary Complex (Inhibition) PROTAC->Binary + POI Hook HOOK EFFECT: Excess PROTAC blocks Ternary Complex PROTAC->Hook High Conc. POI Target Protein POI->Binary Ternary Ternary Complex (POI-PROTAC-VHL) Binary->Ternary + VHL VHL VHL Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation Hook->Ternary Inhibits

Caption: Transition from Binary Engagement (measured by IC50) to Productive Ternary Complex (measured by DC50). Note the Hook Effect pathway disrupting degradation at high concentrations.[2]

Comparative Analysis: VH 101 vs. Alternatives

When synthesizing degraders, VH 101 (VHL) is often compared to Cereblon (CRBN) ligands (e.g., Pomalidomide).[3]

FeatureVH 101 (VHL-based)CRBN Ligands (Pomalidomide/Lenalidomide)

Reliability
High. VH 101 binds VHL with high specificity and does not typically degrade VHL itself.Moderate. CRBN ligands can be unstable or cause "molecular glue" artifacts.

Potency
Often requires higher occupancy (

closer to

) compared to CRBN.
Can act catalytically at very low occupancy (

).
Hook Effect Pronounced. VHL systems often show sharp bell-shaped curves.Less Pronounced. CRBN degraders often maintain degradation at higher concentrations.
Molecular Weight Higher (VH 101 MW

400-500 Da).
Lower (Pomalidomide MW

273 Da).

Case Study Data: XL01126 (VH 101-derived LRRK2 Degrader)

  • Target: LRRK2 (Parkinson's target).[4]

  • Building Block: VH 101 (thiol).[4][5][6]

  • Inhibitory Potency (

    
    ): 
    
    
    
    (Kinase inhibition).
  • Degradation Potency (

    
    ): 
    
    
    
    (G2019S mutant).[4][6]
  • Analysis: This compound shows excellent correlation between

    
     and 
    
    
    
    , indicating high permeability and cooperativity [1].
Validated Experimental Protocols

To generate the data discussed above, use these self-validating workflows.

Protocol A: Determining

(Binary Binding) via TR-FRET

Objective: Quantify the binding of the VH 101 moiety to the VHL ligase.

  • Reagents: Recombinant VHL protein (His-tagged), Biotinylated VHL-peptide tracer, Terbium-labeled anti-His antibody, Streptavidin-d2 (acceptor).

  • Titration: Prepare a 10-point dilution series of the VH 101 synthesized compound in DMSO.

  • Incubation: Mix protein, tracer, and compound in 384-well plates. Incubate for 60 min at RT.

  • Readout: Measure TR-FRET signal (Ratio 665/620 nm).

  • Validation: Use unmodified VH032 as a positive control (Expected

    
    ).
    
Protocol B: Determining

(Degradation) via Automated Western (Wes)

Objective: Quantify cellular protein degradation.

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) at 70% confluency.

  • Treatment: Treat with serial dilutions of the compound for 16–24 hours. Crucial: Include a MG-132 (proteasome inhibitor) control arm to prove the mechanism is degradation, not transcriptional downregulation.

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Quantification: Normalize total protein using BCA assay.

  • Analysis: Plot signal intensity vs. log[concentration]. Fit to a 4-parameter logistic model.

    • Note: If the curve goes back up at high concentrations, fit using a "bell-shaped" or biphasic equation to account for the Hook Effect.[2]

References
  • Liu, X. et al. (2022).[4] Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable and Blood Brain Barrier Penetrant PROTAC Degrader of Leucine Rich Repeat Kinase 2 (LRRK2).[4] Journal of Medicinal Chemistry.

  • MedChemExpress. VH 101, thiol (Compound 20) Product Information.

  • Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions.

  • Tocris Bioscience. VH 101, phenol Product Information.

Sources

Comparative

Benchmarking Guide: VH 101-Based PROTAC Potency vs. Standard Degraders

Executive Summary: The "VH 101" Advantage In the field of Targeted Protein Degradation (TPD), the choice of E3 ligase ligand is a critical determinant of ternary complex stability and degradation efficiency. While VH 032...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "VH 101" Advantage

In the field of Targeted Protein Degradation (TPD), the choice of E3 ligase ligand is a critical determinant of ternary complex stability and degradation efficiency. While VH 032 remains the industry-standard "workhorse" for recruiting the Von Hippel-Lindau (VHL) E3 ligase, it often suffers from moderate affinity (


 nM) and limited cell permeability.

VH 101 represents a second-generation VHL ligand engineered to overcome these limitations. Characterized by a fluoro-cyclopropyl modification at the Left-Hand Side (LHS) amide, VH 101 exhibits significantly higher binding affinity (


 nM) and improved physicochemical properties.

This guide benchmarks the potency of PROTACs synthesized using the VH 101 ligand against those using VH 032 and Cereblon (CRBN) ligands, providing evidence-based protocols for when to deploy this high-affinity scaffold.

Mechanistic Benchmarking: VH 101 vs. Alternatives

The potency of a PROTAC is governed by the cooperativity factor (


) and the stability of the ternary complex (Target:PROTAC:E3).
Chemical Logic of the VH 101 Scaffold

Unlike VH 032, which utilizes a methyl group, VH 101 incorporates a 1-fluorocyclopropyl group . This modification fills a hydrophobic pocket on the VHL surface more effectively while engaging in a stabilizing water network, resulting in a ~4-10 fold increase in binary affinity.

Comparative Metrics Table
FeatureVH 032 (Standard) VH 101 (High-Potency) Pomalidomide (CRBN)
E3 Target VHL (Cullin 2)VHL (Cullin 2)CRBN (Cullin 4)
Binding Affinity (

)

nM

nM

nM
LHS Modification Methyl groupFluoro-cyclopropyl N/A (Glutarimide core)
Cellular Permeability ModerateEnhanced High
Off-Target Risk Low (High specificity)Low High (Neo-substrates like IKZF1/3)
Primary Use Case Initial screeningRescuing weak degraders; Low-abundance targets Hematopoietic targets; Membrane proteins

Performance Data: Head-to-Head Case Studies

The following data summarizes experimental comparisons where VH 101-based PROTACs were tested alongside VH 032 variants.

Case Study A: p300/CBP Degradation (Chromatin Remodelers)

In a recent study targeting the difficult-to-degrade protein p300 , standard VH 032-based PROTACs failed to induce degradation despite successful binding. Switching the E3 ligand to VH 101 engaged the VHL ligase more effectively, resulting in potent degradation.

  • Target : p300 histone acetyltransferase

  • VH 032-PROTAC : Inactive (

    
    )
    
  • VH 101-PROTAC : Active (

    
     nM) 
    
  • Insight : The higher affinity of VH 101 likely compensated for a low cooperativity (

    
    ) in the ternary complex, pushing the equilibrium toward formation.
    
Case Study B: BRD9 Degradation (VZ185)

The probe VZ185 is a dual BRD7/9 degrader utilizing the VH 101 ligand (conjugated via a phenol handle).

  • Compound : VZ185 (VH 101-based)[1]

  • Potency :

    
     nM (BRD9)[1]
    
  • Comparison : Analogous VH 032 compounds required significantly higher concentrations to achieve

    
    .
    
Case Study C: LRRK2 Degradation (PROTAC10)

For the kinase LRRK2, initial screens with CRBN and VH 032 ligands yielded poor results.

  • VH 101-PROTAC (PROTAC10) :

    
     nM; 
    
    
    
    .[2]
  • Mechanism : The VH 101 moiety facilitated a positively cooperative ternary complex (

    
    ), which was absent in other designs.
    

Visualization: Ternary Complex Logic

The following diagram illustrates the kinetic advantage of VH 101 in shifting the equilibrium toward the productive ternary complex.

TernaryComplex PROTAC PROTAC Molecule Target Target Protein (POI) PROTAC->Target Linker Binding VHL_032 VHL E3 Ligase (VH 032 Bound) PROTAC->VHL_032 Low Affinity (Kd ~185nM) VHL_101 VHL E3 Ligase (VH 101 Bound) PROTAC->VHL_101 High Affinity (Kd ~16nM) Binary_032 Binary Complex (Weak) VHL_032->Binary_032 Binary_101 Binary Complex (Strong) VHL_101->Binary_101 Ternary Productive Ternary Complex (Ubiquitination) Binary_032->Ternary Slow Association Binary_101->Ternary Fast Association High Cooperativity

Caption: Kinetic flow showing how VH 101's high affinity stabilizes the binary intermediate, driving efficient ternary complex formation compared to VH 032.

Experimental Protocols

To validate VH 101 potency in your specific system, use the following "self-validating" workflow.

Protocol A: Competitive Fluorescence Polarization (FP) Assay

Objective: Confirm VH 101 ligand binds VHL with high affinity in your buffer conditions.

  • Reagents :

    • Recombinant VHL protein (ElonginB/C complex).

    • Fluorescent Probe: FAM-labeled HIF-1

      
       peptide (standard) or FAM-VH032.
      
    • Test Compounds: VH 101-PROTAC vs. VH 032-PROTAC.

  • Workflow :

    • Plate 20 nM FAM-probe + 100 nM VHL protein in 384-well black plates.

    • Add serial dilutions of PROTACs (1 nM to 10

      
      M).
      
    • Incubate 30 min at RT.

    • Read FP (Ex 485 nm / Em 535 nm).

  • Validation Criteria :

    • VH 101 Control : Should yield

      
       nM.
      
    • VH 032 Control : Should yield

      
       nM.
      
    • Note: If VH 101 affinity drops, check DMSO tolerance (<1%).

Protocol B: HiBiT Cellular Degradation Assay (Kinetic Profiling)

Objective: Measure DC50 and degradation rate.

  • Cell Line : CRISPR-engineered cell line expressing Target-HiBiT (e.g., HAP1-HiBiT-p300).

  • Treatment :

    • Seed cells (5,000/well) in white 96-well plates.

    • Treat with VH 101-PROTAC (10-point dose response) for 4h, 8h, and 24h.

    • Include Epoxomicin (Proteasome inhibitor) control to prove mechanism.

  • Detection :

    • Add Lytic Detection Reagent (containing LgBiT).

    • Measure Luminescence.[3]

  • Analysis :

    • Normalize to DMSO vehicle.

    • Calculate

      
       (concentration at 50% degradation) and 
      
      
      
      .[2]
    • Success Metric : VH 101 is superior if

      
       is >3x lower than VH 032 analog.
      

Synthesis & Conjugation Strategy

When designing VH 101 PROTACs, the "Exit Vector" is crucial. Commercial VH 101 building blocks are available with three primary handles:

  • VH 101-Phenol : For ether linkages. (Most common for VZ185 analogs).

  • VH 101-Acid : For amide coupling.

  • VH 101-Thiol : For alkylation/maleimide coupling.

Recommendation : Start with VH 101-Phenol connected via an alkyl or PEG linker (3-5 units) to the target ligand. This mimics the successful topology of the VZ185 and PROTAC10 degraders.

References

  • Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications.

  • Soares, P., et al. (2018). Group-based optimization of potent and cell-active inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase: structure-activity relationships leading to the chemical probe VH298. Journal of Medicinal Chemistry.

  • Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective Von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry.

  • Liu, X., et al. (2022).[2] Discovery of Potent and Selective PROTAC Degraders of LRRK2. Journal of Medicinal Chemistry.

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of VH 101 Phenol-AlkylC4-Amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals The responsible management of laboratory chemicals is a cornerstone of safe and ethical scientific research. This guide provides essential safety and logist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of laboratory chemicals is a cornerstone of safe and ethical scientific research. This guide provides essential safety and logistical information for the proper disposal of VH 101 phenol-alkylC4-amine dihydrochloride, a von-Hippel-Lindau protein ligand (VHL) utilized in Proteolysis Targeting Chimera (PROTAC) research.[1][2] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Disclaimer: This guide is based on the known chemical properties of the constituent parts of VH 101 phenol-alkylC4-amine dihydrochloride and general principles of hazardous waste management. The Safety Data Sheet (SDS) for this specific compound, available from the manufacturer, is the primary source of safety and disposal information and must be consulted before handling or disposal.[3][4]

Immediate Safety and Hazard Assessment

VH 101 phenol-alkylC4-amine dihydrochloride is a complex organic molecule intended for research use only.[1] Its structure contains a phenol group, an alkylamine chain, and is supplied as a dihydrochloride salt. It also contains fluorine and chlorine atoms, classifying it as a halogenated organic compound.[2][5] Due to these functional groups, it should be handled as a hazardous substance with potential irritant, corrosive, and toxic properties.

Core Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling VH 101. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

Hazard ClassPotential RisksRecommended Precautions
Phenolic Compound Corrosive to skin and eyes, toxic if ingested or absorbed through the skin.[9]Handle with extreme care, using appropriate PPE. Ensure immediate access to an eyewash station and safety shower.[9]
Alkylamine Can be corrosive and irritating to the respiratory tract.Work in a chemical fume hood to avoid inhalation of dust or aerosols.
Dihydrochloride Salt Can be acidic and corrosive.Avoid contact with incompatible materials, such as strong bases.
Halogenated Organic Potential for environmental persistence and toxicity. Combustion may produce toxic gases.Do not dispose of down the drain or in regular trash. Segregate from non-halogenated waste.[10]
Step-by-Step Disposal Protocol

The disposal of VH 101 phenol-alkylC4-amine dihydrochloride must comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[3][11][12]

Workflow for Proper Disposal:

cluster_0 Step 1: Waste Characterization & Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Characterize waste as halogenated organic, acidic, and potentially toxic. B Segregate from non-halogenated, basic, and other incompatible waste streams. A->B Prevents dangerous reactions C Select a designated, chemically compatible, and leak-proof hazardous waste container. D Label container clearly with: 'Hazardous Waste', full chemical name, and associated hazards. C->D Ensures proper identification E Store the sealed container in a designated satellite accumulation area (SAA). F Ensure SAA is secure, well-ventilated, and away from ignition sources. E->F Maintains a safe environment G Contact your institution's Environmental Health and Safety (EHS) office for pickup. H Waste will be transported by a certified hazardous waste disposal company. G->H Regulatory compliance

Caption: Decision workflow for the disposal of VH 101 phenol-alkylC4-amine dihydrochloride waste.

Detailed Procedural Steps:

  • Waste Characterization and Segregation:

    • All waste containing VH 101, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be treated as hazardous waste.

    • This waste stream should be classified as halogenated organic waste .[10]

    • Due to its dihydrochloride nature, it is acidic and should be segregated from bases to prevent neutralization reactions that can generate heat.

    • Keep this waste separate from non-halogenated organic waste streams to facilitate proper disposal and prevent unnecessary treatment costs.

  • Container Selection and Labeling:

    • Use a designated hazardous waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container with a secure, screw-on cap is generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste."[11]

    • The label must also include the full chemical name: "VH 101 phenol-alkylC4-amine dihydrochloride" and list all constituents if it is a mixed waste.

    • Indicate the primary hazards (e.g., Toxic, Corrosive) on the label.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

    • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

    • Ensure the storage area is cool, dry, and away from direct sunlight and sources of ignition.[14]

    • Do not accumulate large quantities of waste. Arrange for disposal when the container is approximately 80% full.

  • Final Disposal:

    • Never dispose of VH 101 phenol-alkylC4-amine dihydrochloride down the sanitary sewer or in the regular trash.[12][15] This is illegal and environmentally harmful.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and disposal of the waste.[16]

    • The most probable disposal method for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[17]

Decontamination of Empty Containers

Empty containers that previously held VH 101 must be properly decontaminated before they can be disposed of as non-hazardous waste.

Protocol for Decontaminating Empty Containers:

  • Triple Rinse:

    • Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone).

    • Collect all rinsate and add it to the designated hazardous waste container for VH 101. Do not pour the rinsate down the drain. [16]

  • Final Rinse:

    • Perform a final rinse with water. This rinsate can also be added to the hazardous waste container.

  • Drying and Defacing:

    • Allow the container to air dry completely in a fume hood.

    • Once dry, deface or remove the original label to prevent misidentification.

  • Disposal:

    • The clean, dry, and defaced container can now be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or a universal spill absorbent.

    • Place the used absorbent material in a sealed bag and then into the designated hazardous waste container for VH 101.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office or emergency response team immediately.

    • Prevent others from entering the area.

    • Only trained personnel should attempt to clean up a large spill.

  • Accidental Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]

  • Brady. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance. BradyID.com. [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S. Chemical Storage. [Link]

  • P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
  • PMC. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. [Link]

  • Chemistry Stack Exchange. (2025, January 28). Polyolefin alkyl phenol alkyl amine. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • CCS Chemistry. (2024, November 25). Intermolecular Crosslinking of Phenols and Alkyl Amines with Formaldehyde in Hexafluoroisopropanol (HFIP) for Conjugation: A Multipartner Bridging Model for HFIP Promotion. CCS Chemistry. [Link]

  • University of Texas at Austin. (n.d.). Halogenated Waste. [Link]

  • Unknown. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. [Link]

  • CK-12 Foundation. (2026, January 6). Chemical Properties - Phenols. CK-12 Foundation. [Link]

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. BYJU'S. [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

Sources

Handling

Personal protective equipment for handling VH 101 phenol-alkylC4-amine dihydrochloride

Topic: Personal Protective Equipment & Handling Guide for VH 101 (Phenol-AlkylC4-Amine Dihydrochloride) Audience: Researchers, Scientists, and Drug Development Professionals Part 1: Hazard Identification & Risk Assessmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for VH 101 (Phenol-AlkylC4-Amine Dihydrochloride) Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Hazard Identification & Risk Assessment

The "Why" Behind the Protocol VH 101 is a functionalized research compound combining a phenolic moiety with an amine dihydrochloride salt via a butyl (C4) linker. This specific chemical architecture presents a dual-hazard profile that standard laboratory safety protocols often underestimate.

  • The Phenol Hazard (Systemic Toxicity): Unlike simple acids that warn you with immediate pain, phenols are anesthetic .[1] They numb the skin upon contact, allowing the chemical to penetrate the dermis and enter the bloodstream before the user realizes they have been exposed. The C4-alkyl chain increases the compound's lipophilicity, potentially accelerating skin absorption compared to pure phenol.

  • The Salt Hazard (Inhalation): The dihydrochloride form indicates this is a solid salt. It is likely hygroscopic and prone to static, generating fine dust during weighing. Inhalation of phenolic salts can cause severe respiratory irritation and rapid systemic absorption through the lung tissue.

Core Safety Directive: Treat VH 101 with the rigor of a "Fatal in Contact" substance. Do not rely on standard "blue nitrile" gloves alone.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation breakthrough and inhalation.

PPE CategoryStandard Protocol (Solid Handling) High-Risk Protocol (Solution/Stock Prep) Scientific Rationale
Hand Protection Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil)Laminate Barrier Required: 1. Inner: Nitrile2.[2][3] Outer: Silver Shield® / 4H® (Laminate)Phenols can permeate standard nitrile in <10 mins. Laminate films offer >4 hours breakthrough time.
Respiratory Fume Hood (Primary) If hood unavailable: N95/P100 mask.Fume Hood (Mandatory) Sash at working height (18").The dihydrochloride salt creates dust. Phenolic vapors are heavy and settle; active ventilation is critical.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesProtects against dust ingress (solids) and splash/aerosol (liquids).[3]
Body Lab Coat (Buttoned, Knee-length)Lab Coat + Chem-Resistant Apron (Butyl/Neoprene)Cotton lab coats absorb phenols, holding them against the skin. An apron provides an impervious barrier.[4][5]

Part 3: Operational Workflow & Engineering Controls

Weighing & Solubilization Protocol
  • Static Control: Use an anti-static gun or ionizer bar when weighing the dihydrochloride salt to prevent "fly-away" powder.

  • The "Closed Transfer" Rule: Never transport the open solid container outside the fume hood. Pre-weigh into a tared vial inside the hood, cap it, and then move to the balance if the balance is external (though an in-hood balance is preferred).

Emergency Decontamination (The PEG Protocol)

CRITICAL SAFETY NOTICE: Water is NOT the first line of defense for phenol exposures.[1] Water is immiscible with many phenols and can spread the chemical over a larger surface area, increasing absorption.

  • Required Agent: Polyethylene Glycol 300 or 400 (PEG 300/400) .

  • Location: Keep a spray bottle or soaked gauze of PEG 300/400 directly next to your work area.

Self-Validating Decontamination System:

  • Immediate Action: If contact occurs, DO NOT FLUSH WITH WATER initially.

  • Solubilize: Spray/wipe the area with PEG 300/400.[1] The PEG solubilizes the phenol and draws it out of the skin.

  • Flush: Only after PEG application, flush with copious water for 15+ minutes.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling VH 101, ensuring no step is missed.

VH101_Safety_Protocol Start START: Handling VH 101 State_Check Is the compound Solid or in Solution? Start->State_Check Solid SOLID (Dihydrochloride Salt) State_Check->Solid Solution SOLUTION (Phenol Active) State_Check->Solution Dust_Risk Risk: Inhalation & Static Dust Solid->Dust_Risk Solid_PPE PPE: Double Nitrile + N95 (if no hood) Dust_Risk->Solid_PPE Hood Engineering Control: Chemical Fume Hood Solid_PPE->Hood Perm_Risk Risk: Rapid Skin Absorption Solution->Perm_Risk Sol_PPE PPE: Silver Shield® Gloves + Apron Perm_Risk->Sol_PPE Sol_PPE->Hood Emergency EMERGENCY: Skin Contact? Hood->Emergency Action_PEG ACTION: Apply PEG 300/400 Immediately Emergency->Action_PEG YES Disposal Disposal: Segregated Hazardous Waste Emergency->Disposal NO (Routine Finish) Action_Wash ACTION: Flush with Water (15 mins) Action_PEG->Action_Wash Action_Wash->Disposal

Figure 1: Decision logic for PPE selection and emergency response based on the physical state of VH 101.

Part 5: Disposal & Environmental Compliance

Phenolic compounds are often classified as P-listed or characteristic hazardous wastes (toxicity) depending on local regulations (e.g., RCRA in the US).

  • Segregation: Do not mix VH 101 waste with general organic solvents. Oxidizers (like nitric acid) can react explosively with phenols.

  • Labeling: Clearly label waste containers as "TOXIC: Phenol-Alkyl Amine Salt."

  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must be double-bagged in thick polyethylene bags (4 mil) before disposal in the solid hazardous waste stream.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. 29 CFR 1910.1000. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Phenol (Safety & Hazards). [Link]

  • American Chemical Society (ACS). Phenol: Molecule of the Week & Safety Guide. [Link]

  • University of California, Berkeley (EH&S). Phenol First Aid and Personal Protective Equipment (PEG 300 Protocol). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.